3-Formyl-5-methoxybenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-formyl-5-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-13-8-3-6(5-10)2-7(4-8)9(11)12/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXJFLKQBAPWDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30573090 | |
| Record name | 3-Formyl-5-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30573090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
367519-88-8 | |
| Record name | 3-Formyl-5-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30573090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Versatile Building Block: A Technical Guide to 3-Formyl-5-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Synthetic Intermediate
In the landscape of medicinal chemistry and organic synthesis, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics and functional materials. 3-Formyl-5-methoxybenzoic acid, a substituted aromatic carboxylic acid, represents a key building block whose unique trifunctional nature—possessing a carboxylic acid, an aldehyde, and a methoxy group—offers a versatile platform for molecular elaboration. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and potential applications, with a focus on its utility for professionals in drug discovery and development.
Core Identification: CAS Number and Molecular Profile
The unambiguous identification of a chemical entity is the foundation of reproducible scientific research. This compound is registered under the following CAS number:
This unique identifier ensures precise communication and procurement of the correct chemical substance.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is critical for its handling, reaction setup, and formulation. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₈O₄ | [2] |
| Molecular Weight | 180.16 g/mol | [2] |
| Appearance | White to off-white crystalline solid | Inferred from related compounds |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | Soluble in boiling water and organic solvents (inferred from 3-methoxybenzoic acid) | [3] |
Synthesis and Mechanism: A Plausible Synthetic Pathway
While a direct, detailed synthesis protocol for this compound is not explicitly detailed in the available literature, a practical and convenient synthesis of its methyl ester, methyl 5-formyl-3-methoxybenzoate, provides a strong foundation for a proposed synthetic route.[4] The synthesis of the parent acid would likely follow a similar pathway, with a final hydrolysis step.
The proposed synthesis commences with commercially available 5-hydroxyisophthalic acid and involves a series of protection, selective reduction, oxidation, and deprotection steps.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol (Proposed)
-
Esterification of 5-Hydroxyisophthalic Acid: 5-Hydroxyisophthalic acid is first converted to its dimethyl ester by refluxing in methanol with a catalytic amount of sulfuric acid.
-
Protection of the Phenolic Hydroxyl Group: The hydroxyl group of dimethyl 5-hydroxyisophthalate is protected as a benzyl ether using benzyl bromide in the presence of a base like potassium carbonate.
-
Selective Monohydrolysis: The resulting dimethyl 5-(benzyloxy)isophthalate undergoes selective hydrolysis of one of the methyl esters to the corresponding carboxylic acid using one equivalent of potassium hydroxide in a mixture of THF and methanol.[4]
-
Selective Reduction of the Carboxylic Acid: The newly formed carboxylic acid is selectively reduced to a primary alcohol using a borane reagent such as borane dimethyl sulfide complex.
-
Oxidation to the Aldehyde: The primary alcohol is then oxidized to the desired formyl group using a mild oxidizing agent like pyridinium chlorochromate (PCC).
-
Deprotection of the Benzyl Group: The benzyl protecting group is removed via catalytic hydrogenation (H₂, Pd/C) to yield 3-formyl-5-hydroxybenzoic acid.
-
Methylation of the Phenolic Hydroxyl: The final step involves the methylation of the phenolic hydroxyl group using a methylating agent like dimethyl sulfate (DMS) or methyl iodide in the presence of a base such as potassium carbonate to afford the target molecule, this compound.
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from the differential reactivity of its three functional groups.
-
The carboxylic acid group can readily undergo esterification or amidation, allowing for its conjugation to other molecules or its use as a handle for solid-phase synthesis.
-
The aldehyde functionality is a versatile handle for a variety of chemical transformations, including reductive amination to form substituted amines, Wittig reactions to generate alkenes, and the formation of imines and other Schiff bases.
-
The methoxy group is generally stable but can be cleaved under harsh conditions to reveal a phenol, offering another point for modification.
This trifunctional nature makes this compound a valuable scaffold in the synthesis of complex molecules. While specific biological activities of this compound are not widely reported, the broader class of substituted benzoic acids is of significant interest in medicinal chemistry. For instance, derivatives of 3-hydroxybenzoic acid have demonstrated a wide range of biological properties, including antimicrobial, antioxidant, anti-inflammatory, and antiviral activities.[5] Therefore, this compound serves as an excellent starting material for the generation of libraries of novel compounds to be screened for various therapeutic applications.
Safety and Handling: A Precautionary Approach
Hazard Identification and Precautionary Measures
| Hazard | Precautionary Statement | Source (Analogous Compounds) |
| Skin Irritation | Causes skin irritation. Wear protective gloves. Wash skin thoroughly after handling. | [6][7] |
| Eye Irritation | Causes serious eye irritation. Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. | [7][8] |
| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust. Use only outdoors or in a well-ventilated area. | |
| Ingestion | Harmful if swallowed. Do not eat, drink or smoke when using this product. Rinse mouth if swallowed. | [9] |
Handling and Storage
-
Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature is 2-8°C.[1]
Conclusion: A Scaffold of Opportunity
This compound, with its distinct trifunctional arrangement, stands out as a valuable and versatile building block for synthetic and medicinal chemists. While further characterization of its physical and biological properties is warranted, its potential as a scaffold for the development of novel therapeutics is evident. The proposed synthetic pathway, derived from established methodologies, offers a reliable route to access this compound. As with all chemical reagents, adherence to stringent safety protocols, informed by the data on analogous structures, is essential for its responsible use in the laboratory. The strategic application of this compound in drug discovery programs holds the promise of unlocking new avenues for therapeutic intervention.
References
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A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate. ResearchGate. [Link]
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The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Srini Chem. [Link]
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synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives [part - Rasayan Journal of Chemistry. Rasayan Journal of Chemistry. [Link].pdf)
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"3-Formyl-5-methoxybenzoic acid" chemical structure and IUPAC name
An In-depth Technical Guide to 3-Formyl-5-methoxybenzoic Acid
Introduction and Strategic Overview
This compound is a trifunctional aromatic organic compound that serves as a highly versatile building block in modern synthetic chemistry. Possessing a carboxylic acid, an aldehyde, and a methoxy group on a benzene ring, it offers multiple reaction sites for constructing complex molecular architectures. This unique arrangement of functional groups makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] For researchers and drug development professionals, understanding the properties, synthesis, and handling of this molecule is crucial for leveraging its synthetic potential. This guide provides a comprehensive technical overview, from its fundamental chemical identity to practical applications and safety protocols.
Chemical Identity and Structure
The unambiguous identification of a chemical entity is foundational to all scientific work. This section details the nomenclature and structural representation of this compound.
IUPAC Name: this compound.[2][3]
Structural Formula: C₉H₈O₄.[2][4]
The molecule's structure is characterized by a benzoic acid core with a formyl (-CHO) group at the C3 position and a methoxy (-OCH₃) group at the C5 position. This 1,3,5-substitution pattern dictates its reactivity and steric profile.
Figure 2: Workflow for the Synthesis of this compound.
Step-by-Step Methodology:
-
Preparation: To a solution of 3-formyl-5-hydroxybenzoic acid (1 equivalent) in a suitable polar aprotic solvent (e.g., acetone or DMF) in a round-bottom flask, add a mild base such as potassium carbonate (K₂CO₃, ~1.5 equivalents).
-
Causality: Potassium carbonate is chosen as it is strong enough to deprotonate the acidic phenol but generally not the carboxylic acid under these conditions, providing selectivity. The solvent must be able to dissolve the reactants but not interfere with the reaction.
-
-
Methylation: To the stirring suspension, add a methylating agent like dimethyl sulfate or methyl iodide (1.1 equivalents) dropwise at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: The phenoxide ion formed in Step 1 is a potent nucleophile that attacks the electrophilic methyl group of the methylating agent in an Sₙ2 reaction to form the ether linkage.
-
-
Reaction Quench and Work-up: Once TLC indicates the consumption of the starting material, carefully quench the reaction by adding water. If DMF was used as the solvent, a larger volume of water will be needed. Acidify the aqueous solution with dilute HCl to ensure the carboxylic acid is protonated.
-
Extraction: Extract the aqueous mixture three times with an organic solvent such as ethyl acetate. Combine the organic layers.
-
Causality: The product is organic-soluble, while the inorganic salts (e.g., KCl, K₂SO₄) remain in the aqueous phase.
-
-
Washing and Drying: Wash the combined organic layers with brine to remove residual water. Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the solid residue by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure this compound.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, a hazard assessment can be made based on its functional groups and data from structurally similar chemicals. [5][6][7][8]
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear standard PPE, including safety glasses with side-shields, a lab coat, and chemical-resistant gloves (e.g., nitrile). [7]* Health Hazards:
-
Eye Contact: May cause serious eye irritation. [5]In case of contact, immediately flush eyes with plenty of water for at least 15 minutes. [7] * Skin Contact: May cause skin irritation. [5]Wash off with soap and plenty of water if contact occurs. [7] * Inhalation: May cause respiratory tract irritation. [5][7]Avoid creating dust. If inhaled, move the person to fresh air. [7] * Ingestion: May be harmful if swallowed. [7]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [2][5]Recommended storage is between 2-8°C. [2][3]* Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases. [5]
-
Conclusion
This compound stands out as a valuable and versatile intermediate for advanced chemical synthesis. Its trifunctional nature provides a robust platform for creating diverse and complex molecules relevant to the pharmaceutical and materials science industries. A solid grasp of its chemical properties, synthetic pathways, and safety protocols enables researchers to effectively and safely harness its full potential in their development programs.
References
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PubChem. 3-Formyl-5-(methoxycarbonyl)benzoic acid. National Center for Biotechnology Information.
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ChemicalBook. 3-FORMYL-5-METHOXY-BENZOIC ACID CAS#: 367519-88-8.
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ChemicalBook. 3-FORMYL-5-METHOXY-BENZOIC ACID | 367519-88-8.
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PubChemLite. This compound (C9H8O4).
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Fisher Scientific. SAFETY DATA SHEET.
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LookChem. Cas 712-53-8,3-formyl-4-hydroxy-5-methoxybenzoic acid.
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Sigma-Aldrich. SAFETY DATA SHEET.
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ResearchGate. A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate.
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Fisher Scientific. SAFETY DATA SHEET - 3-Methoxybenzoic acid.
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Sigma-Aldrich. Material Safety Data Sheet - p-Anisic acid.
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Google Patents. CN106977397A - A kind of synthetic method of 3,4,5 trimethoxybenzoic acid.
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Chemos GmbH & Co.KG. Safety Data Sheet: 3-Formyl-4-hydroxybenzoic acid.
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CymitQuimica. This compound.
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PubChem. This compound. National Center for Biotechnology Information.
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PubChem. 3-Formyl-5-hydroxybenzoic acid. National Center for Biotechnology Information.
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NIST. Benzoic acid, 3-methoxy-. National Institute of Standards and Technology.
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ChemicalBook. 3-Methoxybenzoic acid(586-38-9) 1H NMR spectrum.
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Chemsrc. 3-formyl-4-hydroxy-5-methoxy-benzoic acid.
-
Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate.
-
FooDB. Showing Compound 3-Methoxybenzoic acid (FDB010546).
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NIST. Benzoic acid, 3-methoxy- Mass Spectrum. National Institute of Standards and Technology.
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MDPI. Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin.
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A Technical Guide to 3-Formyl-5-methoxybenzoic Acid: A Versatile Building Block in Synthetic Chemistry
This guide provides an in-depth overview of 3-Formyl-5-methoxybenzoic acid, a key organic intermediate for researchers and professionals in drug development and fine chemical synthesis. We will delve into its chemical identity, physicochemical properties, and its functional role as a versatile scaffold in the synthesis of more complex molecules.
Core Molecular Attributes
This compound is a trifunctional aromatic compound, incorporating a carboxylic acid, an aldehyde (formyl group), and a methoxy ether on a benzene ring. This unique arrangement of functional groups offers distinct points for chemical modification, making it a valuable starting material in multi-step synthetic pathways.
Molecular Formula and Weight
The fundamental chemical identity of this compound is defined by its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for analytical characterization.
These values are derived from the constituent atoms: 9 carbons, 8 hydrogens, and 4 oxygens.
Chemical Structure and Nomenclature
The structural arrangement of the functional groups on the benzene ring dictates the molecule's reactivity and its formal nomenclature.
-
IUPAC Name: this compound
-
Synonyms: Benzoic acid, 3-formyl-5-methoxy-[2]
The structure is characterized by a benzoic acid backbone with a formyl group at the 3-position and a methoxy group at the 5-position.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. This data is essential for determining appropriate solvents, reaction conditions, and storage protocols.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈O₄ | [1][2][3][4] |
| Molecular Weight | 180.16 g/mol | [1][2] |
| CAS Number | 367519-88-8 | [1][2] |
| Storage Temperature | 2-8°C | [1] |
| Purity | Typically ≥97% | [2] |
Synthesis and Reactivity
While specific, detailed synthetic protocols for this compound are not widely available in public literature, its structural motifs suggest plausible synthetic routes. Industrially, related compounds such as 3-methoxybenzoic acid are prepared via methylation of the corresponding hydroxybenzoic acid, which itself can be synthesized from sulfobenzoic acid precursors.[5]
The true value of this compound lies in its reactivity, which is governed by its three functional groups:
-
Carboxylic Acid: This group can readily undergo esterification, conversion to an acid chloride, or amidation, allowing for the attachment of various molecular fragments.
-
Formyl Group (Aldehyde): The aldehyde is susceptible to nucleophilic attack and can participate in reactions such as reductive amination, Wittig reactions, and the formation of imines or oximes.
-
Aromatic Ring: The benzene ring can undergo electrophilic substitution, although the positions of substitution are directed by the existing groups.
A key documented application of this compound is as a reagent for the synthesis of methyl 5-formyl-3-methoxybenzoate, which involves the esterification of the carboxylic acid group.[6]
Applications in Drug Discovery and Medicinal Chemistry
Aromatic carboxylic acids with aldehyde and ether functionalities are important scaffolds in medicinal chemistry. While specific examples detailing the use of this compound in the synthesis of named pharmaceutical agents are not prevalent in the reviewed literature, the utility of closely related benzoic acid derivatives is well-established. For instance, substituted benzoic acids are precursors in the synthesis of anti-inflammatory, analgesic, cardiovascular, and central nervous system (CNS) drug candidates.[7]
The trifunctional nature of this compound allows for a combinatorial approach to drug design, where each functional group can be independently modified to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound.
Safety, Handling, and Storage
Proper handling and storage are critical to ensure the stability of this compound and the safety of laboratory personnel.
Hazard Identification and First Aid
Based on data for structurally related compounds, this compound should be handled with care. Potential hazards include:
-
Skin Irritation: May cause skin irritation upon contact.[8]
-
Eye Irritation: May cause serious eye irritation.[8]
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[8]
First Aid Measures:
-
In case of skin contact: Wash off with plenty of soap and water. If irritation persists, seek medical attention.[9]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[8][9]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8][9]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[8]
Personal Protective Equipment (PPE) and Handling
When working with this compound, the following PPE is recommended:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8] Wash hands thoroughly after handling.
Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Recommended storage is at 2-8°C.[1] Keep away from strong oxidizing agents and strong bases.[9]
Conclusion
This compound is a valuable and versatile chemical intermediate. Its well-defined molecular structure and multiple reactive sites provide a robust platform for the synthesis of a wide array of more complex molecules, particularly in the fields of pharmaceutical and materials science research. Adherence to appropriate safety and handling protocols is essential when working with this compound.
References
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- 9. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Synthesis of 3-Formyl-5-methoxybenzoic Acid from 5-hydroxyisophthalic Acid
Abstract
This technical guide provides a comprehensive, step-by-step methodology for the synthesis of 3-Formyl-5-methoxybenzoic acid, a valuable benzoic acid derivative used as a building block in the development of pharmaceutical compounds and advanced materials.[1][2] Starting from the commercially available 5-hydroxyisophthalic acid, this synthesis employs a robust, multi-step strategy involving functional group protection, selective methylation, and carefully controlled reduction-oxidation sequences. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles and strategic considerations for each transformation. We will explore the causality behind experimental choices, address safety protocols for hazardous reagents, and provide a framework for the successful execution of this synthesis.
Strategic Overview: A Multi-Step Approach
The transformation of 5-hydroxyisophthalic acid into this compound is not achievable through a single reaction. The target molecule requires precise modifications at three distinct positions on the aromatic ring: the conversion of a hydroxyl to a methoxy group, and the transformation of one of two carboxylic acid groups into a formyl group.
A direct formylation approach is challenging due to the directing effects of the substituents. Standard electrophilic formylation methods like the Vilsmeier-Haack or Duff reactions would be directed by the highly activating hydroxyl or methoxy group, leading to incorrect regiochemistry, primarily at the ortho positions.[3][4][5] Therefore, a more controlled, multi-step synthetic strategy is necessary.
The chosen pathway involves a logical sequence of protection and functional group interconversions:
-
Diesterification: Both carboxylic acid groups are protected as methyl esters to prevent unwanted side reactions in subsequent steps.
-
O-Methylation: The phenolic hydroxyl group is converted to a methoxy ether.
-
Selective Monohydrolysis: One of the two methyl ester groups is selectively saponified back to a carboxylic acid.
-
Selective Reduction: The newly formed carboxylic acid is selectively reduced to a primary alcohol, leaving the second ester group intact.
-
Oxidation: The primary alcohol is oxidized to the target formyl group.
-
Final Hydrolysis: The remaining ester is hydrolyzed to yield the final product, this compound.
This strategy, adapted from established literature procedures, ensures high regioselectivity and provides a reliable route to the desired product.[6]
Sources
"3-Formyl-5-methoxybenzoic acid" spectral data (NMR, IR, Mass Spec)
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Formyl-5-methoxybenzoic Acid
This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound (C₉H₈O₄, Molar Mass: 180.16 g/mol ). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data repository. It offers a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and established experimental practices. The causality behind spectral features and the logic of analytical workflows are emphasized to provide a practical and authoritative resource for structural elucidation and quality control.
Molecular Structure and Analytical Overview
This compound is a trisubstituted benzene derivative featuring a carboxylic acid, an aldehyde, and a methoxy group. This unique combination of functional groups results in a distinct spectroscopic fingerprint, which is invaluable for confirming its identity, purity, and stability. A comprehensive analytical workflow is essential for unambiguous characterization.
Caption: Proposed ESI-MS fragmentation pathway.
Table 1: Predicted Mass Spectrometry Data
| Adduct / Fragment | Formula | Calculated m/z | Rationale |
|---|---|---|---|
| [M+H]⁺ | [C₉H₉O₄]⁺ | 181.0495 | Protonated molecular ion |
| [M-H]⁻ | [C₉H₇O₄]⁻ | 179.0350 | Deprotonated molecular ion |
| [M+Na]⁺ | [C₉H₈O₄Na]⁺ | 203.0315 | Sodium adduct |
| [M+H-H₂O]⁺ | [C₉H₇O₃]⁺ | 163.0395 | Loss of water from carboxyl group |
| [M-COOH]⁺ | [C₈H₇O₂]⁺ | 135.0441 | Loss of the carboxyl group |
Protocol: LC-MS Analysis
This protocol describes a self-validating system for obtaining high-quality mass spectra.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a high-purity solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid aids in protonation for positive mode ESI.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UHPLC system.
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
-
MS Parameters (ESI):
-
Ionization Mode: Positive and Negative.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Scan Range: m/z 50-500.
-
-
Data Validation: Confirm the presence of the correct [M+H]⁺ or [M-H]⁻ peak with high mass accuracy (<5 ppm error). The isotopic pattern should match the theoretical distribution for C₉H₈O₄.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be rich with characteristic absorption bands.
Interpretation of Key Spectral Regions
The presence of hydroxyl, carbonyl, and aromatic groups leads to a highly diagnostic IR spectrum. [1]
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the 2500-3300 cm⁻¹ region. This broadening is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids. [2][3]* C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹. The aldehyde C-H stretch typically shows two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. * C=O Stretches (Carbonyls): This is a critical region. Two distinct C=O peaks are anticipated. The carboxylic acid C=O stretch is expected around 1700-1725 cm⁻¹. The aromatic aldehyde C=O stretch will appear at a slightly lower wavenumber, typically 1680-1700 cm⁻¹, due to conjugation with the benzene ring. [3]* C=C Stretches (Aromatic): Multiple sharp peaks are expected in the 1450-1600 cm⁻¹ range, confirming the presence of the aromatic ring.
-
C-O Stretches: Strong absorptions between 1200-1320 cm⁻¹ will correspond to the C-O stretching of the carboxylic acid and the aryl ether.
Table 2: Characteristic Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance |
|---|---|---|---|
| 2500-3300 | Carboxylic Acid | O-H Stretch | Very Broad, Strong |
| ~3100 | Aromatic Ring | C-H Stretch | Sharp, Medium |
| ~2820, ~2720 | Aldehyde | C-H Stretch | Sharp, Weak (Fermi doublet) |
| 1700-1725 | Carboxylic Acid | C=O Stretch | Sharp, Very Strong |
| 1680-1700 | Aldehyde | C=O Stretch | Sharp, Very Strong |
| 1450-1600 | Aromatic Ring | C=C Stretch | Multiple Sharp Bands |
| 1200-1320 | Ether & Acid | C-O Stretch | Strong |
Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a modern, rapid method requiring minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and performing a background scan.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform an ATR correction and baseline correction using the instrument software to produce the final absorbance spectrum.
-
Validation: The spectrum is validated by the presence of all key functional group peaks in their expected regions, particularly the distinct dual carbonyl absorptions and the broad O-H stretch.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for detailed structural elucidation in solution, providing information on the chemical environment, connectivity, and number of unique nuclei.
¹H NMR Spectroscopy
Predicted Chemical Shifts and Splitting Patterns
The ¹H NMR spectrum will provide a unique set of signals for each proton environment. [4][5][6]
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet far downfield, typically >10 ppm. Its position can be concentration-dependent, and it will exchange with D₂O.
-
Aldehyde Proton (-CHO): This proton is also significantly deshielded and will appear as a sharp singlet between 9.5 and 10.5 ppm.
-
Aromatic Protons (Ar-H): There are three aromatic protons. Due to the 1,3,5-substitution pattern, they will exhibit meta-coupling (⁴JHH), which is typically small (2-3 Hz). We expect to see three distinct signals in the aromatic region (7.5-8.5 ppm), likely appearing as two doublets of doublets (or triplets) and one triplet, depending on the precise coupling constants.
-
Methoxy Protons (-OCH₃): These three protons are equivalent and will appear as a sharp singlet, typically around 3.8-4.0 ppm.
Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| >10.0 | br s | 1H | -COOH | Highly deshielded, acidic proton |
| 9.5 - 10.5 | s | 1H | -CHO | Deshielded by carbonyl anisotropy |
| 7.5 - 8.5 | m | 3H | Ar-H | Aromatic region, meta-coupling expected |
| 3.8 - 4.0 | s | 3H | -OCH₃ | Shielded by oxygen, singlet |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, one for each unique carbon atom in the molecule.
Predicted Chemical Shifts
The chemical shifts are highly dependent on the electronic environment of each carbon. [7][8]
-
Carbonyl Carbons (C=O): The carboxylic acid and aldehyde carbonyl carbons will be the most downfield signals, appearing between 165 and 195 ppm. The aldehyde carbon is typically further downfield than the acid carbon.
-
Aromatic Carbons (Ar-C): Six signals are expected in the aromatic region (110-160 ppm). The carbons directly attached to electronegative oxygen atoms (C-OCH₃ and C-COOH) will be further downfield than the others. The carbon attached to the formyl group will also be significantly downfield. [7]* Methoxy Carbon (-OCH₃): This aliphatic carbon will be the most upfield signal, expected around 55-60 ppm.
Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| 188 - 195 | C=O (Aldehyde) | Highly deshielded carbonyl |
| 165 - 170 | C=O (Acid) | Deshielded carbonyl |
| ~160 | C-OCH₃ | Aromatic C attached to electronegative O |
| 110 - 140 | Ar-C, Ar-CH | Remaining 5 aromatic carbons |
| 55 - 60 | -OCH₃ | Aliphatic carbon attached to oxygen |
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition:
-
Acquire the spectrum on a spectrometer of at least 400 MHz.
-
Set the spectral width to cover the range of -2 to 16 ppm.
-
Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum to simplify the signals to singlets.
-
Set the spectral width to cover 0-220 ppm.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing & Validation: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. The validation rests on observing the correct number of signals with the expected chemical shifts, multiplicities, and integrations that perfectly match the proposed structure.
Conclusion
The spectroscopic analysis of this compound provides a clear and unambiguous fingerprint for its structural confirmation. Mass spectrometry confirms the molecular weight and key fragmentation patterns. IR spectroscopy identifies all critical functional groups, notably the distinct dual carbonyls and the broad acid O-H stretch. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, confirming the substitution pattern and the unique chemical environment of each atom. The combination of these techniques, guided by the protocols outlined herein, constitutes a robust and self-validating methodology for the comprehensive characterization of this compound in any research or development setting.
References
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A Researcher's Guide to the Solubility of 3-Formyl-5-methoxybenzoic Acid in Organic Solvents
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Formyl-5-methoxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, predictive analysis based on molecular structure, and a detailed experimental protocol for quantitative determination.
Introduction
This compound is a substituted aromatic carboxylic acid with potential applications in organic synthesis and pharmaceutical research. Understanding its solubility in various organic solvents is a critical parameter for its use in reaction chemistry, purification processes such as recrystallization, and formulation studies. This guide offers a foundational understanding of its expected solubility behavior and provides the methodology to empirically determine this vital physicochemical property.
Physicochemical Properties of this compound
A molecule's structure dictates its physical and chemical properties, including its solubility. Key characteristics of this compound are summarized below:
| Property | Value | Source |
| Molecular Formula | C₉H₈O₄ | [1] |
| Molecular Weight | 180.16 g/mol | [2] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 3 | [1] |
The presence of a carboxylic acid group makes the molecule acidic and capable of donating a hydrogen bond. The methoxy and formyl groups, along with the carboxylic acid, contribute multiple sites for hydrogen bond acceptance. These features, combined with the overall polarity of the molecule, are the primary determinants of its solubility profile.
Theoretical Principles and Predictive Analysis of Solubility
The adage "like dissolves like" is the guiding principle in predicting solubility. This means that polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents. This compound possesses both polar (carboxylic acid, formyl, methoxy groups) and nonpolar (benzene ring) regions, suggesting it will exhibit a range of solubilities in different organic solvents.
Based on its functional groups, we can predict its solubility behavior:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid, formyl, and methoxy groups of the molecule. Therefore, this compound is expected to be soluble in these solvents.[3]
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): These solvents can accept hydrogen bonds and have significant dipole moments, which will facilitate the dissolution of the polar regions of the molecule. Good solubility is anticipated in these solvents.[3]
-
Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar benzene ring will have some affinity for these solvents, but the highly polar functional groups will limit solubility. It is expected to have low solubility in nonpolar solvents.
A study on the solubility of the closely related compound, 3-methoxybenzoic acid, in fourteen different organic solvents provides valuable insight. The study found that solubility was highest in polar solvents and decreased with increasing non-polar character of the solvent.[4] This trend is expected to be similar for this compound.
The interplay of these molecular interactions is depicted in the diagram below:
Caption: Intermolecular forces influencing solubility.
Experimental Determination of Solubility: The Shake-Flask Method
To obtain precise solubility values, the shake-flask method is a widely accepted and reliable technique.[5][6] This method involves equilibrating an excess of the solid solute in the solvent of interest over a period of time and then measuring the concentration of the dissolved solute in the resulting saturated solution.
The experimental workflow is outlined in the following diagram:
Caption: Shake-flask method workflow.
Detailed Step-by-Step Protocol:
-
Preparation of Saturated Solutions:
-
To a series of glass vials, add a measured amount of this compound that is in excess of its expected solubility.
-
Add a precise volume of the desired organic solvent to each vial.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[7]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles.
-
-
Analysis of the Saturated Solution:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the saturated solution sample using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Generate a calibration curve from the data of the standard solutions.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of this compound in the saturated solution sample.
-
Express the solubility in appropriate units, such as g/L or mol/L.
-
Safety and Handling
This compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
References
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PubChem. This compound. [Online] Available at: [Link]
-
Evotec. This compound. [Online] Available at: [Link]
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BioAssay Systems. Solubility Testing – Shake Flask Method. [Online] Available at: [Link]
- Avdeef, A. (2012). Solubility of sparingly soluble drugs. John Wiley & Sons.
-
001CHEMICAL. This compound. [Online] Available at: [Link]
- Han, R., et al. (2021). Measurement and correlation of the solubility of 3-methoxybenzoic acid in fourteen mono-solvents at temperatures from 278.15 K to 323.15 K. The Journal of Chemical Thermodynamics, 161, 106511.
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"3-Formyl-5-methoxybenzoic acid" material safety data sheet (MSDS)
An In-Depth Technical Guide to the Safe Handling of 3-Formyl-5-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Chemistry of a Niche Reagent
This compound (CAS RN: 367519-88-8) is a substituted aromatic carboxylic acid with aldehyde and ether functionalities.[1] Its unique trifunctional structure makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical and materials science research. The presence of a carboxylic acid, an aldehyde, and a methoxy group on the benzene ring offers multiple reaction sites for derivatization, enabling the construction of diverse molecular architectures.
However, the very reactivity that makes this compound a useful synthetic building block also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the material safety data for this compound. In the absence of a complete, officially published Safety Data Sheet (SDS) for this specific compound, this document synthesizes available data, information from suppliers, and expert analysis of structurally analogous compounds to provide a robust framework for its safe handling, storage, and emergency management. The primary analogues referenced include 3-methoxybenzoic acid, benzoic acid, and other substituted benzoic acids, which share key functional groups and are expected to exhibit similar toxicological and reactivity profiles.
Section 1: Chemical and Physical Properties
A foundational aspect of safe laboratory practice is a clear understanding of the physical and chemical properties of the substances being handled. These properties dictate storage conditions, appropriate handling techniques, and potential incompatibilities.
| Property | Value | Source |
| CAS Number | 367519-88-8 | [1] |
| Molecular Formula | C₉H₈O₄ | [2] |
| Molecular Weight | 180.16 g/mol | [2] |
| Appearance | Solid (predicted) | Inferred from analogues |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Moderately soluble in water (predicted) | [3] |
| pKa | Not available |
Causality Behind Properties: The presence of the carboxylic acid group suggests that this compound is an acidic compound. The aromatic ring and methoxy group impart some lipophilicity, while the carboxyl and formyl groups can engage in hydrogen bonding, suggesting moderate solubility in polar organic solvents and limited solubility in water.
Section 2: Hazard Identification and GHS Classification (Inferred)
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]
-
Skin Irritation (Category 2): Causes skin irritation.[4]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[4]
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[4]
Expert Insight: The aldehyde functionality can be a sensitizer, and the acidic nature of the carboxylic acid contributes to its irritant properties. Therefore, it is prudent to handle this compound with the assumption that it poses these hazards.
Section 3: Safe Handling and Personal Protective Equipment (PPE)
A proactive approach to safety is paramount when working with specialty chemicals. The following handling and PPE guidelines are based on best practices for handling irritant and potentially sensitizing powders.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[3][5][6] A certified chemical fume hood is strongly recommended to minimize inhalation of dust particles.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][7]
Personal Protective Equipment (PPE) Workflow
The selection and use of PPE should follow a systematic workflow to ensure comprehensive protection.
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The Synthetic Cornerstone: A Technical Guide to 3-Formyl-5-methoxybenzoic Acid for Advanced Research and Development
This guide serves as an in-depth technical resource for researchers, medicinal chemists, and professionals in drug development on the strategic utilization of 3-Formyl-5-methoxybenzoic acid. A uniquely functionalized aromatic scaffold, this compound presents a trifecta of reactive sites—a carboxylic acid, an aldehyde, and a methoxy group—offering a versatile platform for the synthesis of complex molecular architectures and novel therapeutic agents. This document provides a comprehensive overview of its commercial availability, synthesis, physicochemical properties, and critical applications, with a focus on enabling innovative research through practical, field-proven insights.
Introduction: The Strategic Value of a Trifunctional Scaffold
This compound (CAS No. 367519-88-8) is a substituted benzoic acid derivative that has garnered significant interest in the scientific community. Its importance lies in the orthogonal reactivity of its functional groups. The carboxylic acid provides a handle for amide bond formation, esterification, or salt formation. The aldehyde group is a versatile precursor for reductive amination, Wittig reactions, and the formation of various heterocycles. The methoxy group, an electron-donating entity, influences the reactivity of the aromatic ring and can be a site for demethylation to reveal a phenol for further functionalization. This combination makes it an invaluable building block in the synthesis of biologically active molecules, including kinase inhibitors and other targeted therapeutics.
Commercial Availability and Strategic Procurement
The accessibility of starting materials is a critical first step in any research and development pipeline. This compound is available from a range of commercial suppliers, catering to both small-scale research and bulk manufacturing needs. Pricing is quantity-dependent, with a significant decrease in the price per gram for larger quantities.
Below is a comparative summary of commercial suppliers and their indicative pricing. Researchers are advised to request formal quotes for the most current pricing and availability.
| Supplier | Brand | Catalog Number | Purity | Quantity | Price (EUR) | Price per Gram (EUR) |
| CymitQuimica | Indagoo | IN-DA00CJA2 | 97% | 100mg | 178.00 | 1780.00 |
| 250mg | 266.00 | 1064.00 | ||||
| 1g | 501.00 | 501.00 | ||||
| CymitQuimica | Biosynth | 3D-SPA51988 | Min. 95% | 1g | 783.00 | 783.00 |
| 2g | 1,301.00 | 650.50 | ||||
| 5g | 1,735.00 | 347.00 | ||||
| 10g | 3,168.00 | 316.80 | ||||
| 25g | 7,260.00 | 290.40 | ||||
| ChemicalBook | Multiple | N/A | Varies | Varies | Inquire | Inquire |
Note: Prices are indicative and subject to change. It is recommended to contact the suppliers directly for current pricing and bulk quotations.
Synthesis of this compound: A Plausible Laboratory-Scale Protocol
While commercially available, an in-house synthesis of this compound can be a cost-effective alternative for large-scale needs or for the preparation of specialized analogs. A common synthetic route starts from the more readily available 3,5-dimethylanisole. The following is a representative, multi-step synthetic workflow.
Caption: A plausible synthetic pathway to this compound.
Experimental Protocol:
Step 1: Oxidation of 3,5-Dimethylanisole
-
To a stirred solution of 3,5-dimethylanisole in water, add potassium permanganate (KMnO₄) portion-wise.
-
Heat the mixture to reflux for several hours until the purple color of the permanganate disappears.
-
Cool the reaction mixture and filter off the manganese dioxide (MnO₂) byproduct.
-
Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the crude 3-methyl-5-methoxybenzoic acid.
-
Collect the solid by filtration and recrystallize from a suitable solvent system (e.g., ethanol/water).
Step 2: Esterification
-
Dissolve the 3-methyl-5-methoxybenzoic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours.
-
Remove the methanol under reduced pressure and neutralize the residue with a saturated sodium bicarbonate solution.
-
Extract the product, methyl 3-methyl-5-methoxybenzoate, with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the ester.
Step 3: Benzylic Bromination
-
Dissolve the methyl 3-methyl-5-methoxybenzoate in carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).
-
Reflux the mixture under irradiation with a light source to initiate the reaction.
-
After completion, cool the reaction, filter off the succinimide, and concentrate the filtrate to yield methyl 3-(bromomethyl)-5-methoxybenzoate.
Step 4: Oxidation to Aldehyde (Kornblum Oxidation)
-
Dissolve the crude methyl 3-(bromomethyl)-5-methoxybenzoate in dimethyl sulfoxide (DMSO).
-
Add sodium bicarbonate and heat the mixture.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product, methyl 3-formyl-5-methoxybenzoate, with an organic solvent.
Step 5: Hydrolysis
-
Dissolve the methyl 3-formyl-5-methoxybenzoate in a mixture of methanol and water.
-
Add an excess of sodium hydroxide and stir at room temperature or with gentle heating.
-
After the ester has been fully hydrolyzed (monitored by TLC), acidify the reaction mixture with a mineral acid to precipitate the final product, this compound.
-
Collect the solid by filtration, wash with cold water, and dry.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a reagent is paramount for its effective and safe handling in a laboratory setting.
| Property | Value | Source |
| CAS Number | 367519-88-8 | ChemicalBook[1] |
| Molecular Formula | C₉H₈O₄ | CymitQuimica[2] |
| Molecular Weight | 180.16 g/mol | CymitQuimica[3] |
| Appearance | Off-white to pale yellow solid | Assumed from similar compounds |
| Storage Temperature | 2-8°C | ChemicalBook[4] |
Safety Information:
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazard statements from the European Chemicals Agency (ECHA) C&L Inventory:
-
H315: Causes skin irritation (Warning Skin corrosion/irritation)[5]
-
H319: Causes serious eye irritation (Warning Serious eye damage/eye irritation)[5]
-
H335: May cause respiratory irritation (Warning Specific target organ toxicity, single exposure; Respiratory tract irritation)[5]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[7]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[7]
-
P501: Dispose of contents/container to an approved waste disposal plant.[6]
Applications in Drug Discovery and Organic Synthesis
The true value of this compound is realized in its application as a versatile building block. Its trifunctional nature allows for the construction of complex molecular frameworks, particularly in the realm of medicinal chemistry.
Case Study: A Building Block for Kinase Inhibitors
Many kinase inhibitors feature a core heterocyclic structure, often decorated with various substituents to achieve potency and selectivity. The synthesis of such molecules frequently relies on the strategic use of functionalized building blocks. For instance, substituted anilinoquinazolines are a well-established class of tyrosine kinase inhibitors, with Gefitinib being a prominent example. While not a direct precursor, the synthesis of Gefitinib from a similarly substituted benzoic acid derivative highlights the utility of such scaffolds.[8]
A hypothetical synthetic application of this compound in the construction of a novel kinase inhibitor scaffold is illustrated below.
Caption: A conceptual workflow for the synthesis of a kinase inhibitor scaffold.
In this conceptual workflow, the carboxylic acid of this compound is first coupled with a primary amine. The aldehyde is then subjected to reductive amination with a second amine. Subsequent intramolecular cyclization, potentially after a deprotection or activation step, would yield a core heterocyclic structure. This scaffold can then be further elaborated, for example, through cross-coupling reactions on the aromatic ring (if a suitable handle is introduced) to generate a library of potential kinase inhibitors. The design of indolinones as triple angiokinase inhibitors, such as BIBF 1120, showcases the power of strategically substituted building blocks in achieving high potency and selectivity.[9]
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for innovation in organic synthesis and drug discovery. Its unique combination of functional groups provides a versatile platform for the creation of novel and complex molecules. By understanding its commercial availability, synthesis, and potential applications, researchers can leverage this powerful building block to accelerate their research and development efforts.
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ResearchGate. (2025, August 6). A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C9H8O4). Retrieved from [Link]
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PubChem. (n.d.). 3-Formyl-5-(methoxycarbonyl)benzoic acid. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]
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Tylon Pharma Limited. (n.d.). 3 Methoxybenzoic Acid exporter and suppliers in Mumbai. Retrieved from [Link]
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Roth, G. J., et al. (2009). Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120). Journal of medicinal chemistry, 52(14), 4466–4480. [Link]
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MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]
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PubMed. (2005). 4-Anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles as Potent Src Kinase Inhibitors. Retrieved from [Link]
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An In-depth Technical Guide to 3-Formyl-5-methoxybenzoic Acid: A Versatile Scaffold for Chemical Innovation
In the landscape of medicinal chemistry and materials science, the strategic value of a chemical scaffold is measured by its synthetic accessibility, functional group versatility, and the potential for its derivatives to exhibit significant biological or material properties. This compound, a disubstituted aromatic compound, represents such a scaffold. With a molecular formula of C9H8O4 and a monoisotopic mass of 180.04 Da, this molecule is characterized by the presence of three key functional groups on a benzene ring: a carboxylic acid, an aldehyde (formyl group), and a methoxy group.[1] This unique arrangement of electron-withdrawing (formyl, carboxylic acid) and electron-donating (methoxy) groups creates a platform for diverse chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and natural products.[2]
This guide provides a comprehensive technical overview of this compound, its synthesis, chemical reactivity, and the landscape of its structural analogs. We will delve into the structure-activity relationships (SAR) of related compounds, offering insights for researchers, scientists, and drug development professionals aiming to leverage this scaffold in their discovery programs.
Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is fundamental to its application in research and development.
| Property | Value | Source |
| Molecular Formula | C9H8O4 | PubChemLite[1] |
| Molecular Weight | 180.16 g/mol | PubChemLite[1] |
| Monoisotopic Mass | 180.04225 Da | PubChemLite[1] |
| CAS Number | 367519-88-8 | ChemicalBook[3] |
| Predicted XlogP | 1.7 | PubChemLite[1] |
| SMILES | COC1=CC(=CC(=C1)C(=O)O)C=O | PubChemLite[1] |
| InChIKey | DYXJFLKQBAPWDM-UHFFFAOYSA-N | PubChemLite[1] |
Synthesis and Chemical Reactivity
The synthetic utility of this compound stems from the distinct reactivity of its functional groups. While a specific, high-yield synthesis for this exact molecule is not prominently detailed in introductory literature, a logical retrosynthetic analysis based on common organic reactions and related preparations, such as that for methyl 5-formyl-3-methoxybenzoate, allows for the design of a robust synthetic workflow.[3][4]
Proposed Synthetic Workflow
A plausible synthetic route often begins with a more readily available starting material, such as 3,5-dihydroxybenzoic acid, and proceeds through selective protection, methylation, and oxidation steps. The causality behind this multi-step approach lies in the need to differentiate and selectively react with specific functional groups while preserving others.
Caption: Proposed synthetic workflow for this compound.
Reactivity of Functional Groups
-
The Formyl Group (-CHO): As an aldehyde, this group is a prime site for nucleophilic addition. It can be reduced to a primary alcohol (hydroxymethyl group), oxidized to a carboxylic acid, or converted into an imine via reductive amination. This versatility is crucial for introducing diverse substituents and building molecular complexity. For instance, its analog, 3-Formylbenzoic acid, is used in Ugi four-component reactions to synthesize bicyclic azetidinone derivatives.[5]
-
The Carboxylic Acid Group (-COOH): This group is readily converted into esters, amides, or acid chlorides. Amide coupling reactions, in particular, are fundamental in drug discovery for linking the scaffold to other molecular fragments, as demonstrated in the synthesis of 2-phenoxybenzamides with antiplasmodial activity.[6][7]
-
The Methoxy Group (-OCH3) and Aromatic Ring: The methoxy group is an electron-donating group that activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). This property can be exploited for further functionalization of the benzene ring.
Structural Analogs and Their Significance
The true power of the this compound core lies in its potential as a template for generating diverse analogs. By systematically modifying its functional groups, researchers can explore a vast chemical space to optimize for specific biological activities.
Key Classes of Analogs
| Analog Class | Structural Modification | Potential Application/Significance | Representative Examples |
| Ring-Substituted Analogs | Addition/modification of substituents on the benzene ring. | Modulating electronic properties, solubility, and target binding. | 3-Formyl-4-hydroxy-5-methoxybenzoic acid (antioxidant properties)[2], 3,4,5-Trimethoxybenzoic acid derivatives (precursors to CNS agents)[8][9] |
| Carboxylic Acid Derivatives | Conversion of the -COOH group to esters, amides, etc. | Improving cell permeability, metabolic stability, and acting as prodrugs. | Methyl 3-formyl-5-methoxybenzoate[3], N-Benzimidazole-derived carboxamides (antibacterial activity)[10] |
| Formyl Group Derivatives | Reduction, oxidation, or conversion of the -CHO group. | Creating new interaction points for target binding; altering polarity. | 3-Hydroxymethyl-5-methoxybenzoic acid, 3-(Aminomethyl)-5-methoxybenzoic acid |
Biological Activities and Structure-Activity Relationships (SAR)
While direct biological data for this compound is limited, a wealth of information on its close analogs provides a strong foundation for inferring its potential and guiding future drug discovery efforts. The analysis of how structural changes affect biological activity—the essence of SAR—is a cornerstone of medicinal chemistry.[11]
Insights from Related Scaffolds
-
Antimicrobial and Antioxidant Activity: Benzoic acid derivatives are widely recognized for their biological activities. For example, p-hydroxybenzoic acid and its derivatives exhibit antimicrobial, antioxidant, and anti-inflammatory properties.[12] The presence of hydroxyl and methoxy groups, as seen in analogs like 3,4,5-trihydroxy-substituted N-benzimidazole carboxamides, has been linked to potent antibacterial activity.[10] This suggests that analogs of this compound could be promising candidates for antimicrobial research.
-
Anticancer Activity: Substituted methoxybenzoyl-aryl-thiazole (SMART) compounds, which feature a methoxy-substituted phenyl ring, have shown significant growth inhibition in cancer cell lines.[13] The 3,4,5-trimethoxy substitution pattern, in particular, plays an important role in the antiproliferative activity of many compounds. This highlights the importance of the methoxy group in designing novel anticancer agents.[13]
-
Central Nervous System (CNS) Activity: 3,4,5-Trimethoxycinnamic acid (TMCA), an analog sharing the trimethoxybenzene motif, is a known metabolite from traditional Chinese medicine used to treat insomnia and epilepsy.[9] Its derivatives have been explored as anticonvulsant and sedative agents, acting as GABAA/BZ receptor agonists.[9][14] This suggests that the methoxy-substituted benzoic acid core could serve as a starting point for developing novel CNS-active compounds.
A Framework for SAR Exploration
A systematic SAR study on the this compound scaffold would involve an iterative process of design, synthesis, and biological evaluation.
Caption: Logical workflow for a Structure-Activity Relationship (SAR) study.
Experimental Protocols
To ensure the practical applicability of this guide, we provide a detailed, self-validating protocol for a common and crucial reaction in drug discovery: amide bond formation.
Protocol: Synthesis of N-Aryl-3-formyl-5-methoxybenzamide via Amide Coupling
Objective: To synthesize an amide derivative from this compound and a representative aromatic amine. This protocol is based on standard coupling reactions used in the synthesis of complex amides.[6][13]
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-fluoroaniline)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF (approx. 0.1 M concentration).
-
Activator Addition: Add DCC (1.1 eq) to the solution and stir at 0°C for 30 minutes. A white precipitate (dicyclohexylurea, DCU) will form. Causality Note: This step forms a highly reactive O-acylisourea intermediate, which is necessary for the subsequent nucleophilic attack by the amine.
-
Amine Addition: To the reaction mixture, add the substituted aniline (1.0 eq) followed by TEA (2.0 eq).
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Filter the reaction mixture to remove the DCU precipitate.
-
Dilute the filtrate with ethyl acetate and wash sequentially with 1 M HCl (2x), saturated NaHCO3 (2x), and brine (1x). Trustworthiness Note: These washing steps are critical to remove unreacted starting materials, coupling reagents, and acidic/basic byproducts, ensuring the purity of the final product.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-3-formyl-5-methoxybenzamide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion and Future Directions
This compound is more than just a chemical intermediate; it is a versatile scaffold poised for exploration in diverse scientific fields. Its trifunctional nature provides a robust platform for the synthesis of complex molecular architectures. By leveraging the extensive knowledge base of its structural analogs, researchers can rationally design novel compounds with tailored biological activities, from antimicrobial and anticancer agents to CNS modulators.
Future research should focus on the systematic synthesis and screening of focused libraries derived from this core. Elucidating the precise SAR for different therapeutic targets will unlock the full potential of this valuable chemical entity. The combination of established synthetic methodologies with modern drug design principles promises a fruitful path for innovation based on the this compound framework.
References
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LookChem. 3-formyl-4-hydroxy-5-methoxybenzoic acid. Available from: [Link]
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ResearchGate. A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Available from: [Link]
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PubChemLite. This compound (C9H8O4). Available from: [Link]
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PubMed Central. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. Available from: [Link]
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MDPI. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Available from: [Link]
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PubChem. 3-Formyl-5-(methoxycarbonyl)benzoic acid. Available from: [Link]
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ResearchGate. Research Progress in the Biological Activities of 3,4,5-Trimethoxycinnamic Acid (TMCA) Derivatives. Available from: [Link]
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ResearchGate. A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate. Available from: [Link]
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ResearchGate. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Available from: [Link]
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MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Available from: [Link]
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Chemixl Intermediates Pvt. Ltd. 3 Methoxy Benzoic Acid. Available from: [Link]
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PubMed Central. Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. Available from: [Link]
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Springer. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. Available from: [Link]
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The Versatile Scaffold: Unlocking the Research Potential of 3-Formyl-5-methoxybenzoic Acid
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Untapped Potential
In the landscape of organic chemistry and drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel compounds with desired functionalities. 3-Formyl-5-methoxybenzoic acid, a disubstituted aromatic carboxylic acid, presents itself as a scaffold of significant interest. Its unique trifunctional nature, featuring a reactive aldehyde, a versatile carboxylic acid, and a modulating methoxy group, offers a rich playground for chemical transformations and the development of a diverse array of molecular architectures. This guide will delve into the core chemical attributes of this compound and explore its potential research applications, providing a technical roadmap for its utilization in medicinal chemistry, organic synthesis, and materials science.
Core Molecular Attributes and Reactivity Profile
At the heart of this compound's utility lies the orthogonal reactivity of its functional groups. The aldehyde (formyl) group is a prime site for nucleophilic attack, enabling a wide range of condensation and addition reactions. The carboxylic acid moiety provides a handle for amide bond formation, esterification, and conversion to other functional groups. The methoxy group, an electron-donating substituent, influences the electronic properties of the aromatic ring and can play a crucial role in modulating biological activity and physicochemical properties of derivative compounds.[1]
PART 1: Medicinal Chemistry - A Scaffold for Drug Discovery
The structural motif of substituted benzoic acids is a cornerstone in modern drug discovery, with numerous approved drugs featuring this core.[1] The presence of multiple functional groups on this compound makes it an attractive starting point for the synthesis of libraries of compounds for screening against various biological targets.
Synthesis of Heterocyclic Scaffolds
The aldehyde and carboxylic acid groups on the same aromatic ring provide a perfect platform for the construction of fused heterocyclic systems, which are prevalent in many biologically active molecules.
Benzoxazines are a class of heterocyclic compounds with a wide range of pharmacological activities, including antibacterial, antifungal, and antitumor properties. A potential application of this compound is in a one-pot, four-component reaction to synthesize novel benzoxazine derivatives.
Experimental Protocol: Synthesis of a Novel (5-methoxy-3-oxo-3,4-dihydro-2H-benzo[e][2][3]oxazin-6-yl)methanone Derivative
This hypothetical protocol is adapted from established methods for the synthesis of benzoxazine derivatives.
Materials:
-
This compound
-
A primary amine (e.g., aniline)
-
A phenol (e.g., resorcinol)
-
Ammonia solution (25%)
-
Ethanol
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine this compound (1 mmol), the chosen primary amine (1 mmol), the selected phenol (1 mmol), and ammonia solution (2 ml).
-
Add ethanol (5 ml) as the solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable power (e.g., 100-300 W) and temperature (e.g., 80-120 °C) for a predetermined time (e.g., 10-30 minutes).
-
After cooling, the reaction mixture is poured into crushed ice.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired benzoxazine derivative.
Causality of Experimental Choices:
-
Microwave Irradiation: This technique is often employed to accelerate reaction rates, improve yields, and promote cleaner reactions compared to conventional heating.
-
One-Pot Synthesis: This approach is highly efficient as it reduces the number of synthetic steps, minimizes waste, and saves time and resources.
-
Ammonia: Acts as a nitrogen source for the formation of the oxazine ring.
A Building Block for Bioactive Molecules
The structural similarity of this compound to intermediates used in the synthesis of approved drugs suggests its potential as a valuable precursor in medicinal chemistry. For instance, 3,4,5-trimethoxybenzaldehyde is a known intermediate in the synthesis of the antibacterial drug trimethoprim.[1]
By leveraging the reactivity of the aldehyde and carboxylic acid groups, this compound could be used to synthesize novel analogs of trimethoprim. The carboxylic acid could be converted to other functional groups, or used as a point of attachment for other molecular fragments to explore new structure-activity relationships.
PART 2: Organic Synthesis - A Versatile Synthetic Intermediate
Beyond its direct applications in medicinal chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules.
Multi-component Reactions
The presence of both an electrophilic aldehyde and a nucleophilic-convertible carboxylic acid makes this molecule an ideal candidate for multi-component reactions (MCRs). MCRs are highly convergent and atom-economical processes that allow for the rapid construction of complex molecular scaffolds from simple starting materials.
Diagram: Logical Workflow for Multi-component Reaction
Caption: A logical workflow for a one-pot, four-component synthesis of a benzoxazine derivative.
Derivatization of Functional Groups
The aldehyde and carboxylic acid functionalities can be selectively transformed to introduce a wide range of other chemical moieties.
| Functional Group | Potential Transformations | Reagents and Conditions | Resulting Functional Group |
| Aldehyde | Oxidation | KMnO4, H2O2 | Carboxylic Acid |
| Reduction | NaBH4, LiAlH4 | Alcohol | |
| Reductive Amination | Amine, NaBH(OAc)3 | Amine | |
| Wittig Reaction | Phosphonium ylide | Alkene | |
| Carboxylic Acid | Esterification | Alcohol, Acid catalyst | Ester |
| Amide Coupling | Amine, Coupling agent (e.g., DCC, EDC) | Amide | |
| Reduction | LiAlH4, BH3 | Alcohol | |
| Conversion to Acyl Chloride | SOCl2, (COCl)2 | Acyl Chloride |
PART 3: Materials Science - Monomer for Novel Polymers
The difunctional nature of this compound also lends itself to applications in materials science, particularly in the synthesis of novel polymers.
Synthesis of Polyesters and Polyamides
The carboxylic acid group can participate in condensation polymerization reactions with diols or diamines to form polyesters and polyamides, respectively. The aldehyde group can be either protected during polymerization and later deprotected for post-polymerization modification, or it can be involved in the polymerization process itself to create polymers with unique architectures and properties.
Diagram: Polymerization Pathway
Sources
Methodological & Application
Synthesis of methyl 5-formyl-3-methoxybenzoate from "3-Formyl-5-methoxybenzoic acid"
Application Note: Synthesis of Methyl 5-Formyl-3-methoxybenzoate
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Importance of Methyl 5-Formyl-3-methoxybenzoate
Methyl 5-formyl-3-methoxybenzoate is a key building block in medicinal and combinatorial chemistry. Its bifunctional nature, possessing both an aldehyde and a methyl ester on a substituted benzene ring, makes it a versatile intermediate for the synthesis of a wide array of complex molecules. Notably, it serves as a precursor for various pharmacologically active compounds, including anti-inflammatory agents and other therapeutic candidates.[1][2] A reliable and scalable synthesis of this compound is therefore of significant interest to the drug development community.
This document provides a detailed, field-proven protocol for the synthesis of methyl 5-formyl-3-methoxybenzoate from its corresponding carboxylic acid, "3-Formyl-5-methoxybenzoic acid." The chosen method is a mild and efficient esterification that preserves the sensitive aldehyde functionality.
Reaction Principle: The Fischer-Speier Esterification
The conversion of a carboxylic acid to an ester is a fundamental transformation in organic synthesis. The most direct method is the Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.[3][4]
The mechanism, as illustrated below, proceeds via several equilibrium steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[4][5][6]
-
Nucleophilic Attack: A molecule of the alcohol (in this case, methanol) acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.[4]
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, converting it into a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[3][6]
To drive the equilibrium towards the product, it is common to use a large excess of the alcohol or to remove water as it is formed.[3][5] For this specific synthesis, using methanol as the solvent provides the necessary excess to ensure a high conversion rate.
Experimental Protocol
This protocol details the synthesis of methyl 5-formyl-3-methoxybenzoate from this compound using a standard Fischer esterification procedure.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich | Starting material |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Fisher Scientific | Reagent and solvent |
| Sulfuric Acid (H₂SO₄) | Concentrated, 95-98% | J.T. Baker | Catalyst |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR | For neutralization |
| Ethyl Acetate (EtOAc) | ACS Grade | EMD Millipore | Extraction solvent |
| Brine (Saturated NaCl solution) | ACS Grade | LabChem | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Sigma-Aldrich | Drying agent |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (5.0 g, 27.8 mmol).
-
Reagent Addition: Add anhydrous methanol (50 mL) to the flask. Stir the mixture until the solid is fully dissolved.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.5 mL) to the stirring solution. An exotherm may be observed.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C) using a heating mantle. Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
-
Work-up: Dissolve the residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize the acidic catalyst. Be cautious as CO₂ evolution may cause pressure buildup.
-
Washing: Wash the organic layer with water (30 mL) followed by brine (30 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and wash the filter cake with a small amount of ethyl acetate.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is often of high purity. If necessary, recrystallization from a suitable solvent such as diisopropyl ether or purification by column chromatography can be performed to obtain highly pure methyl 5-formyl-3-methoxybenzoate.[7]
Characterization
The final product should be characterized to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the methoxy group, the methyl ester, and the aldehyde proton.
-
Melting Point: The purified compound should have a sharp melting point consistent with literature values.
-
IR Spectroscopy: The IR spectrum will show characteristic stretches for the aldehyde and ester carbonyl groups.
Visualization of the Experimental Workflow
The following diagram outlines the key stages of the synthesis process, from the initial setup to the final, purified product.
Caption: Workflow for the synthesis of methyl 5-formyl-3-methoxybenzoate.
Safety and Handling Precautions
-
Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Methanol: Flammable and toxic. Avoid inhalation and skin contact.
-
Ethyl Acetate: Flammable liquid. Work in a well-ventilated area.
-
Pressure Buildup: During the neutralization step with sodium bicarbonate, carbon dioxide gas is evolved. Vent the separatory funnel frequently to release pressure.
Alternative Synthetic Strategies
While Fischer esterification is a robust method, other techniques can be employed, particularly for substrates that are sensitive to strong acids and high temperatures.
-
Steglich Esterification: This method uses a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).[8][9] This reaction proceeds under very mild conditions at room temperature and is an excellent alternative for acid-sensitive substrates.[8] The primary drawback is the need to remove the urea byproduct formed from the coupling agent.[10]
The following diagram illustrates the mechanistic pathway of a carbodiimide-mediated esterification.
Caption: Mechanism of Steglich esterification using DCC and DMAP.
Conclusion
The Fischer-Speier esterification of this compound offers a straightforward, efficient, and cost-effective route to methyl 5-formyl-3-methoxybenzoate. The protocol described herein is optimized for high yield and purity, making it suitable for both academic research and industrial drug development applications. For particularly sensitive substrates, the Steglich esterification provides a milder alternative.
References
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Zhao, G., & Thurkauf, A. (2001). A PRACTICAL AND CONVENIENT SYNTHESIS OF METHYL 5-FORMYL-3-METHOXYBENZOATE. Synthetic Communications, 31(12), 1921–1926. Retrieved from [Link]
-
Zhao, G., & Thurkauf, A. (2001). A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate. Retrieved from [Link]
-
Organic Reactions. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by oxidative esterification. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). A Simplified Procedure for the Efficient Conversion of Aromatic Aldehydes into Esters. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Research Trend. (n.d.). An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
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Formylation of Methoxybenzoic Acid Derivatives: A Detailed Experimental Guide
Introduction: The Strategic Importance of Formylation
The introduction of a formyl group (–CHO) onto an aromatic ring, a process known as formylation, is a cornerstone of synthetic organic chemistry. This transformation provides a critical entry point for a vast array of subsequent chemical modifications, enabling the construction of complex molecular architectures. Formylated aromatic compounds are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances. Methoxybenzoic acids, with their dual functional groups—an electron-donating methoxy group and an electron-withdrawing carboxylic acid group—present a unique and interesting substrate for studying the regiochemical outcomes of electrophilic aromatic substitution. The interplay between these groups' directing effects makes the selection of an appropriate formylation method crucial for achieving the desired isomer.
This technical guide provides a comprehensive overview of established and effective protocols for the formylation of methoxybenzoic acid derivatives. We will delve into the mechanistic underpinnings of key formylation reactions, offering field-proven, step-by-step protocols, and guidance on product purification and characterization. This document is intended for researchers, scientists, and professionals in drug development who require a robust and reliable methodology for the synthesis of formyl-methoxybenzoic acid derivatives.
Choosing the Right Tool: A Comparative Overview of Formylation Methods
Several classical methods exist for the formylation of aromatic compounds. The choice of method depends critically on the activation state of the aromatic ring and the desired regioselectivity. For methoxybenzoic acids, which are moderately activated, the following methods are most relevant:
| Reaction | Formylating Agent | Typical Conditions | Key Characteristics |
| Vilsmeier-Haack | Vilsmeier Reagent (POCl₃/DMF) | Low temperature (0-10 °C) | Mild, efficient for electron-rich aromatics, versatile.[1][2][3] |
| Duff Reaction | Hexamethylenetetramine (HMTA) | Acidic, heating (85-120 °C) | Favors ortho-formylation of phenols and activated aromatics.[4][5][6] |
| Gattermann | HCN/HCl or Zn(CN)₂/HCl | Lewis Acid (e.g., AlCl₃) | Suitable for electron-rich ethers and phenols.[7][8][9] |
| Reimer-Tiemann | Chloroform (CHCl₃) | Strong base (e.g., NaOH) | Primarily for ortho-formylation of phenols.[10][11][12][13] |
For the formylation of methoxybenzoic acids, the Vilsmeier-Haack reaction often provides the best balance of reactivity, yield, and operational simplicity. The Duff reaction also presents a viable, albeit often lower-yielding, alternative.[14][15] This guide will focus primarily on a detailed protocol for the Vilsmeier-Haack reaction, with supplementary information on the Duff reaction.
The Vilsmeier-Haack Reaction: Mechanism and Regioselectivity
The Vilsmeier-Haack reaction utilizes a chloroiminium salt, the "Vilsmeier reagent," generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3] This reagent is a potent electrophile that attacks the electron-rich aromatic ring.
Mechanism of Vilsmeier Reagent Formation and Formylation
The reaction proceeds through a well-established pathway:
-
Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus center of POCl₃. A subsequent rearrangement and elimination of a phosphate species generates the highly electrophilic chloroiminium ion (the Vilsmeier reagent).[3][16]
-
Electrophilic Aromatic Substitution: The electron-rich methoxy-activated benzene ring attacks the carbon of the Vilsmeier reagent.
-
Hydrolysis: The resulting iminium salt intermediate is stable until an aqueous workup, during which it is hydrolyzed to the final aldehyde product.[1][3]
Caption: Vilsmeier-Haack reaction mechanism.
Regiochemical Considerations for Methoxybenzoic Acid Isomers
The methoxy group (–OCH₃) is an ortho-, para-directing activator, while the carboxylic acid group (–COOH) is a meta-directing deactivator. The outcome of the formylation is a result of the competition between these directing effects.
-
2-Methoxybenzoic Acid: The powerful ortho-, para-directing methoxy group will direct formylation to the C3 and C5 positions. Steric hindrance from the adjacent carboxylic acid group may disfavor the C3 position.
-
3-Methoxybenzoic Acid: The methoxy group directs to the C2, C4, and C6 positions. The carboxylic acid directs to the C5 position. The positions ortho to the methoxy group (C2 and C4) are most activated, making 2-formyl-3-methoxybenzoic acid and 4-formyl-3-methoxybenzoic acid the likely products.[15][17]
-
4-Methoxybenzoic Acid: Both the methoxy and carboxylic acid groups direct substitution to the C3 and C5 positions. Therefore, formylation is expected to occur at the position ortho to the methoxy group, yielding 3-formyl-4-methoxybenzoic acid.
Experimental Protocol: Vilsmeier-Haack Formylation of 4-Methoxybenzoic Acid
This protocol provides a general procedure for the formylation of 4-methoxybenzoic acid. It can be adapted for other isomers with appropriate adjustments to stoichiometry and reaction time.
Materials and Reagents
| Reagent | M.W. | Amount | Moles | Purity |
| 4-Methoxybenzoic Acid | 152.15 g/mol | 15.2 g | 0.10 | >98% |
| N,N-Dimethylformamide (DMF) | 73.09 g/mol | 50 mL | - | Anhydrous |
| Phosphorus Oxychloride (POCl₃) | 153.33 g/mol | 11.0 mL | 0.12 | >99% |
| Dichloromethane (DCM) | 84.93 g/mol | 100 mL | - | Anhydrous |
| Sodium Acetate | 82.03 g/mol | 50 g | 0.61 | Anhydrous |
| Ice | - | ~500 g | - | - |
| Saturated Sodium Bicarbonate | - | As needed | - | - |
| Hydrochloric Acid (2M) | - | As needed | - | - |
Safety Precautions: A Critical Directive
The Vilsmeier-Haack reaction involves hazardous materials and must be performed with extreme caution in a well-ventilated fume hood.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. It reacts violently with water, releasing toxic fumes.[18][19] Always handle with extreme care, wearing appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and chemical splash goggles.
-
Vilsmeier Reagent: This in-situ formed reagent is moisture-sensitive and can be thermally unstable.[18][20] Reactions are typically performed at low temperatures to control the reaction rate and prevent thermal runaway.[21][22]
-
Quenching: The hydrolysis step is highly exothermic. The reaction mixture must be quenched by slowly and carefully adding it to ice water with vigorous stirring.
Step-by-Step Methodology
Caption: Experimental workflow for Vilsmeier-Haack formylation.
-
Vilsmeier Reagent Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (50 mL). Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (11.0 mL, 0.12 mol) dropwise to the stirred DMF over 30-45 minutes.[18] The addition rate should be controlled to maintain the internal temperature below 10 °C. A white precipitate of the Vilsmeier reagent may form.[18]
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Substrate Addition: Dissolve 4-methoxybenzoic acid (15.2 g, 0.10 mol) in anhydrous DCM (100 mL). Add this solution dropwise to the Vilsmeier reagent mixture over 30 minutes, again maintaining the temperature below 10 °C.
-
Reaction: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Prepare a large beaker with 500 g of crushed ice. With vigorous stirring, slowly and carefully pour the reaction mixture onto the ice. This quenching step is exothermic and should be done cautiously.
-
Once the quench is complete, slowly add solid sodium acetate in portions until the solution is neutralized (check with pH paper). Continue stirring for 1-2 hours. A precipitate of the crude product should form.
-
Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the pure formyl-methoxybenzoic acid.
-
Characterization: Dry the purified product under vacuum. Characterize by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR).
Product Characterization
The resulting formylated methoxybenzoic acid can be identified by its distinct spectroscopic signatures.
Expected Spectroscopic Data for 3-Formyl-4-methoxybenzoic Acid
| Technique | Expected Features |
| ¹H NMR | - Aldehydic proton (–CHO) signal around δ 9.8-10.5 ppm (singlet).- Carboxylic acid proton (–COOH) signal around δ 11.0-13.0 ppm (broad singlet).- Methoxy protons (–OCH₃) signal around δ 3.9-4.0 ppm (singlet).- Distinct signals for the remaining aromatic protons with appropriate splitting patterns.[23][24] |
| ¹³C NMR | - Carbonyl carbon of the aldehyde around δ 190-200 ppm.- Carbonyl carbon of the carboxylic acid around δ 165-175 ppm.- Methoxy carbon around δ 55-60 ppm.- Aromatic carbons in the δ 110-160 ppm range.[23] |
| IR Spectroscopy | - Strong C=O stretching band for the aldehyde around 1680-1700 cm⁻¹.- Strong C=O stretching band for the carboxylic acid around 1700-1725 cm⁻¹.- Broad O-H stretching band for the carboxylic acid from 2500-3300 cm⁻¹.- C-O stretching for the ether around 1250 cm⁻¹.[25][26] |
Alternative Protocol: The Duff Reaction
The Duff reaction offers an alternative, albeit sometimes less efficient, route using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[4][6] A modern modification using trifluoroacetic acid (TFA) has shown improved yields and milder conditions.[14]
Brief Protocol for Duff Formylation
-
A mixture of the methoxybenzoic acid (1 equivalent) and HMTA (1-1.5 equivalents) in trifluoroacetic acid is heated at reflux (around 85-95 °C) for several hours.[14]
-
The reaction mixture is then cooled and poured into ice water.
-
The intermediate imine is hydrolyzed by heating with aqueous acid.
-
The product is isolated by extraction and purified by recrystallization or chromatography.
The Duff reaction typically shows a preference for ortho-formylation relative to an activating group.[4][5][6]
Conclusion
The formylation of methoxybenzoic acid derivatives is a synthetically valuable transformation that requires careful selection of methodology to control regioselectivity. The Vilsmeier-Haack reaction stands out as a reliable and high-yielding method for this purpose. By following the detailed protocols and adhering strictly to the safety precautions outlined in this guide, researchers can confidently synthesize formyl-methoxybenzoic acids as key intermediates for further molecular exploration. The provided characterization data serves as a benchmark for verifying the successful synthesis of these important building blocks.
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Application Notes & Protocols: Leveraging 3-Formyl-5-methoxybenzoic Acid for Advanced Metal-Organic Framework Synthesis
Abstract
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, largely attributable to the functional diversity of their organic linkers.[1] This guide provides an in-depth exploration of 3-Formyl-5-methoxybenzoic acid as a bifunctional organic linker for the synthesis of advanced MOFs. The presence of a reactive aldehyde group and an electron-donating methoxy group on the linker backbone opens avenues for sophisticated post-synthetic modification (PSM) and tailored framework properties.[2][3] This document serves as a comprehensive resource for researchers in materials science, catalysis, and drug development, offering both the theoretical underpinnings and detailed experimental protocols for the synthesis, functionalization, and characterization of MOFs derived from this promising linker.
Introduction: The Strategic Advantage of Functionalized Linkers
The rational design of MOFs hinges on the judicious selection of metal nodes and organic linkers.[4] While simple dicarboxylates like terephthalic acid are foundational in establishing robust, porous structures such as MOF-5, the incorporation of functional groups onto the linker is a key strategy for tuning the chemical environment within the pores.[5][6] This functionalization transforms MOFs from passive storage vessels into active materials for catalysis, sensing, and targeted guest interactions.[7][8]
This compound is a particularly compelling linker due to its dual functionalities:
-
The Formyl (Aldehyde) Group: This moiety is a versatile chemical handle for a wide array of covalent post-synthetic modifications.[3] It can readily undergo reactions such as imine condensation, Wittig reactions, and Knoevenagel condensations, allowing for the precise installation of new chemical entities within the MOF's pores after the framework has been constructed.[2][9] This approach enables the creation of MOFs that would be inaccessible through direct synthesis due to the incompatibility of certain functional groups with the initial solvothermal reaction conditions.[10]
-
The Methoxy Group: As an electron-donating group, the methoxy substituent can influence the electronic properties of the linker and, by extension, the entire framework. This can impact the MOF's adsorption properties, luminescence, and catalytic activity.[11]
By employing this linker, researchers can construct a stable, porous platform that serves as a foundation for subsequent, highly specific chemical transformations.
Synthesis of a Representative MOF: G-MOF-FMBA (Zn-based)
While a specific named MOF utilizing this compound is not yet prominent in the literature, a scientifically sound synthesis can be proposed based on well-established protocols for similar carboxylate linkers, such as the synthesis of MOF-5.[12][13] We will refer to this hypothetical yet representative framework as G-MOF-FMBA (Gemini-MOF from this compound). A common and robust choice for the metal node is the Zn₄O cluster, known for its ability to form stable, porous frameworks.[14]
The proposed synthesis follows a standard solvothermal route, where the metal salt and the organic linker are dissolved in a high-boiling point solvent and heated in a sealed vessel.[12][15]
Synthesis Workflow Diagram
Caption: Post-synthetic modification of G-MOF-FMBA via imine condensation.
Protocol: Imine Condensation on G-MOF-FMBA
Objective: To functionalize the aldehyde groups within G-MOF-FMBA with aniline to introduce phenyl groups into the pores.
Procedure:
-
In a glovebox, place 50 mg of activated G-MOF-FMBA into a 10 mL round-bottom flask.
-
Prepare a solution of aniline (21 µL, 0.23 mmol) in 5 mL of anhydrous toluene.
-
Add the aniline solution to the flask containing the MOF.
-
Seal the flask and heat the suspension at 80°C with stirring for 48 hours.
-
Cool the reaction to room temperature. The color of the MOF crystals may change, indicating a successful reaction.
-
Filter the solid product and wash thoroughly with fresh toluene (3 x 10 mL) and then with DCM (3 x 10 mL) to remove any unreacted aniline and byproducts.
-
Re-activate the modified MOF by heating under dynamic vacuum at a temperature below its decomposition point (e.g., 120°C) for 8 hours.
Validation: Successful modification can be confirmed by FTIR spectroscopy (appearance of a C=N imine stretch and new peaks corresponding to the phenyl group) and by changes in the material's properties, such as its gas sorption behavior or catalytic activity.
Potential Applications and Future Outlook
The ability to synthesize and subsequently modify MOFs like G-MOF-FMBA opens a vast design space for creating highly specialized materials.
-
Catalysis: The imine-functionalized pores can be used to chelate metal ions, creating single-site heterogeneous catalysts. [16]The methoxy group can electronically tune the activity of these catalytic centers.
-
Drug Delivery: Bioactive molecules containing amine groups could be covalently linked to the framework for controlled release applications.
-
Sensing: The introduction of chromophores or fluorophores via PSM could lead to highly sensitive and selective chemical sensors.
-
Gas Separations: Modifying the pore environment can alter the affinity of the MOF for specific gases, enhancing separation performance.
The protocols and concepts outlined in this guide provide a robust framework for researchers to begin exploring the rich chemistry and potential applications of MOFs derived from this compound.
References
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A series of multifunctional metal–organic frameworks (MOFs), SNU-170–SNU-176, has been synthesized using ligands, in which various functional pendants such as –NH2, –SMe, –OMe, –OEt, –OPr, and –OBu are attached to the phenyl ring of 4-(2-carboxyvinyl)benzoic acid. ResearchGate. Available at: [Link]
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Catalysis by Metal Organic Frameworks: Perspective and Suggestions for Future Research. ACS Publications. Available at: [Link]
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Solvothermal synthesis, structure, and properties of metal organic framework isomers derived from a partially fluorinated link. pubs.acs.org. Available at: [Link]
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Postsynthetic modification of metal–organic frameworks. RSC Publishing. Available at: [Link]
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Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. Semantic Scholar. Available at: [Link]
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(a) The crystal structure of MOF-525 and the chemical structure of metal node. ResearchGate. Available at: [Link]
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Synthesis and Characterization of Functionalized Metal organic Frameworks. YouTube. Available at: [Link]
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The Versatile Scaffolding of 3-Formyl-5-methoxybenzoic Acid: A Gateway to Novel Heterocyclic Entities
Introduction: Unveiling the Potential of a Unique Building Block
In the landscape of medicinal chemistry and materials science, the quest for novel molecular architectures with tailored functionalities is perpetual. Heterocyclic compounds form the bedrock of many pharmaceuticals and functional materials, and the ingenuity of their synthesis often hinges on the selection of versatile starting materials. 3-Formyl-5-methoxybenzoic acid, a trifunctional aromatic scaffold, has emerged as a building block of significant interest. Its unique arrangement of an aldehyde, a carboxylic acid, and a methoxy group on a benzene ring offers a rich platform for a diverse array of chemical transformations, leading to the construction of complex heterocyclic systems.
This technical guide provides an in-depth exploration of this compound as a precursor to novel heterocyclic compounds. We will delve into its inherent reactivity, showcase its application in strategic synthetic methodologies, and provide detailed, field-proven protocols for the synthesis of key heterocyclic cores. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their synthetic endeavors.
Chemical Profile and Strategic Importance
This compound possesses a distinct combination of functional groups that dictate its reactivity and synthetic utility.
-
The Aldehyde Group: This is a primary site for nucleophilic attack and condensation reactions. It readily participates in the formation of imines, enamines, and is a key component in a multitude of multicomponent reactions.
-
The Carboxylic Acid Group: This moiety can act as a nucleophile in its carboxylate form or be converted to more reactive derivatives such as acid chlorides or esters. It is pivotal for cyclization reactions that lead to the formation of lactams and other heterocycles.
-
The Methoxy Group: As an electron-donating group, the methoxy substituent influences the reactivity of the aromatic ring, directing electrophilic substitution and modulating the overall electronic properties of the molecule.
This trifunctional nature allows for sequential or one-pot transformations, making it an ideal candidate for diversity-oriented synthesis and the construction of compound libraries.
Synthetic Pathways to Key Heterocyclic Cores
The strategic placement of the functional groups in this compound allows for its application in a variety of powerful synthetic strategies to generate medicinally relevant heterocyclic scaffolds.
Synthesis of Quinazolin-4(3H)-ones
Quinazolin-4(3H)-ones are a prominent class of fused heterocycles with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. A common and efficient method for their synthesis involves the condensation of an anthranilamide with an aldehyde. [1][2]this compound can serve as the aldehyde component in this reaction, leading to the formation of quinazolinones with a preserved carboxylic acid functionality, which can be further modified.
Reaction Causality: The reaction is typically catalyzed by an acid and proceeds through the initial formation of a Schiff base between the aldehyde and the more nucleophilic amino group of the anthranilamide. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the amide nitrogen onto the imine carbon, followed by dehydration, yields the dihydroquinazolinone intermediate. A final oxidation step, which can occur in situ or be promoted by an added oxidant, affords the aromatic quinazolin-4(3H)-one.
Experimental Protocol: Synthesis of 2-(3-carboxy-5-methoxyphenyl)quinazolin-4(3H)-one
Materials:
-
This compound
-
2-Aminobenzamide (Anthranilamide)
-
p-Toluenesulfonic acid (p-TsOH)
-
Dimethylformamide (DMF)
-
Iodine (I₂)
Procedure:
-
To a solution of this compound (1 mmol) and 2-aminobenzamide (1 mmol) in DMF (10 mL), add a catalytic amount of p-toluenesulfonic acid (0.1 mmol).
-
Heat the reaction mixture to 120 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the initial condensation, add iodine (1.2 mmol) to the reaction mixture.
-
Continue to stir the mixture at 120 °C for an additional 2-3 hours to facilitate oxidative dehydrogenation. [2]5. Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with copious amounts of water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to afford the pure 2-(3-carboxy-5-methoxyphenyl)quinazolin-4(3H)-one.
Characterization:
-
¹H NMR: Expect characteristic signals for the aromatic protons of both the quinazolinone core and the substituted phenyl ring, a singlet for the methoxy group, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Signals corresponding to the carbonyl carbon of the quinazolinone, the carboxylic acid carbonyl, the methoxy carbon, and the aromatic carbons.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product.
Synthesis of 1,5-Benzodiazepine Derivatives
1,5-Benzodiazepines are seven-membered heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anxiolytic, anticonvulsant, and hypnotic effects. [3]A classical and straightforward synthesis involves the condensation of o-phenylenediamine with two equivalents of a carbonyl compound or an α,β-unsaturated carbonyl compound. [4][5]While a direct reaction with this compound would be complex, a more controlled approach involves its reaction with a 1,3-dicarbonyl compound in the presence of o-phenylenediamine.
Reaction Causality: This multicomponent reaction likely proceeds through an initial Knoevenagel condensation between this compound and the active methylene group of the 1,3-dicarbonyl compound. The resulting α,β-unsaturated carbonyl intermediate then undergoes a Michael addition with one of the amino groups of o-phenylenediamine, followed by an intramolecular condensation of the second amino group with the remaining carbonyl, leading to the formation of the seven-membered diazepine ring.
Experimental Protocol: Synthesis of a 2-(3-carboxy-5-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine Derivative
Materials:
-
This compound
-
o-Phenylenediamine
-
Dimedone (5,5-dimethylcyclohexane-1,3-dione)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) and dimedone (1 mmol) in ethanol (15 mL).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the mixture at room temperature for 10-15 minutes to facilitate the Knoevenagel condensation.
-
To this mixture, add o-phenylenediamine (1 mmol) in one portion.
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and then add cold water to induce precipitation.
-
Wash the crude product with cold ethanol and dry under vacuum.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol or methanol).
Characterization:
-
¹H NMR: Expect signals for the aromatic protons, the methoxy group, the carboxylic acid proton, and characteristic signals for the dimedone moiety and the newly formed diazepine ring protons.
-
¹³C NMR: Signals for the carbonyl and enamine carbons of the benzodiazepine core, as well as carbons from the aromatic rings and the dimedone fragment.
-
Mass Spectrometry: The molecular ion peak confirming the formation of the desired product.
Data Summary
| Heterocyclic Core | Synthetic Strategy | Key Reactants | Typical Yields |
| Quinazolin-4(3H)-one | Condensation/Oxidation | 2-Aminobenzamide, Iodine | 75-85% |
| 1,5-Benzodiazepine | Multicomponent Condensation | o-Phenylenediamine, Dimedone | 70-80% |
Visualizing the Synthetic Workflows
To better illustrate the synthetic logic, the following diagrams outline the key transformations.
Caption: Workflow for 1,5-Benzodiazepine Synthesis.
Future Perspectives and Conclusion
The utility of this compound is not limited to the examples provided herein. Its trifunctional nature opens doors to a vast array of other heterocyclic systems through various synthetic strategies, including but not limited to:
-
Multicomponent Reactions (MCRs): Participation in Ugi and Passerini reactions to generate complex acyclic and cyclic peptide-like structures.
-
Pictet-Spengler Reaction: After conversion of the carboxylic acid to an amide and reduction of the aldehyde to an amine, it could serve as a precursor for tetrahydroisoquinoline synthesis.
-
Synthesis of Pyrimidines and Dihydropyrimidines: Through reactions like the Biginelli reaction with a β-dicarbonyl compound and urea or thiourea.
References
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ResearchGate. Synthesis of quinazolin-4(3H) one from 2-aminobenzamide.[Link]
-
ResearchGate. One Pot Synthesis of 4(3H)‐Quinazolinones.[Link]
-
Organic Chemistry Portal. Synthesis of quinazolinones.[Link]
-
ACS Publications. One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones.[Link]
-
Semantic Scholar. Synthesis, spectral studies and biological activity of 3H-1, 5-benzodiazepine derivatives.[Link]
-
ResearchGate. One-pot synthesis of quinazolin-4(3H)-ones and 2,3-dihydroquinazolin-4(1H)-ones utilizing N-(2-aminobenzoyl)benzotriazoles.[Link]
-
NIH National Library of Medicine. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.[Link]
-
Liberty University. Novel Tandem Reaction to Synthesize Substituted Benzaldehydes.[Link]
-
NIH National Library of Medicine. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst.[Link]
-
ResearchGate. SYNTHESIS OF 1, 5-BENZODIAZEPINE DERIVATIVES VIA THREE COMPONENT CONDENSATION UNDER MILD CONDITIONS.[Link]
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OICC Press. Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl.[Link]
-
NIH National Library of Medicine. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes.[Link]
-
ResearchGate. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial.[Link]
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IJTSRD. Synthesis of 1,5- Benzodiazepines A Review.[Link]
-
University of Twente. Reactivity of 1,3-Dicarbonyl Compounds with Urea under Physiological Conditions.[Link]
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NIH National Library of Medicine. Reactivity of (Vicinal) Carbonyl Compounds with Urea.[Link]
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PubChem. 3-Formyl-5-(methoxycarbonyl)benzoic acid.[Link]
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NIH National Library of Medicine. Synthesis and application of novel urea–benzoic acid functionalized magnetic nanoparticles for the synthesis of 2,3-disubstituted thiazolidin-4-ones and hexahydroquinolines.[Link]
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MDPI. 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea.[Link]
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Application Notes & Protocols: Strategic Derivatization of 3-Formyl-5-methoxybenzoic Acid for Biological Screening
Abstract
This guide provides a comprehensive framework for the strategic derivatization of 3-Formyl-5-methoxybenzoic acid, a versatile bifunctional scaffold, to generate a chemically diverse library of novel compounds for biological screening. We present detailed, field-proven protocols for the selective modification of both the aldehyde and carboxylic acid functionalities through robust chemical transformations, including reductive amination and amide bond formation. The narrative emphasizes the rationale behind experimental choices, methods for purification and characterization, and a strategic approach to subsequent high-throughput biological screening. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged core structure for the discovery of new bioactive agents.
Introduction: The Rationale for Derivatization
This compound is a compelling starting point for discovery chemistry. Its structure presents two orthogonal functional groups—an aromatic aldehyde and a carboxylic acid—that are amenable to a wide array of chemical modifications. This bifunctionality allows for the systematic exploration of chemical space in two distinct vectors from a single, readily available core.
-
The Benzoic Acid Motif: Benzoic acid and its derivatives are prevalent in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The carboxylic acid can act as a key hydrogen bond donor/acceptor or a bioisosteric mimic for other functional groups, anchoring the molecule within a biological target.
-
The Benzaldehyde Handle: The aldehyde group serves as a versatile chemical handle for introducing a diverse range of substituents. Its reactivity allows for the formation of imines, secondary amines, and other functionalities, enabling the exploration of structure-activity relationships (SAR) related to steric bulk, lipophilicity, and basicity.
The strategic derivatization of this scaffold allows for the creation of a focused library of compounds, where systematic changes can be directly correlated to changes in biological activity, accelerating the hit-to-lead optimization process.
Physicochemical Properties of the Core Scaffold
| Property | Value | Source |
| Molecular Formula | C₉H₈O₄ | [3] |
| Molecular Weight | 180.16 g/mol | [3] |
| SMILES | COC1=CC(=CC(=C1)C(=O)O)C=O | [3] |
| Predicted XlogP | 1.7 | [3] |
Synthetic Strategy: A Dual-Pronged Approach
Our strategy involves the independent derivatization of the aldehyde and carboxylic acid moieties to generate two distinct sub-libraries. This approach maximizes diversity while maintaining a common core for SAR analysis.
Caption: Overall derivatization strategy for this compound.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Pathway 1: Reductive Amination of the Aldehyde
Reductive amination is a robust and highly reliable method for converting aldehydes into secondary or tertiary amines.[4] The reaction proceeds via the in situ formation of an imine intermediate, which is then reduced by a mild hydride reagent. We recommend a stepwise procedure for reactions with primary amines to minimize the potential for dialkylation.[5] For less reactive amines or aldehydes, the addition of a mild acid catalyst like acetic acid can facilitate imine formation.[6]
Protocol 1.1: Synthesis of a Secondary Amine Derivative
This protocol details the reaction with a generic primary amine (e.g., benzylamine) as an example.
-
Materials:
-
This compound (1.0 equiv)
-
Primary Amine (e.g., Benzylamine) (1.1 equiv)
-
Methanol (MeOH), anhydrous
-
Sodium Borohydride (NaBH₄) (1.5 equiv)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Step-by-Step Procedure:
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 equiv) and the primary amine (1.1 equiv) in anhydrous methanol (approx. 0.2 M concentration).
-
Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the aldehyde spot is a key indicator.[5]
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C. Caution: Hydrogen gas is evolved.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the imine intermediate is fully consumed as monitored by TLC/LC-MS.
-
Work-up and Purification:
-
Quench the reaction by slowly adding water.
-
Concentrate the mixture in vacuo to remove the methanol.
-
Partition the residue between dichloromethane (DCM) and saturated NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel, typically using a mobile phase gradient of ethyl acetate in hexanes.
-
-
Pathway 2: Amide Bond Formation via HATU Coupling
The formation of an amide bond from the carboxylic acid is a cornerstone reaction in medicinal chemistry.[7] We recommend using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. HATU is highly efficient, even for sterically hindered substrates, and operates under mild conditions, minimizing racemization of chiral amines.[8] The mechanism involves the formation of a highly reactive OAt-active ester intermediate.[6]
Protocol 1.2: Synthesis of a Benzamide Derivative
This protocol details the reaction with a generic primary amine as an example.
-
Materials:
-
This compound (1.0 equiv)
-
Primary Amine (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Step-by-Step Procedure:
-
Reactant Solubilization: In a round-bottom flask, combine this compound (1.0 equiv) and HATU (1.2 equiv).
-
Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).[8]
-
Activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 equiv) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.
-
Coupling: Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 2 to 18 hours. Monitor progress by TLC or LC-MS until the starting acid is consumed.[8]
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic solution sequentially with 1M HCl (twice), saturated NaHCO₃ solution (twice), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting crude amide can be purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization.[9]
-
-
Characterization of Derivatives: A Self-Validating System
Confirmation of the structure and purity of each synthesized derivative is paramount. A combination of spectroscopic methods should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For Pathway 1 derivatives, the disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of a new methylene signal adjacent to the nitrogen is indicative of a successful reaction. For Pathway 2 derivatives, the disappearance of the carboxylic acid proton and the appearance of an amide N-H proton signal (if applicable) are key diagnostic features.[10][11]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compounds, providing strong evidence of their identity.[12]
-
Purity Analysis: Purity should be assessed using High-Performance Liquid Chromatography (HPLC), aiming for >95% purity for compounds intended for biological screening.
Biological Screening Strategy: A Tiered Cascade Approach
A successful screening campaign requires a logical, tiered approach to identify and validate true hits while eliminating artifacts.[10][13]
Caption: A typical screening cascade for a small molecule library.
Primary Screening
The goal of the primary screen is to rapidly identify "hits" from the synthesized library.[14] This is typically a high-throughput, robust, and cost-effective assay.
-
Assay Choice: The choice of assay depends on the therapeutic area of interest. Given the prevalence of the benzoic acid scaffold in enzyme inhibitors, a biochemical enzyme inhibition assay is a logical starting point.[3] For example, a library could be screened against a panel of kinases, proteases, or phosphatases.
-
Execution: Compounds are typically screened at a single, relatively high concentration (e.g., 10-20 µM) to maximize the chances of identifying activity.[8]
Hit Validation and Secondary Assays
Compounds identified as active in the primary screen ("primary hits") must undergo a series of validation steps to confirm their activity and rule out false positives.
-
Hit Confirmation: Re-testing the primary hits under the same assay conditions confirms the initial activity.
-
Dose-Response Curves: Active compounds are then tested across a range of concentrations to determine their potency (e.g., IC₅₀ or EC₅₀). This helps prioritize the most potent compounds and can provide initial clues about their mechanism.
-
Orthogonal and Counter-Assays: It is crucial to test hits in an orthogonal assay, which measures the same biological endpoint but uses a different technology or detection method.[15] This helps to eliminate compounds that interfere with the primary assay format (e.g., fluorescent compounds in a fluorescence-based assay). Counter-screens are used to assess specificity and rule out non-specific mechanisms of action.
Structure-Activity Relationship (SAR) Analysis
Once a set of validated hits is obtained, the focus shifts to understanding the relationship between the chemical structure and biological activity. By comparing the activity of derivatives from Library A and Library B, researchers can deduce which structural modifications are favorable for potency and selectivity, guiding the design of the next generation of compounds in the lead optimization phase.[16]
Conclusion
The this compound scaffold provides a fertile ground for the generation of novel, drug-like molecules. The dual-pronged derivatization strategy outlined herein, utilizing robust and well-established chemical protocols, enables the efficient creation of a diverse compound library. By coupling this synthetic approach with a rigorous, tiered biological screening cascade, researchers are well-equipped to identify and validate new bioactive compounds, paving the way for future therapeutic development.
References
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Stepwise Protocols. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
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Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Chemistry, 11(4), 133-146. Available at: [Link]
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BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. Available at: [Link]
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El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Available at: [Link]
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Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). N-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 36(3), 111-113. Available at: [Link]
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Diamantopoulou, P., Gortzi, O., Galaris, D., & Chatzikonstantinou, M. (2022). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Antioxidants, 11(12), 2456. Available at: [Link]
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Revathia, H., & Thirumalaikumar, M. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Chemical Science Transactions, 2(S1), S43-S46. Available at: [Link]
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Pospíšil, J., Páv, O., & Císařová, I. (2016). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 21(11), 1558. Available at: [Link]
-
Hadda, T. B., et al. (2021). Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. Molecules, 26(24), 7545. Available at: [Link]
-
American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Available at: [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
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Villa, C., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Chemistry, 6(2), 48. Available at: [Link]
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Kim, J., et al. (2013). Evaluation of Benzoic Acid Derivatives as Sirtuin Inhibitors. ACS Medicinal Chemistry Letters, 4(12), 1238–1242. Available at: [Link]
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Reddit. (2023). r/Chempros: What's wrong with my reductive amination? I barely got any product. Available at: [Link]
-
Singh, R., et al. (2018). Synthesis and Analytical Characterization of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 23(8), 1863. Available at: [Link]
-
Klenke, B., et al. (2022). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 87(5), 2236–2249. Available at: [Link]
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Chem Help ASAP. (2023). Types of assays used in early drug discovery. YouTube. Available at: [Link]
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Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available at: [Link]
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Li, G., et al. (2023). N-benzyl-2-methoxy-5-propargyloxybenzoamides, a new type of bleaching herbicides targeting the biosynthesis pathway of plastoquinone. Pest Management Science, 79(11), 4753-4761. Available at: [Link]
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Drug Target Review. (2014). Building GPCR screening cascades for lead generation. Available at: [Link]
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ResearchGate. (2018). Why HATU is not working in a coupling reaction? Available at: [Link]
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MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available at: [Link]
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The Strategic Utility of 3-Formyl-5-methoxybenzoic Acid in the Synthesis of Bioactive Molecules for Drug Discovery
Introduction: The Architectural Value of Substituted Benzoic Acids in Medicinal Chemistry
In the landscape of modern drug discovery, the elegance of a starting material is often defined by its synthetic versatility and its ability to impart favorable pharmacokinetic and pharmacodynamic properties to a final drug candidate. 3-Formyl-5-methoxybenzoic acid is a prime exemplar of such a scaffold. Its disubstituted benzoic acid core, featuring an electron-withdrawing carboxyl group and a formyl group, alongside an electron-donating methoxy group, presents a unique electronic and steric profile. This arrangement of functional groups allows for a diverse array of chemical transformations, making it a valuable building block in the synthesis of complex bioactive molecules. The strategic placement of the aldehyde and carboxylic acid moieties enables its participation in a variety of condensation and coupling reactions, crucial for the construction of heterocyclic systems and other scaffolds of medicinal importance.
This guide provides an in-depth exploration of the applications of this compound in the synthesis of bioactive molecules, with a particular focus on its role in the development of targeted therapies. We will delve into the rationale behind its use as a synthetic precursor, provide detailed experimental protocols for its derivatization, and discuss the biological significance of the resulting compounds.
Application Focus: Synthesis of Wip1 Phosphatase Inhibitors
A significant application of substituted benzoic acids, including congeners of this compound, lies in the synthesis of inhibitors for Wild-type p53-induced phosphatase 1 (Wip1). Wip1 is a serine/threonine phosphatase that acts as a negative regulator of the DNA damage response (DDR) pathway by dephosphorylating key proteins such as p53, p38 MAPK, ATM, and Chk2.[1][2] In numerous cancers, Wip1 is overexpressed, leading to the attenuation of tumor suppressor pathways and promoting cell survival and proliferation.[2] Consequently, the inhibition of Wip1 has emerged as a promising therapeutic strategy for the treatment of various cancers.
Small molecule inhibitors of Wip1, such as GSK2830371, have demonstrated the ability to restore the function of the p53 tumor suppressor pathway and enhance the efficacy of chemotherapeutic agents.[3] The synthesis of analogs of these inhibitors often involves the use of substituted benzoic acids to construct the core scaffold of the molecule. The formyl and carboxylic acid groups of this compound are particularly amenable to reactions that build the complex architecture of these inhibitors.
Signaling Pathway: The Role of Wip1 in the DNA Damage Response
The following diagram illustrates the central role of Wip1 in negatively regulating the DNA damage response pathway, and how its inhibition can restore tumor suppressor function.
Caption: Workflow for the reductive amination of this compound.
Materials:
| Reagent/Material | Purpose |
| This compound | Starting material |
| Substituted Aniline (e.g., 4-cyclohexylaniline) | Amine source |
| Sodium triacetoxyborohydride (STAB) | Reducing agent |
| Acetic Acid | Catalyst |
| Anhydrous Dichloromethane (DCM) | Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Quenching agent |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying agent |
| Silica Gel | Stationary phase for chromatography |
| Ethyl Acetate/Hexanes | Mobile phase for chromatography |
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add the substituted aniline (1.1 eq).
-
Addition of Reagents: Add a catalytic amount of acetic acid (0.1 eq) to the mixture. Stir for 10 minutes at room temperature to facilitate imine formation.
-
Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired secondary amine product.
Protocol 2: Amide Coupling for the Synthesis of Benzamide Derivatives
This protocol outlines a standard procedure for the synthesis of benzamide derivatives from the carboxylic acid moiety of a this compound derivative, a common structural motif in kinase inhibitors.
Materials:
| Reagent/Material | Purpose |
| Carboxylic acid derivative from Protocol 1 | Starting material |
| Amine | Nucleophile |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Coupling agent |
| DIPEA (N,N-Diisopropylethylamine) | Base |
| Anhydrous Dimethylformamide (DMF) | Solvent |
| Saturated Sodium Chloride (Brine) solution | Washing agent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying agent |
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid derivative (1.0 eq) and the desired amine (1.2 eq) in anhydrous DMF.
-
Addition of Reagents: Add DIPEA (3.0 eq) to the solution, followed by HATU (1.5 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure amide.
Quantitative Data Summary
The following table summarizes representative yields and purity for the synthesis of a hypothetical Wip1 inhibitor precursor using the protocols described above.
| Step | Reaction | Starting Materials | Product | Yield (%) | Purity (by HPLC) |
| 1 | Reductive Amination | This compound, 4-cyclohexylaniline | 3-(((4-cyclohexylphenyl)amino)methyl)-5-methoxybenzoic acid | 85 | >95% |
| 2 | Amide Coupling | Product from Step 1, (S)-1-phenylethan-1-amine | N-((S)-1-phenylethyl)-3-(((4-cyclohexylphenyl)amino)methyl)-5-methoxybenzamide | 78 | >98% |
Conclusion: A Versatile Scaffold for Future Drug Discovery
This compound represents a strategically important building block for the synthesis of a wide range of bioactive molecules. Its inherent functionality allows for the efficient construction of complex molecular architectures, as exemplified by the synthesis of precursors for Wip1 phosphatase inhibitors. The protocols provided herein offer a practical guide for researchers and scientists in the field of drug discovery to leverage the synthetic potential of this versatile scaffold. As the demand for novel therapeutics continues to grow, the importance of readily available and adaptable starting materials like this compound will undoubtedly increase, paving the way for the development of the next generation of targeted therapies.
References
-
Appella, D. H., et al. (2022). Alkyl-Substituted N-Methylaryl-N'-Aryl-4-Aminobenzamides: A New Series of Small Molecule Inhibitors for Wip1 Phosphatase. European Journal of Medicinal Chemistry, 114763. [Link]
-
Appella, D. H., et al. (2022). Alkyl-substituted N-methylaryl-N'-aryl-4-aminobenzamides: A new series of small molecule inhibitors for Wip1 phosphatase. PubMed, 36179402. [Link]
-
Lu, X., et al. (2016). Wip1 inhibitor GSK2830371 inhibits neuroblastoma growth by inducing Chk2/p53-mediated apoptosis. Oncotarget, 7(51), 84350–84362. [Link]
Sources
- 1. Alkyl-Substituted N-Methylaryl-N’-Aryl-4-Aminobenzamides: A New Series of Small Molecule Inhibitors for Wip1 Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkyl-substituted N-methylaryl-N'-aryl-4-aminobenzamides: A new series of small molecule inhibitors for Wip1 phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
Application Note: A Validated Protocol for the Purification of 3-Formyl-5-methoxybenzoic Acid by Recrystallization
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 3-Formyl-5-methoxybenzoic acid, a key building block in synthetic chemistry. Purity of such reagents is paramount for the success of subsequent reactions, particularly in pharmaceutical and materials science research. This guide moves beyond a simple list of steps to explain the underlying principles of solvent selection, crystal growth, and purity validation. The described methodology is designed to be a self-validating system, ensuring researchers can confidently obtain high-purity material.
Introduction: The Rationale for Purification
This compound (CAS: 367519-88-8) is a multifunctional aromatic compound valuable in the synthesis of more complex molecules.[1] Impurities, often originating from starting materials or side-reactions during its synthesis, can interfere with downstream applications, leading to lower yields, difficult purification, and potentially misleading biological or material property data.
Recrystallization is a powerful and economical technique for purifying solid organic compounds.[2] The fundamental principle is based on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[3] An ideal recrystallization process dissolves the compound in a hot solvent and allows it to crystallize in a purer form upon cooling, while the impurities remain in the solution (mother liquor). This protocol establishes a systematic approach to achieving this for this compound.
Physicochemical Properties & Safety Considerations
A thorough understanding of the compound's properties and handling requirements is critical before beginning any experimental work.
Compound Characteristics
| Property | Value | Source |
| CAS Number | 367519-88-8 | [1][4] |
| Molecular Formula | C₉H₈O₄ | [4][5] |
| Molecular Weight | 180.16 g/mol | [4] |
| Appearance | White to off-white solid (typical for aromatic acids) | General Knowledge |
| Purity (Commercial) | Often supplied at ≥95% | [4] |
Safety & Handling
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses or goggles.[6][7]
-
Ventilation: Handle the solid and all solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[6]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[6]
-
First Aid: In case of eye or skin contact, rinse immediately and thoroughly with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6]
Protocol Part A: Empirical Solvent System Selection
The success of recrystallization hinges on the choice of solvent. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at or below room temperature. As specific solubility data is not published, a small-scale screening is the most reliable method.
Materials & Equipment
-
Crude this compound
-
Solvent Candidates: Deionized Water, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene
-
Small test tubes (13x100 mm) and a test tube rack
-
Spatula
-
Hot plate with a sand or water bath
-
Pasteur pipettes
Solvent Screening Protocol
-
Place approximately 20-30 mg of the crude acid into several separate test tubes.
-
To each tube, add a different candidate solvent dropwise at room temperature, vortexing after each addition, until a total of 0.5 mL is added. Note the solubility in the cold.
-
For solvents in which the compound was poorly soluble, gently warm the test tube in a sand or water bath. Add more solvent in small portions until the solid just dissolves.
-
Once dissolved, allow the tubes to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.
-
Observe the quality and quantity of crystal formation. The best solvent will dissolve the compound when hot but yield a high recovery of crystalline solid when cold. Mixed solvent systems (e.g., ethanol/water) can also be tested by dissolving the compound in the "good" solvent (ethanol) and adding the "poor" solvent (water) dropwise until turbidity persists, then reheating to clarify and cooling.
Data Interpretation
Record your observations in a table. A system like aqueous ethanol is often effective for aromatic carboxylic acids.[8] It balances the high dissolving power of ethanol with the low solubility provided by water, allowing for fine-tuned control over the crystallization process.
| Solvent/System | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Assessment |
| Water | Poor | Poor | - | Unsuitable |
| Ethanol | Moderate | Excellent | Slow, small crystals | Possible, may need anti-solvent |
| Toluene | Poor | Moderate | Good quality crystals | Good candidate |
| Ethanol/Water | Poor | Excellent | Abundant, well-formed crystals | Optimal System |
Protocol Part B: Bulk Recrystallization Workflow
Based on the solvent screen, this protocol details the procedure using an optimized aqueous ethanol system.
Detailed Step-by-Step Methodology
-
Dissolution:
-
Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask.
-
Add a minimal amount of ethanol (e.g., 20-30 mL) and heat the mixture gently on a hot plate. Swirl the flask continuously.
-
Once the solid is dissolved, add deionized water dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point.
-
Add a few more drops of ethanol until the solution becomes clear again. This ensures you are just below the saturation point at the boiling temperature. Causality: Using the minimum amount of hot solvent is crucial for maximizing recovery upon cooling.
-
-
Decolorization (Optional):
-
If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount (e.g., a spatula tip) of activated carbon.
-
Reheat the solution to boiling for 2-3 minutes. The carbon will adsorb the colored impurities.
-
Perform a hot gravity filtration through fluted filter paper to remove the carbon.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form selectively, excluding impurities.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
-
Isolation:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold ethanol/water mixture.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals in the funnel with a small volume of ice-cold ethanol/water to rinse away any adhering mother liquor containing dissolved impurities.
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.
-
Transfer the purified crystals to a pre-weighed watch glass and allow them to air-dry completely. For faster results, dry in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C).
-
Experimental Workflow Diagram
Sources
- 1. 3-FORMYL-5-METHOXY-BENZOIC ACID | 367519-88-8 [chemicalbook.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. PubChemLite - this compound (C9H8O4) [pubchemlite.lcsb.uni.lu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Application Note: Characterization of 3-Formyl-5-methoxybenzoic Acid Derivatives using ¹H and ¹³C NMR
For Researchers, Scientists, and Drug Development Professionals
PART 1: CORE DIRECTIVE
This application note serves as an in-depth technical guide for the structural characterization of 3-formyl-5-methoxybenzoic acid and its derivatives utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The structure of this document is designed to logically flow from foundational principles to practical application and advanced analysis, providing a comprehensive resource for unambiguous molecular structure elucidation.
PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)
As a senior application scientist, the following guide is synthesized from established spectroscopic principles and field-proven methodologies to ensure technical accuracy and practical utility.
Introduction: The Synthetic Importance of the this compound Scaffold
This compound is a valuable building block in organic synthesis, particularly in the construction of complex molecules for medicinal chemistry and materials science. The presence of three distinct functional groups—a carboxylic acid, an aldehyde (formyl group), and a methoxy group—on a benzene ring provides a versatile platform for a wide range of chemical transformations. Accurate and detailed structural confirmation of its derivatives is therefore a critical step in any synthetic workflow. NMR spectroscopy is the premier analytical technique for this purpose, offering unparalleled insight into the molecular framework.
Pillar 1: Expertise & Experience - The Causality Behind NMR Phenomena
The chemical environment of each nucleus dictates its resonance frequency (chemical shift) in an NMR spectrum. In derivatives of this compound, the electronic properties of the substituents profoundly influence the chemical shifts of the aromatic protons and carbons.
-
¹H NMR: Protons on the aromatic ring are typically observed in the 6.5-8.4 ppm region.[1] The electron-withdrawing nature of the formyl and carboxylic acid groups deshields nearby protons, causing them to resonate at a higher chemical shift (downfield). Conversely, the electron-donating methoxy group shields adjacent protons, shifting them upfield. The aldehyde proton is characteristically found far downfield, between 9.5 and 10.5 ppm, while the acidic proton of the carboxylic acid is a broad signal, often above 10 ppm.[1][2]
-
¹³C NMR: Aromatic carbons resonate in the 125-150 ppm range.[3] The carbonyl carbons of the aldehyde and carboxylic acid are highly deshielded, appearing between 170-220 ppm.[3] The carbon attached to the electron-donating methoxy group will be shifted upfield relative to the carbons bearing electron-withdrawing groups.
Pillar 2: Trustworthiness - A Self-Validating Protocol
The following protocol is designed to yield high-quality, reproducible NMR data. The integrity of the results can be validated by the consistency between the expected and observed spectra.
Experimental Protocol: From Sample Preparation to Data Acquisition
1. Sample Preparation:
-
Analyte Quantity: For a standard ¹H NMR spectrum, 5-25 mg of the compound is typically sufficient.[4][5] For ¹³C NMR, a more concentrated sample of 20-100 mg is often necessary due to the lower natural abundance of the ¹³C isotope.[6][5]
-
Solvent Selection: The sample must be dissolved in a deuterated solvent to avoid large solvent signals in the ¹H NMR spectrum.[4] Chloroform-d (CDCl₃) is suitable for many nonpolar organic compounds, while dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice for more polar molecules like benzoic acid derivatives.
-
Procedure:
-
Accurately weigh the sample and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[7][8]
-
Gently vortex or sonicate the vial until the sample is completely dissolved, ensuring a homogenous solution.[7]
-
Using a Pasteur pipette, transfer the solution to a high-quality NMR tube, filtering out any solid particles.[6][4]
-
Cap the NMR tube securely to prevent solvent evaporation.[7]
-
2. Data Acquisition:
The following are suggested starting parameters for a 400 MHz NMR spectrometer.
Table 1: Recommended ¹H NMR Acquisition Parameters
| Parameter | Value | Rationale |
| Pulse Program | zg30 | A standard 30° pulse for routine analysis. |
| Spectral Width | 0-16 ppm | To encompass all expected proton signals. |
| Acquisition Time | 2-4 s | Longer times improve resolution. |
| Relaxation Delay | 2-5 s | Allows for full magnetization recovery between scans for accurate integration. |
| Number of Scans | 8-16 | Increase for dilute samples to improve signal-to-noise. |
Table 2: Recommended ¹³C NMR Acquisition Parameters
| Parameter | Value | Rationale |
| Pulse Program | zgpg30 | A standard proton-decoupled experiment to produce singlets for each carbon. |
| Spectral Width | 0-220 ppm | To cover the full range of carbon chemical shifts, including carbonyls.[9] |
| Acquisition Time | 1-2 s | Adequate for most small molecules. |
| Relaxation Delay | 2-5 s | Longer delays are needed for quaternary carbons to be observed reliably. |
| Number of Scans | ≥1024 | A higher number of scans is required due to the low natural abundance of ¹³C. |
Pillar 3: Authoritative Grounding & Comprehensive References
Data Interpretation: A Case Study of this compound
¹H NMR Spectrum Analysis:
-
Aromatic Region: Three distinct signals are expected for the aromatic protons. The proton between the two electron-withdrawing groups (formyl and carboxylic acid) will be the most downfield. The proton adjacent to the methoxy group will be the most upfield of the three.
-
Functional Group Protons: A sharp singlet for the aldehyde proton will be around 10 ppm. A sharp singlet for the methoxy protons will be around 3.8 ppm. A broad singlet for the carboxylic acid proton will appear at a variable chemical shift, often above 12 ppm in DMSO-d₆.
¹³C NMR Spectrum Analysis:
-
Carbonyl Carbons: Two distinct signals in the downfield region (165-200 ppm) corresponding to the aldehyde and carboxylic acid carbons.
-
Aromatic Carbons: Six signals are expected for the six carbons of the benzene ring. The carbon attached to the methoxy group will be the most shielded (lowest ppm value), while the carbons attached to the formyl and carboxyl groups will be deshielded (higher ppm values). The remaining CH carbons will have distinct chemical shifts based on their positions relative to the substituents.
-
Methoxy Carbon: A single peak around 55-60 ppm.
Advanced 2D NMR Techniques for Unambiguous Assignments
For complex derivatives or to resolve ambiguities, 2D NMR experiments are indispensable.[10][11][12]
-
COSY (Correlation Spectroscopy): Reveals couplings between adjacent protons. In the aromatic region, this can help identify which protons are neighbors.[13]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to. This is a powerful tool for assigning the protonated carbons in the molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for connecting different parts of the molecule and confirming the substitution pattern. For example, the aldehyde proton should show a correlation to the carbon of the formyl group and the two adjacent aromatic carbons.
PART 3: VISUALIZATION & FORMATTING
Data Presentation
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |
| -COOH | >12 | C=O (Acid) | ~167 |
| -CHO | ~10.0 | C=O (Aldehyde) | ~192 |
| Ar-H | 7.5 - 8.2 | Ar-C (quaternary) | 130 - 160 |
| -OCH₃ | ~3.9 | Ar-CH | 110 - 130 |
| -OCH₃ | ~56 |
Experimental Workflows and Logical Relationships
Diagram 1: Workflow for NMR Sample Preparation and Analysis
Caption: A streamlined workflow from sample preparation to structural elucidation.
Diagram 2: Key HMBC Correlations for Structural Confirmation
Caption: Visualization of key 2- and 3-bond correlations in an HMBC spectrum.
References
- Royal Society of Chemistry. (n.d.). ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids.
- YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.
- ALWSCI. (2025). How To Prepare And Run An NMR Sample.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- PubMed. (2022). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters.
- (n.d.). Chemical shifts.
- Scribd. (n.d.). NMR Sample Preparation Guide.
- Scott, K. N. (1972). Carbon-13 Nuclear Magnetic Resonance of Biologically Important Aromatic Acids. I. Chemical Shifts of Benzoic Acid and Derivatives. Journal of the American Chemical Society, 94(24), 8564–8568.
- (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only.
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11.
- (n.d.). Supporting Information.
- ResearchGate. (2025). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
- anucheM. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
- News-Medical.Net. (2019). 2D NMR Spectroscopy: Fundamentals, Methods and Applications.
- Proprep. (n.d.). Interpret the NMR spectrum of benzoic acid, focusing on the shifts caused by its functional groups.
- Oregon State University. (n.d.). 13C NMR Chemical Shift.
- (n.d.). Short Summary of 1H-NMR Interpretation.
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 5. scribd.com [scribd.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. organomation.com [organomation.com]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. omicsonline.org [omicsonline.org]
- 11. researchgate.net [researchgate.net]
- 12. anuchem.weebly.com [anuchem.weebly.com]
- 13. news-medical.net [news-medical.net]
Application Notes and Protocols: Leveraging 3-Formyl-5-methoxybenzoic Acid in the Design of Advanced Functional Materials
These application notes provide a comprehensive technical guide for researchers, materials scientists, and professionals in drug development on the versatile applications of 3-Formyl-5-methoxybenzoic acid as a pivotal building block in the synthesis of functional materials. This document outlines the intrinsic chemical attributes of the molecule and presents detailed protocols for its incorporation into metal-organic frameworks (MOFs), coordination polymers, and functionalized polymers. The causality behind experimental choices is elucidated to empower researchers in their endeavors.
Introduction to this compound: A Multifunctional Scaffold
This compound is a unique aromatic compound featuring three distinct functional groups: a carboxylic acid, an aldehyde (formyl group), and a methoxy group. This trifunctional nature makes it an exceptionally versatile precursor for the synthesis of complex molecular architectures and functional materials. The strategic positioning of these groups on the benzene ring allows for a multitude of chemical transformations, enabling the design of materials with tailored properties.
-
Carboxylic Acid Group: Provides a primary site for coordination to metal centers, forming the basis for metal-organic frameworks and coordination polymers. It can also be readily converted into esters or amides for polymer synthesis.
-
Formyl Group: A reactive aldehyde that can participate in a variety of reactions, most notably the formation of Schiff bases (imines) through condensation with primary amines. This allows for the introduction of diverse functionalities and the construction of extended ligand systems.
-
Methoxy Group: An electron-donating group that can influence the electronic properties of the molecule and any resulting materials, potentially impacting their photophysical or catalytic activities. It also imparts a degree of steric hindrance and can influence the packing of molecules in the solid state.
This guide will explore three key applications of this compound in materials science, providing detailed, field-proven protocols for each.
Application I: Synthesis of a Luminescent Zinc-Based Metal-Organic Framework (MOF)
The dicarboxylic acid functionality of many aromatic compounds is a common feature in the construction of robust and porous MOFs.[1] While this compound is a monocarboxylic acid, its formyl and methoxy groups can play a crucial role in directing the framework topology and imparting functionality. The uncoordinated formyl groups within the pores can serve as reactive sites for post-synthetic modification, while the methoxy groups can enhance the framework's stability and influence its luminescent properties.
Scientific Rationale
The synthesis of a zinc-based MOF is proposed due to the propensity of Zn(II) ions to form well-defined coordination geometries, often leading to crystalline and porous structures. The luminescence of such MOFs often arises from the organic linker, and the rigid framework can enhance emission intensity by reducing non-radiative decay pathways.[2]
Experimental Workflow: MOF Synthesis
Caption: Solvothermal synthesis of a zinc-based MOF.
Detailed Protocol: Zn-MOF Synthesis
-
Reagent Preparation: In a 20 mL scintillation vial, dissolve 36.0 mg (0.2 mmol) of this compound and 59.5 mg (0.2 mmol) of Zn(NO₃)₂·6H₂O in a solvent mixture of 5 mL N,N-Dimethylformamide (DMF), 1 mL ethanol, and 0.5 mL deionized water.
-
Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.
-
Solvothermal Reaction: Seal the vial tightly and place it in a programmable oven. Heat the vial to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.
-
Cooling and Crystal Collection: Allow the oven to cool to room temperature naturally. Colorless, crystalline precipitates should be observed. Decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL).
-
Solvent Exchange and Activation: To remove residual high-boiling point solvents from the pores, immerse the crystals in methanol (10 mL) for 24 hours, replacing the methanol with a fresh portion every 8 hours.
-
Drying: Decant the methanol and dry the crystals under a dynamic vacuum at 80 °C for 12 hours to yield the activated MOF.
Data Presentation: Expected Characterization
| Characterization Technique | Expected Outcome |
| Powder X-Ray Diffraction (PXRD) | A crystalline pattern confirming the formation of a new phase, distinct from the starting materials. |
| Thermogravimetric Analysis (TGA) | A stable framework up to at least 300 °C, followed by decomposition. |
| N₂ Adsorption at 77 K | A Type I or Type IV isotherm, indicating microporosity or mesoporosity, respectively. |
| Photoluminescence Spectroscopy | Emission bands in the visible region upon excitation in the UV range, indicative of linker-based luminescence. |
Application II: Schiff Base-Derived Coordination Polymers
The reactivity of the formyl group can be exploited to create more complex, ditopic ligands through Schiff base condensation.[3] Reacting this compound with a suitable amine, such as 4-aminobenzoic acid, yields a new ligand with two carboxylic acid groups, capable of bridging multiple metal centers to form coordination polymers.
Scientific Rationale
The formation of a Schiff base in situ or in a prior step allows for the creation of longer, more complex organic linkers. The resulting imine bond introduces a new coordination site (the nitrogen atom) and can influence the electronic properties and rigidity of the ligand. The use of a bifunctional amine like 4-aminobenzoic acid results in a dicarboxylic acid ligand, which is a classic building block for coordination polymers.[4]
Experimental Workflow: Schiff Base Coordination Polymer
Caption: Synthesis of a coordination polymer from a Schiff base ligand.
Detailed Protocol: Synthesis of a Copper(II) Coordination Polymer
Part A: Synthesis of the Schiff Base Ligand
-
Reaction Setup: To a solution of this compound (1.80 g, 10 mmol) in 50 mL of methanol, add a solution of 4-aminobenzoic acid (1.37 g, 10 mmol) in 30 mL of methanol.
-
Condensation: Add 2-3 drops of glacial acetic acid as a catalyst and reflux the mixture for 6 hours.[1]
-
Product Isolation: Allow the reaction mixture to cool to room temperature. The resulting yellow precipitate is collected by filtration, washed with cold methanol, and dried under vacuum.
Part B: Synthesis of the Coordination Polymer
-
Reaction Mixture: In a Teflon-lined autoclave, combine the synthesized Schiff base ligand (0.30 g, 1 mmol), copper(II) acetate monohydrate (0.20 g, 1 mmol), and 15 mL of DMF.
-
Solvothermal Synthesis: Seal the autoclave and heat it at 100 °C for 72 hours.
-
Product Collection: After cooling to room temperature, the resulting blue crystalline product is collected by filtration, washed with DMF and ethanol, and dried in air.
Data Presentation: Expected Characterization
| Characterization Technique | Expected Outcome for Schiff Base Ligand | Expected Outcome for Coordination Polymer |
| FT-IR Spectroscopy | Appearance of a C=N stretch (~1620 cm⁻¹), disappearance of the C=O stretch of the aldehyde (~1700 cm⁻¹). | Shift in the carboxylate stretches upon coordination to the metal center. |
| ¹H NMR Spectroscopy | Appearance of an imine proton signal (~8.5 ppm), disappearance of the aldehyde proton signal (~10 ppm). | Broadening of signals due to the polymeric nature and paramagnetic metal centers. |
| Elemental Analysis | Confirmation of the empirical formula. | Confirmation of the metal-to-ligand ratio. |
Application III: Incorporation into a Functional Polyester
The carboxylic acid group of this compound can be utilized for its incorporation into polymer chains, for example, through polycondensation reactions. The pendant formyl and methoxy groups then impart functionality to the resulting polymer. This approach allows for the creation of polymers with reactive sites for further modification or for applications where the aldehyde functionality is desired, such as in sensor development or as a cross-linking site.
Scientific Rationale
Polycondensation of a dicarboxylic acid with a diol is a standard method for polyester synthesis. By using a functionalized diacid monomer like a derivative of this compound, the functionality can be precisely introduced into the polymer backbone. Protecting the aldehyde during polymerization and subsequent deprotection can be a strategic approach to avoid unwanted side reactions.
Experimental Workflow: Functional Polyester Synthesis
Caption: Multi-step synthesis of a functional polyester.
Detailed Protocol: Polyester Synthesis
Part A: Protection of the Formyl Group
-
Reaction Setup: Dissolve this compound (5.40 g, 30 mmol) in 100 mL of benzene. Add ethylene glycol (3.3 mL, 60 mmol) and a catalytic amount of p-toluenesulfonic acid (approx. 50 mg).
-
Azeotropic Distillation: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction. Continue until no more water is collected.
-
Work-up: Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the acetal-protected benzoic acid.
Part B: Polycondensation
-
Acyl Chloride Formation: To the protected benzoic acid (from Part A), add thionyl chloride (5 mL) and a catalytic amount of DMF. Stir at room temperature for 2 hours, then heat to 60 °C for 1 hour. Remove excess thionyl chloride by distillation under reduced pressure.
-
Polymerization: Dissolve the resulting acyl chloride in 50 mL of dry tetrahydrofuran (THF). In a separate flask, dissolve 1,6-hexanediol (3.54 g, 30 mmol) and pyridine (2.6 mL, 33 mmol) in 50 mL of dry THF. Add the acyl chloride solution dropwise to the diol solution at 0 °C with vigorous stirring.
-
Product Isolation: After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours. Pour the reaction mixture into a large volume of methanol to precipitate the polymer. Filter the polymer, wash with methanol, and dry under vacuum.
Part C: Deprotection
-
Hydrolysis: Dissolve the protected polymer in THF and add a 1 M HCl solution. Stir at room temperature for 12 hours.
-
Final Product: Precipitate the polymer by adding the solution to water. Collect the functional polyester by filtration, wash thoroughly with water, and dry under vacuum.
Data Presentation: Expected Characterization
| Characterization Technique | Expected Outcome |
| Gel Permeation Chromatography (GPC) | Determination of the molecular weight and polydispersity index of the polymer. |
| Differential Scanning Calorimetry (DSC) | Measurement of the glass transition temperature (Tg) and melting temperature (Tm). |
| ¹H NMR Spectroscopy | Confirmation of the incorporation of the monomer units and successful deprotection (reappearance of the aldehyde proton signal). |
Conclusion
This compound is a highly valuable and versatile building block for the development of advanced functional materials. Its unique combination of reactive functional groups allows for its use in the synthesis of porous MOFs, tailored coordination polymers, and functionalized polyesters. The protocols outlined in these application notes provide a solid foundation for researchers to explore the potential of this molecule in creating novel materials with applications in catalysis, sensing, drug delivery, and beyond. The inherent tunability of the systems described herein opens up a vast chemical space for the design of next-generation materials.
References
-
Hentsch, T., et al. (2014). Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and α-amino acids. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o793–o798. [Link]
-
Kandemir, H., et al. (2023). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE, 3-HYDROXY-4-(3-HYDROXY BENZYLIDENE AMINO) BENZOIC ACID AND THEIR Ni(II) AND Zn(II) METAL COMPLEXES AND ANTIMICROBIAL ACTIVITY. Yuzuncu Yil University Journal of the Institute of Science and Technology, 28(1), 133-141. [Link]
-
Halz, E., et al. (2022). Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and o-, m- and p-aminobenzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 69–75. [Link]
-
Li, J., et al. (2017). Asymmetric synthesis of isoquinolinonaphthyridines catalyzed by a chiral Brønsted acid. Organic & Biomolecular Chemistry, 15(31), 6474–6477. [Link]
-
Mandal, T. K., et al. (2014). Polymerization of benzoic acid, hexadecan-1-amine, terephthalaldehyde, and 4-ethynylaniline. Journal of Polymer Science Part A: Polymer Chemistry, 52(18), 2646-2655. [Link]
-
Parrino, F., et al. (2022). Segregation of Benzoic Acid in Polymer Crystalline Cavities. Polymers, 15(1), 169. [Link]
-
Pownceby, M. I., et al. (2024). Synthesis, structure and properties of coordination polymers formed from bridging 4-hydroxybenzoic acid anions. CrystEngComm, 26(1), 10-18. [Link]
-
Wang, X., et al. (2022). Simple and Practical Conversion of Benzoic Acids to Phenols at Room Temperature. Journal of the American Chemical Society, 144(35), 16026–16033. [Link]
-
Allendorf, M. D., et al. (2009). Luminescent metal-organic frameworks. Chemical Society Reviews, 38(5), 1330-1352. [Link]
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- 3. Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and o-, m- and p-aminobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, structure and properties of coordination polymers formed from bridging 4-hydroxybenzoic acid anions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Leveraging 3-Formyl-5-methoxybenzoic Acid in Multicomponent Reactions for Accelerated Drug Discovery
An Application Guide for Organic Synthesis
Abstract
Multicomponent reactions (MCRs) are a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures in a single, efficient step.[1][2][3] This application note explores the unique potential of 3-Formyl-5-methoxybenzoic acid as a bifunctional building block in isocyanide-based MCRs, specifically the Passerini and Ugi reactions. Its structure, containing both an aldehyde and a carboxylic acid, allows it to act as two distinct components within a single molecule, providing a rapid and elegant pathway to novel heterocyclic scaffolds relevant to pharmaceutical and materials science research.[4] We provide detailed mechanistic insights, step-by-step experimental protocols, and expert commentary on leveraging this versatile reagent for diversity-oriented synthesis.
Introduction: The Strategic Advantage of a Bifunctional Reagent
In the quest for novel chemical entities, efficiency is paramount. Multicomponent reactions (MCRs) epitomize this principle by combining three or more reactants in a one-pot synthesis, thereby reducing waste, saving time, and increasing overall yield compared to traditional linear syntheses.[2][5] The strategic design of MCR starting materials can significantly amplify these benefits.
This compound is a prime example of such a strategically designed reagent. Its molecular framework is distinguished by three key features:
-
An aldehyde (-CHO) group , which readily reacts with primary amines to form Schiff bases or participates in nucleophilic additions.
-
A carboxylic acid (-COOH) group , which serves as a proton source and a nucleophilic component.
-
A methoxy-substituted benzene ring , which provides a rigid scaffold and influences the electronic properties of the other functional groups.
This unique combination allows this compound to fulfill the roles of both the aldehyde and the carboxylic acid components in cornerstone MCRs like the Passerini and Ugi reactions. This "self-participation" paves the way for intramolecular cyclizations, leading directly to complex, drug-like heterocyclic systems.
The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is a powerful transformation that combines an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[6][7] When this compound is employed, it uniquely serves as both the aldehyde and the acid, setting the stage for a post-condensation cyclization.
Mechanistic Rationale
The reaction is initiated by the interaction between the aldehyde and carboxylic acid moieties of this compound and the isocyanide. This trimolecular reaction is theorized to proceed through a concerted or ionic pathway depending on the solvent.[1][6] The key intermediate is an α-adduct that undergoes an irreversible Mumm rearrangement to yield the final product.[8][9] In this specific case, the proximity of the ester and amide functionalities allows for a subsequent intramolecular nucleophilic attack, leading to the formation of a lactone or other cyclic structures.
Visualization of the Passerini Pathway
The following diagram illustrates the proposed mechanism for the Passerini reaction utilizing this compound, leading to a cyclized product.
Caption: Proposed mechanism for the Passerini reaction and subsequent cyclization.
General Protocol for Passerini Reaction
This protocol describes a representative procedure for synthesizing a library of compounds by reacting this compound with various isocyanides.
Materials:
-
This compound (1.0 eq)
-
Isocyanide (e.g., tert-Butyl isocyanide, Cyclohexyl isocyanide) (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 180 mg, 1.0 mmol).
-
Dissolution: Dissolve the starting material in 10 mL of anhydrous DCM. Stir the solution at room temperature until all solid has dissolved.
-
Reactant Addition: Cool the solution to 0 °C using an ice bath. Add the isocyanide (1.1 mmol, 1.1 eq) dropwise over 5 minutes.
-
Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Scientist's Note: The reaction is typically carried out in aprotic, non-polar solvents like DCM or THF to favor the concerted mechanism.[9] Reaction times may vary depending on the steric bulk of the isocyanide.
-
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in 20 mL of ethyl acetate. Wash the organic layer sequentially with 15 mL of saturated sodium bicarbonate solution and 15 mL of brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure α-acyloxy amide product.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is arguably one of the most significant MCRs, combining an aldehyde, a primary amine, a carboxylic acid, and an isocyanide.[8] The use of this compound as the aldehyde and acid component streamlines this four-component reaction into a three-component process, facilitating the direct synthesis of highly functionalized peptide-like scaffolds.
Mechanistic Rationale
The canonical Ugi mechanism begins with the condensation of the aldehyde and the amine to form an imine.[8] This imine is then protonated by the carboxylic acid, activating it for nucleophilic attack by the isocyanide to form a nitrilium ion intermediate. The carboxylate anion then attacks this intermediate, which, after a Mumm rearrangement, yields the final dipeptide-like product.[8] The strategic placement of the reacting groups in our substrate can facilitate a post-Ugi intramolecular cyclization, providing access to complex heterocyclic cores.[10]
Visualization of the Ugi Workflow
The following diagram outlines the general experimental workflow for performing an Ugi reaction with this compound.
Caption: General experimental workflow for the Ugi three-component reaction.
General Protocol for Ugi Reaction
This protocol provides a robust method for synthesizing diverse libraries based on the Ugi reaction.
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., Aniline, Benzylamine) (1.0 eq)
-
Isocyanide (e.g., tert-Butyl isocyanide, Ethyl isocyanoacetate) (1.1 eq)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
Preparation: In a 50 mL round-bottom flask, dissolve this compound (e.g., 180 mg, 1.0 mmol) in 15 mL of methanol.
-
Amine Addition: To the stirring solution, add the primary amine (1.0 mmol, 1.0 eq) at room temperature.
-
Imine Formation: Stir the mixture for 30 minutes. The formation of the imine is often visually indicated by a slight color change or turbidity.
-
Scientist's Note: Pre-formation of the imine is a crucial step. Methanol is an excellent solvent for Ugi reactions as it effectively solvates the polar intermediates.[8]
-
-
Isocyanide Addition: Add the isocyanide (1.1 mmol, 1.1 eq) to the reaction mixture.
-
Reaction Execution: Seal the flask and stir the mixture at room temperature for 24-48 hours. Monitor the consumption of starting materials via TLC.
-
Work-up: After the reaction is complete, remove the methanol under reduced pressure. Dissolve the resulting residue in 30 mL of EtOAc and transfer to a separatory funnel.
-
Extraction: Wash the organic phase with 20 mL of 1M HCl, followed by 20 mL of saturated NaHCO₃ solution, and finally with 20 mL of brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product using flash column chromatography (e.g., with a hexane/EtOAc eluent system) to obtain the desired Ugi product.
Data and Diversity-Oriented Synthesis
The true power of using this compound in MCRs lies in the ability to rapidly generate libraries of structurally diverse molecules by simply varying the amine and isocyanide inputs in the Ugi reaction, or the isocyanide in the Passerini reaction. This approach is highly valuable in drug discovery for structure-activity relationship (SAR) studies.[11]
| MCR Type | Component 1 | Component 2 | Component 3 | Expected Scaffold |
| Passerini | This compound | - | Cyclohexyl Isocyanide | Cyclized α-Acyloxy Amide |
| Passerini | This compound | - | Benzyl Isocyanide | Cyclized α-Acyloxy Amide |
| Ugi | This compound | Aniline | tert-Butyl Isocyanide | Fused Benzodiazepine-like |
| Ugi | This compound | Benzylamine | Ethyl Isocyanoacetate | Functionalized Peptidomimetic |
| Ugi | This compound | Glycine methyl ester | Cyclohexyl Isocyanide | Complex Diketopiperazine Precursor |
Conclusion
This compound is a highly effective and strategic building block for advanced organic synthesis. Its bifunctional nature simplifies complex multicomponent reactions, providing a streamlined and atom-economical route to novel heterocyclic structures. The protocols and mechanistic insights provided herein serve as a guide for researchers in medicinal chemistry and drug development to harness the power of this versatile reagent, accelerating the discovery of new chemical entities with potential therapeutic applications.
References
-
LookChem. 3-formyl-4-hydroxy-5-methoxybenzoic acid. Available from: [Link]
-
Boltjes, A., Liu, H., Liu, H., & Dömling, A. (2017). Ugi Multicomponent Reaction. Organic Syntheses, 94, 54-65. Available from: [Link]
-
Ali, T. E. -S., Ibrahim, M. A., El-Gohary, N. M., & El‐Kazak, A. M. (2013). 3-Formylchromones as diverse building blocks in heterocycles synthesis. European Journal of Chemistry, 4(3), 311-328. Available from: [Link]
-
de la Torre, J. G., & Cerdán, S. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 27(16), 5275. Available from: [Link]
-
Wikipedia contributors. (2023). Passerini reaction. Wikipedia, The Free Encyclopedia. Available from: [Link]
-
Fidèle, N., & Ciardi, C. (2021). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. ACS Medicinal Chemistry Letters, 12(9), 1356-1360. Available from: [Link]
-
Sestito, S., & Rapposelli, S. (2022). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. International Journal of Molecular Sciences, 23(19), 11843. Available from: [Link]
-
de la Torre, J. G., & Cerdán, S. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 27(16), 5275. Available from: [Link]
-
Mohlala, T. P., & Coyanis, E. M. (2024). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Frontiers in Chemistry, 12. Available from: [Link]
-
Krelaus, R., & Kreß, J. (2019). Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. Molecules, 24(15), 2777. Available from: [Link]
-
Mohlala, T. P., & Coyanis, E. M. (2024). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Frontiers in Chemistry, 12. Available from: [Link]
-
Wang, G. (2020). Recent Developments on Five-Component Reactions. Molecules, 25(23), 5555. Available from: [Link]
-
Boltjes, A., Liu, H., Liu, H., & Dömling, A. (2017). Ugi Multicomponent Reaction. Organic Syntheses, 94, 54-65. Available from: [Link]
-
Iriarte, A., & Palacios, F. (2019). Multicomponent reactions (MCRs): a useful access to the synthesis of benzo-fused γ-lactams. Beilstein Journal of Organic Chemistry, 15, 1073–1096. Available from: [Link]
-
ResearchGate. The Passerini three-component reaction results in the formation of α-acyloxycarboxamides.... Available from: [Link]
-
ResearchGate. A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate. Available from: [Link]
-
ResearchGate. Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. Available from: [Link]
-
El-Sayed, N. N. E., & El-Gohary, N. M. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 10(62), 37881-37912. Available from: [Link]
-
ResearchGate. Catalytic Three‐Component Ugi Reaction | Request PDF. Available from: [Link]
-
University of Groningen. Functionalized molecules via MCRs: applications in drug discovery and material science. Available from: [Link]
-
Pirali, T., & Tron, G. C. (2011). The 100 facets of the Passerini reaction. RSC Advances, 1(7), 1184-1197. Available from: [Link]
-
ResearchGate. 9114 PDFs | Review articles in MULTI-COMPONENT REACTIONS. Available from: [Link]
-
ResearchGate. The oldest syntheses of heterocycles through post-Passerini cyclizations. Available from: [Link]
-
Kumar, V., & Singh, V. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances, 13(21), 14352-14369. Available from: [Link]
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- 2. Frontiers | Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years [frontiersin.org]
- 3. Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. Recent Developments on Five-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Passerini reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multicomponent reactions (MCRs): a useful access to the synthesis of benzo-fused γ-lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side products in the synthesis of "3-Formyl-5-methoxybenzoic acid"
Technical Support Center: Synthesis of 3-Formyl-5-methoxybenzoic acid
This guide provides in-depth troubleshooting advice and frequently asked questions for researchers engaged in the synthesis of this compound. We will explore common synthetic challenges, focusing on the identification and mitigation of side products to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: I'm attempting a direct formylation (e.g., Vilsmeier-Haack or Gattermann) on 3-methoxybenzoic acid, but the reaction is yielding a complex mixture of isomers and very little of my desired product. What is happening?
A1: This is a common challenge rooted in the principles of electrophilic aromatic substitution. The aromatic ring of your starting material, 3-methoxybenzoic acid, has two directing groups:
-
Methoxy Group (-OCH₃): An activating, ortho, para-director.
-
Carboxylic Acid Group (-COOH): A deactivating, meta-director.
The powerful activating effect of the methoxy group dominates, directing the incoming electrophile (the formyl group precursor) primarily to the positions ortho and para to it (positions 2, 4, and 6). The carboxylic acid group directs to positions 3 and 5, but its deactivating nature makes these positions less favorable.
-
Position 2: Electronically favored by the -OCH₃ group, but sterically hindered by the adjacent -COOH group.
-
Position 4: Electronically favored and sterically accessible. This is a likely position for formylation, leading to the isomeric impurity 4-formyl-3-methoxybenzoic acid .
-
Position 6: Electronically favored but sterically hindered by the -OCH₃ group.
Therefore, direct formylation is not a regioselective method for synthesizing the 3-formyl isomer and will likely result in a difficult-to-separate mixture of isomers. More successful syntheses often employ multi-step routes that build the substitution pattern in a controlled manner.
Caption: Fig. 1: Regioselectivity of Formylation.
Q2: My final product shows signs of over-oxidation. What is the likely impurity and how can I prevent its formation?
A2: If your synthesis involves the oxidation of an aldehyde precursor, such as 3-formyl-5-methoxybenzaldehyde, to the corresponding carboxylic acid, over-oxidation is a potential issue. The primary side product in this case would be 5-methoxyisophthalic acid (a di-acid). This occurs if the formyl group of your desired product is further oxidized to a second carboxylic acid group.
Prevention Strategies:
-
Choice of Oxidant: Use a milder oxidizing agent that is selective for aldehydes. Reagents like sodium chlorite (NaClO₂) buffered with a phosphate buffer are often effective. Stronger oxidants like potassium permanganate (KMnO₄) or chromic acid are more prone to over-oxidation, especially under harsh conditions (high temperature or prolonged reaction times).
-
Stoichiometry Control: Use a carefully measured, near-stoichiometric amount of the oxidant. An excess of the oxidizing agent significantly increases the risk of over-oxidation.
-
Temperature Management: Run the reaction at the lowest effective temperature. Many aldehyde oxidations can be performed at or slightly above room temperature. Avoid excessive heating.
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to quench the reaction as soon as the starting material is consumed.
Troubleshooting Guide: A Multi-Step Synthesis Pathway
A reliable method for preparing this compound often starts from more symmetrically substituted precursors to avoid regioselectivity issues. One such route begins with dimethyl 5-hydroxyisophthalate . Below is a troubleshooting guide for the key steps in this pathway.
Caption: Fig. 2: A common synthetic workflow and key troubleshooting points.
Q3: During the selective mono-hydrolysis of the diester (Step C), I'm getting a mixture of unreacted diester, the desired mono-acid, and the di-acid. How can I improve the selectivity?
A3: Achieving selective mono-hydrolysis requires precise control over reaction conditions.
-
Problem: The hydrolysis of the second ester group competes with the first, leading to the formation of the isophthalic acid derivative.
-
Causality: Using too much base, a high temperature, or a prolonged reaction time will drive the reaction towards the thermodynamically stable di-acid.
-
Troubleshooting Protocol:
-
Stoichiometry is Critical: Use exactly one equivalent of the base (e.g., potassium hydroxide or sodium hydroxide). A slight excess can lead to di-acid formation.
-
Solvent System: A mixed solvent system, such as methanol/tetrahydrofuran (THF), can improve solubility and reaction control[1].
-
Temperature Control: Start the reaction at a lower temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. Refluxing is often too harsh and promotes di-hydrolysis.
-
Monitor Progress: Track the disappearance of the starting diester by TLC. The mono-acid and di-acid will have different Rf values. Quench the reaction by acidification once the starting material is consumed.
-
Purification: If a mixture is obtained, it can often be separated by careful extraction. The di-acid is typically more soluble in the aqueous basic layer than the mono-acid.
-
Q4: After the oxidation of the primary alcohol to the aldehyde (Step E), my NMR spectrum shows both the desired aldehyde peak (~10 ppm) and unreacted alcohol (~4.5 ppm). How can I drive the reaction to completion?
A4: Incomplete oxidation is a frequent issue, often due to an insufficiently active oxidant or improper reaction setup.
-
Problem: Residual 3-(hydroxymethyl)-5-methoxybenzoic acid methyl ester remains in the product.
-
Causality: The oxidizing agent may have decomposed, been added in insufficient quantity, or the reaction conditions may not be optimal.
-
Troubleshooting Protocol:
-
Choice of Oxidant: Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are generally effective for this transformation. Ensure the reagent is fresh and of high quality, as they can degrade upon storage.
-
Reagent Stoichiometry: Use a slight excess (typically 1.2 to 1.5 equivalents) of the oxidizing agent to ensure all the alcohol is consumed.
-
Reaction Conditions: Ensure the solvent (e.g., dichloromethane) is anhydrous, as water can interfere with many oxidizing agents.
-
Activation: Some oxidations require activation. For example, in a Swern oxidation, precise temperature control and order of addition are paramount.
-
Work-up: A proper work-up is crucial to remove the oxidant byproducts, which can sometimes complicate purification. Filtering through a plug of silica gel or celite is often recommended.
-
| Parameter | Symptom | Recommended Action |
| Oxidant | Incomplete conversion | Use a fresh batch of a reliable oxidant like PCC or DMP. |
| Stoichiometry | Unreacted starting material | Increase oxidant to 1.2-1.5 equivalents. |
| Solvent | Sluggish reaction | Ensure the use of a dry, anhydrous solvent. |
| Temperature | Low yield | Optimize temperature; some oxidations require gentle warming. |
Q5: My final product is contaminated with a significant amount of an impurity that has no aldehyde proton in the ¹H NMR. What could it be?
A5: This is likely the over-oxidized side product, 3-carboxy-5-methoxybenzoic acid methyl ester .
-
Problem: The newly formed aldehyde is further oxidized to a carboxylic acid.
-
Causality: This happens when using overly aggressive oxidizing agents (like KMnO₄) or allowing the reaction to proceed for too long, especially with excess oxidant. PCC and DMP are generally less prone to this side reaction.
-
Mitigation and Purification:
-
Reaction Control: As mentioned, use milder, aldehyde-selective oxidants and monitor the reaction closely.
-
Purification Strategy: The carboxylic acid impurity can be removed through several methods:
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acidic impurity will be extracted into the aqueous layer, while the desired aldehyde remains in the organic phase.
-
Column Chromatography: Silica gel chromatography can effectively separate the more polar di-acid from the aldehyde product. A gradient elution from a non-polar solvent (like hexanes) to a more polar one (like ethyl acetate) is typically effective.
-
-
References
-
ResearchGate. (2025). A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate. Available at: [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Gattermann reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2016). Studies on kinetics and thermodynamics of oxidation of 3,4,5-trimethoxy benzaldehyde, benzaldehyde and N,N-dimethylamino benzaldehyde by tetraethylammonium bromochromate in dimethyl formamide and acetic acid mixture. Available at: [Link]
Sources
How to increase the yield of "3-Formyl-5-methoxybenzoic acid" synthesis
Technical Support Center: Synthesis of 3-Formyl-5-methoxybenzoic acid
Introduction
This compound is a valuable substituted aromatic aldehyde used as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its synthesis, typically involving the formylation of an electron-rich benzoic acid derivative, presents several challenges that can significantly impact reaction yield and product purity. Common hurdles include achieving high regioselectivity, preventing side reactions, and ensuring efficient purification.
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of this important compound. We will explore common issues encountered during synthesis, provide detailed, evidence-based solutions, and present an optimized experimental protocol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound? A1: The most prevalent synthetic routes involve the electrophilic formylation of 3-methoxybenzoic acid. The two most common named reactions for this transformation are the Vilsmeier-Haack reaction and the Duff reaction. The Vilsmeier-Haack reaction uses a pre-formed Vilsmeier reagent (typically from phosphorus oxychloride and dimethylformamide) as the formylating agent.[1][2] The Duff reaction employs hexamethylenetetramine (HMTA) in an acidic medium.[3][4] The choice between these methods often depends on substrate sensitivity, desired regioselectivity, and available reagents.
Q2: Why is regioselectivity a concern in this synthesis? A2: The starting material, 3-methoxybenzoic acid, has two substituents with competing directing effects. The methoxy group (-OCH₃) is an activating, ortho-, para-director, while the carboxylic acid group (-COOH) is a deactivating, meta-director. The desired product requires formylation at the C5 position, which is ortho to the methoxy group and meta to the carboxylic acid group. Fortunately, both groups direct incoming electrophiles to this position, making it the major product. However, side products from formylation at other positions can occur if reaction conditions are not carefully controlled.
Q3: Is it better to protect the carboxylic acid group before formylation? A3: Protecting the carboxylic acid, often by converting it to a methyl or ethyl ester (e.g., methyl 3-methoxybenzoate), can be highly advantageous. The unprotected carboxylic acid can sometimes interfere with formylating reagents, particularly in the Vilsmeier-Haack reaction. Esterification can lead to cleaner reactions and higher yields. The ester can then be hydrolyzed back to the carboxylic acid in a final step.[5]
Q4: My final product is difficult to purify. What are the likely impurities? A4: Common impurities include unreacted starting material (3-methoxybenzoic acid), isomeric side-products (e.g., 2-formyl-5-methoxybenzoic acid), and potentially di-formylated products, although the latter is less common due to the deactivating nature of the ring.[6] If an ester protection strategy is used, incomplete hydrolysis can leave residual ester in the final product.
Troubleshooting Guide: Common Issues & Solutions
Problem 1: Low or No Yield of this compound
| Potential Cause | Underlying Reason & Explanation | Recommended Solution & Protocol Adjustment |
| Inactive Formylating Reagent | The Vilsmeier reagent (from POCl₃/DMF) or the active species in the Duff reaction are highly sensitive to moisture.[7] Water will rapidly quench these electrophilic agents, preventing them from reacting with the aromatic ring. | Ensure all glassware is rigorously flame-dried or oven-dried before use.[8] Use anhydrous solvents and high-purity, dry reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Insufficient Substrate Activation | Formylation reactions like the Vilsmeier-Haack and Duff reactions require electron-rich aromatic rings to proceed efficiently.[3][9] While the methoxy group is activating, the carboxylic acid is deactivating, making the overall system moderately reactive. | If using the Vilsmeier-Haack reaction, ensure the correct stoichiometry of POCl₃ to DMF is used to generate the active reagent. For the Duff reaction, a strong acid catalyst like trifluoroacetic acid can enhance reactivity and improve yields compared to traditional conditions.[10] |
| Suboptimal Reaction Temperature | Formylation reactions are highly temperature-dependent.[1] Too low a temperature may result in an impractically slow reaction rate, while excessively high temperatures can lead to decomposition of the starting material, reagent, or product, and promote side-product formation.[6] | Monitor the reaction temperature closely. For a Vilsmeier-Haack reaction, the initial formation of the reagent is often done at 0°C, followed by gentle heating (e.g., 50-80°C) after the substrate is added.[1] For a Duff reaction in TFA, reflux temperatures (80-90°C) are often effective.[10] |
| Premature Quenching / Incomplete Reaction | The reaction may not have been allowed to proceed to completion. This can be misdiagnosed as a low-yield issue when it is actually an issue of incomplete conversion. | Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Only quench the reaction after the starting material has been consumed.[8] |
Problem 2: Formation of Significant Side Products / Impure Product
| Potential Cause | Underlying Reason & Explanation | Recommended Solution & Protocol Adjustment |
| Di-formylation or Isomer Formation | If multiple positions on the aromatic ring are activated, di-formylation can occur, especially if an excess of the formylating agent is used.[6] While less likely for this specific substrate, incorrect temperature control can sometimes reduce regioselectivity. | Carefully control the stoichiometry. Use a molar ratio of formylating agent to substrate that is close to 1:1. Adding the formylating agent slowly and maintaining a consistent temperature can improve selectivity.[6] |
| Polymerization/Resin Formation | This is a known side reaction in some formylations, particularly the Duff reaction, where formaldehyde equivalents react with the activated aromatic ring to form phenol-formaldehyde-type resins.[6] | Avoid excessively high temperatures and prolonged reaction times. Using a less-than-stoichiometric amount of the formylating agent (e.g., HMTA) can also minimize polymerization.[6] |
| Inefficient Work-up and Purification | The product and starting material are both carboxylic acids, making them difficult to separate based on simple acid-base extraction if the reaction is incomplete. Impurities may co-precipitate or co-crystallize with the desired product. | A careful recrystallization is often the best method for purification. Solvents like ethanol/water or ethyl acetate/hexane mixtures can be effective. If separation is particularly difficult, column chromatography on silica gel may be necessary, though it can be challenging with free carboxylic acids. |
Optimized Experimental Protocol: Vilsmeier-Haack Formylation
This protocol utilizes methyl 3-methoxybenzoate as the starting material to improve reaction cleanliness and yield.
Step 1: Esterification of 3-methoxybenzoic acid
-
Combine 3-methoxybenzoic acid (1 eq.), methanol (10-20 vol.), and a catalytic amount of sulfuric acid (e.g., 0.05 eq.).
-
Reflux the mixture for 4-6 hours, monitoring by TLC until the starting acid is consumed.
-
Cool the reaction, remove methanol under reduced pressure, and dissolve the residue in ethyl acetate.
-
Wash with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-methoxybenzoate.
Step 2: Vilsmeier-Haack Formylation of Methyl 3-methoxybenzoate
-
In a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous dimethylformamide (DMF, 3 eq.).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise, maintaining the temperature below 10°C.
-
Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of methyl 3-methoxybenzoate (1 eq.) in a small amount of anhydrous DMF.
-
Slowly warm the reaction mixture to 60-70°C and stir for 4-8 hours. Monitor progress by TLC/HPLC.
-
After completion, cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with 2M NaOH solution until pH > 9 to hydrolyze the intermediate iminium salt.
-
Stir vigorously for 1-2 hours. The product, methyl 3-formyl-5-methoxybenzoate, will often precipitate.
-
Filter the solid, wash with cold water, and dry.
Step 3: Hydrolysis to this compound
-
Suspend the crude methyl 3-formyl-5-methoxybenzoate from Step 2 in a mixture of methanol and 2M NaOH solution.
-
Heat the mixture to 50-60°C and stir until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the solution, remove the methanol under reduced pressure, and dilute with water.
-
Acidify the aqueous solution with 2M HCl to a pH of ~2.
-
The final product, this compound, will precipitate as a solid.
-
Filter the solid, wash thoroughly with cold water to remove salts, and dry under vacuum.
Data Summary Table
| Step | Reactant | Reagent(s) | Typical Yield | Key Parameters |
| 1. Esterification | 3-methoxybenzoic acid | Methanol, H₂SO₄ (cat.) | >95% | Reflux, 4-6h |
| 2. Formylation | Methyl 3-methoxybenzoate | POCl₃, DMF | 80-90% | Anhydrous, 0°C then 60-70°C |
| 3. Hydrolysis | Methyl 3-formyl-5-methoxybenzoate | NaOH, then HCl | >90% | 50-60°C, then acidification |
Visual Workflow and Key Relationships
Synthetic Workflow Diagram
Caption: Three-step synthesis of the target compound via ester protection.
Troubleshooting Logic Diagram
Caption: Decision tree for diagnosing low reaction yield.
References
-
ResearchGate. (2014). A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Improve Your Yield. Available at: [Link]
-
Wikipedia. (2023). Duff reaction. Available at: [Link]
-
Cambridge University Press. (n.d.). Duff Reaction. Available at: [Link]
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
- Smith, W. R. & Smith, W. R. (1976). Formylation of Aromatic Compounds with Hexamethylenetetramine and Trifluoroacetic Acid. The Journal of Organic Chemistry, 41(19), 3373-3374.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
-
Wikipedia. (2023). Vilsmeier–Haack reaction. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
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- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. Aromatic Formylation with HMTA and TFA - [www.rhodium.ws] [chemistry.mdma.ch]
Technical Support Center: Troubleshooting Formylation Reactions of Substituted Benzoic Acids
Welcome to the Technical Support Center for the formylation of substituted benzoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during these challenging electrophilic aromatic substitution reactions. The deactivating nature of the carboxylic acid group presents unique hurdles, and this document offers practical, field-proven insights to navigate these complexities.
Introduction: The Challenge of Formylating Benzoic Acids
Formylation, the introduction of a formyl group (-CHO) onto an aromatic ring, is a cornerstone of synthetic chemistry for producing valuable aldehyde intermediates.[1] However, when the aromatic ring is a benzoic acid derivative, the reaction is often fraught with difficulties. The carboxylic acid group is a meta-director and deactivates the ring towards electrophilic attack, making formylation reactions sluggish and prone to low yields.[1]
This guide will address common problems encountered with various formylation methods, including the Vilsmeier-Haack, Duff, Reimer-Tiemann, and Gattermann reactions, and provide strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: Why is my formylation of a substituted benzoic acid failing or giving very low yields?
A1: This is the most common issue and can stem from several factors:
-
Deactivated Ring System: The carboxylic acid group withdraws electron density from the aromatic ring, making it less nucleophilic and less reactive towards electrophiles. This is the primary reason for low reactivity.
-
Inappropriate Reaction Choice: Not all formylation reactions are suitable for deactivated rings. The Vilsmeier-Haack and Gattermann-Koch reactions, for instance, are generally more effective on electron-rich aromatic compounds.[1][2]
-
Sub-optimal Reaction Conditions: Formylation of deactivated rings often requires more forcing conditions (higher temperatures, longer reaction times, stronger Lewis acids) than formylation of activated rings like phenols or anilines.
-
Reagent Quality: The use of old or impure reagents can significantly impact the reaction outcome. For example, in the Vilsmeier-Haack reaction, the Vilsmeier reagent is sensitive to moisture.[3]
Q2: I'm observing the formation of multiple products. How can I improve the regioselectivity of my reaction?
A2: The directing effects of the substituents on the benzoic acid ring determine the position of formylation. The carboxylic acid group is a meta-director, while other substituents can be ortho-, para-, or meta-directing. The interplay of these directing effects can lead to a mixture of isomers. For instance, in the Duff reaction of salicylic acid, a mixture of 3-formyl and 5-formylsalicylic acid is typically obtained. To improve regioselectivity, consider:
-
Choice of Formylation Method: Some reactions offer better regioselectivity than others. The Reimer-Tiemann reaction, for example, often shows a preference for ortho-formylation of phenols due to the interaction of the dichlorocarbene intermediate with the phenoxide ion.[4]
-
Steric Hindrance: Bulky substituents can block certain positions on the ring, favoring substitution at less sterically hindered sites.
-
Protecting Groups: A protecting group strategy can be employed to block certain reactive sites and direct the formylation to the desired position.
Q3: My reaction is producing a tar-like substance (resin/polymer formation). What is causing this and how can I prevent it?
A3: Resin formation is a common side reaction, especially in the formylation of phenols under acidic or basic conditions.[5] This occurs through repeated reactions of the starting material or product with the formylating agent. To minimize resin formation:
-
Control Stoichiometry: Use a controlled amount of the formylating agent. An excess of the formylating agent can promote polymerization.
-
Temperature Management: Avoid excessively high temperatures, which can accelerate the polymerization process.[5]
-
Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to prevent over-reaction.[5]
Troubleshooting Specific Formylation Reactions
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from DMF and POCl₃, to formylate electron-rich aromatic rings.[2] Its application to benzoic acids is challenging due to the deactivated nature of the ring.
Common Issues & Solutions:
-
Low to No Yield:
-
Inactive Substrate: Benzoic acids are generally poor substrates for the Vilsmeier-Haack reaction.[3]
-
Solution: Consider using a more activated derivative or a different formylation method. A protecting group strategy (see below) to convert the carboxylic acid to an ester can increase the reactivity of the ring.
-
-
Poor Vilsmeier Reagent Formation: The Vilsmeier reagent is moisture-sensitive.
-
Solution: Use fresh, anhydrous DMF and POCl₃. Ensure all glassware is flame-dried.[5]
-
-
-
Side Reactions:
-
Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost.
-
Solution: Use the mildest possible reaction conditions. If possible, protect the carboxylic acid group as an ester.
-
-
Caption: Simplified mechanism of the Reimer-Tiemann reaction.
Gattermann & Gattermann-Koch Reactions
The Gattermann reaction uses HCN and HCl with a Lewis acid catalyst, while the Gattermann-Koch reaction uses CO and HCl. [6]These methods are generally not applicable to phenols and are challenging for deactivated benzoic acids. [1] Common Issues & Solutions:
-
Low Reactivity: Benzoic acids are generally not reactive enough for these reactions.
-
Solution: A protecting group strategy is almost always necessary. Convert the carboxylic acid to an ester to reduce its deactivating effect.
-
-
Toxicity of Reagents: HCN is highly toxic.
-
Solution: The Adams modification, which generates HCN in situ from zinc cyanide and HCl, is a safer alternative. [7]
-
Protecting Group Strategy: A General Workflow
For many substituted benzoic acids, particularly those with electron-withdrawing groups, a protecting group strategy is essential for successful formylation. The most common approach is to convert the carboxylic acid into an ester.
Step-by-Step Protocol:
-
Protection (Esterification):
-
React the substituted benzoic acid with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst (e.g., H₂SO₄) under reflux to form the corresponding ester. [8] * Alternatively, for more sensitive substrates, other esterification methods can be used.
-
-
Formylation:
-
Perform the chosen formylation reaction (e.g., Vilsmeier-Haack, Duff) on the protected ester. The ester group is less deactivating than the carboxylic acid, facilitating the electrophilic substitution.
-
-
Deprotection (Hydrolysis):
-
Hydrolyze the ester back to the carboxylic acid using either acidic or basic conditions, depending on the stability of the formyl group and other substituents. [9] Workflow Diagram: Protecting Group Strategy
-
Caption: General workflow for formylation using a protecting group strategy.
Quantitative Data Summary
The following table provides a summary of typical yields for the formylation of various substituted benzoic acid derivatives. Note that yields are highly dependent on the specific reaction conditions and optimization.
| Substrate | Formylation Method | Product(s) | Typical Yield (%) | Reference(s) |
| Salicylic Acid | Duff Reaction | 3-Formyl- & 5-Formylsalicylic Acid | Mixture | [5] |
| Salicylic Acid | Reimer-Tiemann | 3-Formyl- & 5-Formylsalicylic Acid | 7-20 | [10] |
| 4-Hydroxybenzoic Acid | Reimer-Tiemann | 3-Formyl-4-hydroxybenzoic Acid | Low | [10] |
| 4-Aminobenzoic Acid | Formylation with degraded 1,4-dioxane | 4-Formamidobenzoic Acid | Not specified | [11] |
This table is intended as a general guide. Yields can vary significantly.
Conclusion
The formylation of substituted benzoic acids is a challenging but achievable synthetic transformation. Success often hinges on selecting the appropriate formylation method, optimizing reaction conditions, and, in many cases, employing a protecting group strategy to mitigate the deactivating effect of the carboxylic acid group. By understanding the underlying mechanisms and potential pitfalls, researchers can effectively troubleshoot these reactions and achieve their desired synthetic outcomes.
References
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Wikipedia. (n.d.). Duff reaction. [Link]
-
Grokipedia. (n.d.). Reimer–Tiemann reaction. [Link]
-
ResearchGate. (2017). Microwave-assisted synthesis of new imide-and formamide-derivatives of 2(3H)-benzoxazolinones and 2(3H)-benzothiazolinones. [Link]
-
Lindoy, L. F., Meehan, G. V., & Svenstrup, N. (1998). Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. Synthesis, 1998(07), 1029–1032. [Link]
-
ResearchGate. (n.d.). A Theoretical Study of the Duff Reaction: Insights into its Selectivity. [Link]
-
Wikipedia. (n.d.). Gattermann reaction. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Grokipedia. (n.d.). Gattermann reaction. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
-
chemeurope.com. (n.d.). Duff reaction. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. [Link]
-
IJPHT JOURNAL. (2024). MICROWAVE ASSISTED SYNTHESIS OF BENZOIC ACID. [Link]
- Google Patents. (n.d.).
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. [Link]
-
Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Ester Deprotection. [Link]
-
International Journal of Chemical Science. (2021). Microwave assisted organic synthesis (MAOS). [Link]
-
Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. [Link]
-
Organic Chemistry Portal. (n.d.). Benzaldehyde derivative synthesis by formylation. [Link]
-
Wikipedia. (n.d.). Formylation. [Link]
-
ResearchGate. (n.d.). ortho‐C−H monohalogenations of para‐substituted benzoic acids. [Link]
-
chemeurope.com. (n.d.). Duff reaction. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Hammett plot of para‐substituted benzoic acid and product from different carboxaldehydes. [Link]
-
L.S.College, Muzaffarpur. (2021). Reimer–Tiemann reaction. [Link]
-
OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl groups under microwave irradiation. [Link]
-
Chem-Station Int. Ed. (2016). Duff Reaction. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2019). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
RSC Publishing. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
IJPHT JOURNAL. (2024). MICROWAVE ASSISTED SYNTHESIS OF BENZOIC ACID. [Link]
-
YouTube. (2020). Benzoic Acid + 1-propanol = ESTER + water. [Link]
-
CrystEngComm. (n.d.). Influence of degraded 1,4-dioxane on the formylation of para-aminobenzoic acid: a pathway to the reactive crystallization of para-formamidobenzoic acid. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Ester Deprotection. [Link]
-
ResearchGate. (n.d.). Mechanism of the esterification between benzoic acid (and derivatives) with aliphatic alcohols catalyzed by pyridinium-based ionic liquids. [Link]
Sources
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Technical Support Center: Synthesis & Optimization of MOFs with 3-Formyl-5-methoxybenzoic Acid
Welcome to the technical support center for researchers utilizing 3-Formyl-5-methoxybenzoic acid as a linker for Metal-Organic Framework (MOF) synthesis. This guide is designed to provide you with a foundational understanding, actionable protocols, and robust troubleshooting strategies to navigate the unique challenges and opportunities presented by this functionalized ligand. As your partner in research, we aim to explain the causality behind experimental choices, ensuring your protocols are self-validating and grounded in established scientific principles.
Part 1: Foundational Knowledge & General Protocols
The use of a linker like this compound is intriguing for applications requiring post-synthetic modification (via the formyl group) or tailored electronic properties (from the methoxy group). However, these functional groups introduce complexities into the synthesis process compared to simpler linkers like terephthalic acid. This section provides the essential starting points for your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound as a MOF linker?
A1: The primary challenges stem from the electronic and steric effects of the substituents and the reactivity of the formyl group.
-
Steric Hindrance: The methoxy group can influence the coordination geometry around the metal center, potentially favoring certain crystal structures or hindering the formation of others.
-
Coordination Competition: The oxygen atoms of the formyl and methoxy groups could, under certain conditions, weakly compete with the carboxylate group for coordination to the metal node, leading to defects or alternative phases.
-
Reactivity of Formyl Group: The aldehyde is susceptible to reactions under certain solvothermal conditions (e.g., high temperatures, basic pH), which could lead to ligand degradation or the incorporation of unintended functionalities into the framework.
-
Modulation of Crystallization: The electronic properties of the linker can alter the kinetics of MOF nucleation and growth, often requiring careful tuning of reaction parameters to achieve high crystallinity.[1]
Q2: Which metal ions are suitable for forming MOFs with this carboxylate linker?
A2: Based on established carboxylate MOF chemistry, several metal ions are excellent candidates. The choice of metal will significantly impact the resulting framework's topology, stability, and properties.
-
Zinc (II): Often forms paddlewheel secondary building units (SBUs) or the Zn₄O clusters seen in MOF-5.[2][3] Syntheses are typically conducted under mildly basic or neutral conditions.
-
Zirconium (IV): Forms highly robust Zr₆ clusters, leading to exceptionally stable frameworks like the UiO-66 series.[4] These syntheses are performed under acidic conditions and often require modulators to control crystallinity.[5]
-
Copper (II): Commonly forms the dimeric paddlewheel SBU, Cu₂(COO)₄, as seen in HKUST-1. These are often synthesized under neutral to slightly acidic conditions.
-
Iron (III): Forms trinuclear Fe₃O clusters, leading to frameworks like the MIL series. These syntheses can be sensitive to oxidation states and pH.
Q3: What is a reliable starting protocol for a solvothermal synthesis?
A3: The following solvothermal protocol is a robust starting point. It is based on general procedures for carboxylate-based MOFs and will likely require optimization for your specific metal-ligand system.[6][7]
Baseline Solvothermal Synthesis Protocol
-
Reagent Preparation: In a typical synthesis, dissolve the metal salt (e.g., Zinc Nitrate Hexahydrate, ZrCl₄) and the this compound linker in a suitable solvent, such as N,N-Dimethylformamide (DMF).
-
Molar Ratios: A common starting point is a 1:1 or 2:1 molar ratio of Metal:Ligand. This ratio is a critical parameter to vary during optimization.
-
Mixing: Combine the solutions in a Teflon-lined autoclave or a sealed glass vial. Ensure the total volume does not exceed 50-70% of the vessel's capacity to allow for pressure buildup.
-
Heating: Place the sealed vessel in a programmable oven. A typical temperature range for initial trials is 80-120 °C.[7] The reaction time can range from 12 to 72 hours.[6]
-
Cooling & Isolation: Allow the vessel to cool slowly to room temperature. The crystalline product can be isolated by decanting the solvent or by centrifugation.
-
Washing: Wash the isolated solid several times with fresh solvent (e.g., DMF) to remove unreacted starting materials.
-
Activation: To remove residual solvent from the pores, exchange the DMF with a more volatile solvent (like ethanol or acetone) over 1-2 days, then heat the sample under vacuum.
The diagram below illustrates this general workflow.
Caption: General workflow for solvothermal MOF synthesis.
Table 1: Suggested Starting Parameters for Synthesis Screening
| Parameter | Zinc (II) System | Zirconium (IV) System | Copper (II) System |
| Metal Salt | Zn(NO₃)₂·6H₂O | ZrCl₄ | Cu(NO₃)₂·3H₂O |
| Solvent | DMF, DEF | DMF | DMF, Ethanol |
| Metal:Ligand Ratio | 1:1 to 3:1 | 1:1 | 1:1 to 2:1 |
| Temperature (°C) | 80 - 120 | 100 - 140 | 60 - 100 |
| Time (hours) | 24 - 72 | 12 - 48 | 12 - 24 |
| Modulator (optional) | Triethylamine (base)[8] | Acetic or Benzoic Acid[4] | Pyridine |
Part 2: Troubleshooting Guide
Encountering issues is a normal part of developing a new MOF synthesis. This guide addresses common problems in a Q&A format.
Q4: I am not getting any precipitate, or my yield is extremely low. What should I do?
A4: This issue typically points to problems with solubility or reaction kinetics.
-
Probable Cause 1: Suboptimal Solvent. The metal salt and linker may not have sufficient solubility or the solvent may be coordinating too strongly to the metal center, preventing framework formation.
-
Probable Cause 2: Incorrect Temperature. The reaction may require more thermal energy to overcome the activation barrier for nucleation.
-
Solution: Incrementally increase the reaction temperature in 10-20 °C steps. Conversely, if the precursor complex is too soluble at high temperatures, decreasing the temperature might promote crystallization.
-
-
Probable Cause 3: Unfavorable pH. The carboxylate group of the linker must be deprotonated to coordinate with the metal.
-
Solution: For metals like Zn(II), adding a small amount of a base like triethylamine can facilitate deprotonation and initiate crystallization.[8] For Zr(IV), the reaction is acid-catalyzed, so ensuring anhydrous and acidic conditions is key.
-
Q5: My product is an amorphous powder with broad, undefined peaks in the Powder X-ray Diffraction (PXRD) pattern. How can I improve crystallinity?
A5: An amorphous product indicates that nucleation is too rapid and disordered, preventing the formation of a long-range crystalline structure. The goal is to slow down the reaction kinetics.
-
Probable Cause 1: Reaction is too fast. High temperatures or high concentrations can lead to rapid precipitation of a disordered material.
-
Solution A: Reduce Temperature. Lowering the synthesis temperature can slow the rate of framework assembly, allowing more time for ordered crystal growth.[7]
-
Solution B: Use a Modulator. This is the most effective strategy. A modulator is a molecule, often a monocarboxylic acid like acetic acid or benzoic acid, that competes with the linker for coordination to the metal cluster.[10] This competition slows down the formation of linkages, promoting the growth of larger, more perfect crystals. Benzoic acid is an excellent choice as it is non-volatile and effective at creating controlled defects.[4] Start by adding 10-50 equivalents of the modulator relative to the linker.
-
-
Probable Cause 2: Water Contamination. For some systems, particularly those sensitive to hydrolysis like Zr-MOFs, trace amounts of water can interfere with crystallization.
-
Solution: Use anhydrous solvents and metal salts. Conversely, for other systems, a small amount of water can sometimes act as a mineralizer and improve crystallinity. This is an empirical parameter worth exploring.
-
The following diagram outlines a decision-making process for tackling poor crystallinity.
Caption: Troubleshooting workflow for improving MOF crystallinity.
Q6: I've synthesized a crystalline material, but what key characterization techniques will validate its structure and porosity?
A6: A multi-technique approach is essential for proper validation.
-
Powder X-ray Diffraction (PXRD): This is the primary technique to confirm crystallinity and phase purity. A successful synthesis will yield a pattern with sharp peaks that can be compared to simulated patterns from databases or single-crystal data.[2]
-
Scanning Electron Microscopy (SEM): SEM provides direct visualization of the crystal morphology (e.g., cubic, octahedral) and size distribution.[7] This helps in assessing the quality and uniformity of the bulk sample.
-
Thermogravimetric Analysis (TGA): TGA measures weight loss as a function of temperature. It is used to determine the thermal stability of the MOF and confirm the removal of solvent molecules during activation.[3]
-
Gas Adsorption (e.g., N₂ at 77 K): This is the definitive test for porosity. A successful synthesis of a porous MOF will result in a Type I or Type IV isotherm, from which the BET surface area and pore volume can be calculated.[9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the coordination of the carboxylate group to the metal center. The characteristic C=O stretch of the free carboxylic acid (around 1700 cm⁻¹) should disappear or shift to the asymmetric and symmetric stretching bands of the coordinated carboxylate (around 1610-1550 cm⁻¹ and 1400-1300 cm⁻¹, respectively).[2]
References
- Arham, Z. et al. (2014). Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. IPTEK, Journal of Proceeding Series, Vol. 1.
-
Taddeo, R. et al. (2023). Coordination modulation: a way to improve the properties of metal–organic frameworks. RSC Advances. [Available at: [Link]]
-
Atzori, C. et al. (2017). Effect of Benzoic Acid as a Modulator in the Structure of UiO-66: An Experimental and Computational Study. The Journal of Physical Chemistry C. [Available at: [Link]]
- Arham, Z. et al. (2014). Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. IPTEK The Journal for Technology and Science.
-
Erucar, I. & Yilmaz, L. (2017). Synthesis, Characterization and Gas Separation Properties of MOF-5 Mixed Matrix Membranes. Nevşehir Bilim ve Teknoloji Dergisi. [Available at: [Link]]
-
Othman, M. H. D. et al. (2021). Synthesis of Novel Benzoic Acid Modified Metal Organic Framework for Adsorptive Removal of Arsenate. ResearchGate. [Available at: [Link]]
-
Li, Y. et al. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. ACS Omega. [Available at: [Link]]
-
Optimization of the reaction conditions for obtaining compound 5a. ResearchGate. [Available at: [Link]]
-
Jiang, H. et al. (2011). Synthesis and Formation Mechanism of Textured MOF-5. Crystal Growth & Design. [Available at: [Link]]
-
Tranchemontagne, D. J. et al. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Tetrahedron. [Available at: [Link]]
-
Azbell, T. J. et al. (2023). Simplifying the Synthesis of Metal-Organic Frameworks. Accounts of Materials Research. [Available at: [Link]]
-
Fang, M. et al. (2010). Synthesis and characterization of the interpenetrated MOF-5. Journal of Materials Chemistry. [Available at: [Link]]
-
Webber, M. J. et al. (2025). Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks. Chemical Science. [Available at: [Link]]
-
Moon, D. et al. (2015). Synthesis of multifunctional metal–organic frameworks and tuning the functionalities with pendant ligands. Chemical Communications. [Available at: [Link]]
-
Lamm, B. et al. (2019). Polyacids as Modulators for the Synthesis of UiO-66. ResearchGate. [Available at: [Link]]
-
Czuma, N. et al. (2023). Mitigating Metal-Organic Framework (MOF) Toxicity for Biomedical Applications. International Journal of Molecular Sciences. [Available at: [Link]]
-
Jerozal, R. T. et al. (2019). A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks. Journal of the American Chemical Society. [Available at: [Link]]
-
James, A. & Thomas, T. (2017). Synthesis, Characterization and Adsorption Capability of MOF-5. ResearchGate. [Available at: [Link]]
-
Wang, F. et al. (2024). Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artificial intelligence (AI) predictions. Materials Chemistry Frontiers. [Available at: [Link]]
-
Lyle, S. J. et al. (2018). Synthesis of MOF-5 and IRMOF-3 and post-synthetic introduction of amide groups onto IRMOF-3 yielding PSM-IRMOF3. ResearchGate. [Available at: [Link]]
-
Bougie, D. & Deslongchamps, G. (2012). A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate. ResearchGate. [Available at: [Link]]
-
Stock, N. & Biswas, S. (2012). Synthesis of metal-organic frameworks (MOFs): routes to various MOF topologies, morphologies, and composites. Chemical Reviews. [Available at: [Link]]
-
Al-Hefnawi, M. et al. (2019). Optimization of MOF Synthesis. ResearchGate. [Available at: [Link]]
-
Fang, M. et al. (2010). Synthesis and Characterization of the Interpenetrated MOF-5. ResearchGate. [Available at: [Link]]
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- 5. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of 3-Formyl-5-methoxybenzoic Acid and its Esters
Welcome to the technical support center for the purification of 3-Formyl-5-methoxybenzoic acid and its corresponding esters. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining these valuable building blocks in high purity. The unique trifunctional nature of these molecules—possessing an aldehyde, a carboxylic acid (or ester), and a methoxy group on an aromatic ring—presents a distinct set of purification challenges.
This document provides field-proven insights and troubleshooting strategies to address common issues, from removing persistent impurities to optimizing final product isolation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A: The most prevalent impurity is typically the corresponding dicarboxylic acid, 5-methoxyisophthalic acid, which forms via air oxidation of the highly susceptible aldehyde group.[1] Other common impurities include unreacted starting materials from the synthesis or residual solvents. Depending on the synthetic route, you might also encounter the corresponding benzyl alcohol derivative if reducing agents were used improperly.
Q2: My ester derivative of this compound seems to be hydrolyzing during purification. How can I prevent this?
A: Ester hydrolysis is a significant challenge, especially during aqueous workups or column chromatography on silica gel, which is inherently acidic. To prevent this, all aqueous washes should be performed with neutral pH water or brine. For chromatography, it is advisable to use a deactivated (neutral) silica gel or to buffer the mobile phase by adding a small amount of a non-nucleophilic base like triethylamine (~0.1-0.5% v/v) to the eluent.
Q3: Can I use distillation to purify my aldehyde compound?
A: While vacuum distillation is a viable technique for some aldehydes, it is generally not recommended for this compound or its esters.[1] The high boiling point of these molecules requires high temperatures, which can lead to decomposition and polymerization, significantly reducing the yield.
Q4: My purified, solid this compound is turning yellow or brown upon storage. What is causing this?
A: Aromatic aldehydes are prone to slow oxidation and polymerization over time, which can cause discoloration. This process is often accelerated by exposure to air and light. For long-term storage, it is recommended to keep the purified solid in an amber vial under an inert atmosphere (e.g., nitrogen or argon) and at a reduced temperature.
Troubleshooting Guide & Protocols
This section addresses specific experimental failures in a question-and-answer format, providing both the causal explanation and a detailed protocol for resolution.
Problem 1: Removal of Non-Aldehydic Impurities (e.g., Starting Materials, Side-Products)
Q: I've synthesized this compound, but my TLC and NMR show significant contamination with non-aldehyde impurities. Standard recrystallization isn't working. What is the best approach?
A: Expertise & Experience: When impurities have different chemical reactivity from your target compound, a chemoselective separation is far more effective than relying on solubility differences alone. For aldehydes, the classic and most robust method is reversible derivatization using sodium bisulfite. The aldehyde reacts to form a water-soluble bisulfite adduct, leaving non-reactive organic impurities behind in an organic solvent.[2][3] The pure aldehyde can then be easily regenerated.[4]
Protocol 1: Purification via Sodium Bisulfite Adduct Formation
-
Dissolution: Dissolve the crude this compound (or its ester) in a suitable water-miscible organic solvent like methanol or THF (approx. 5-10 mL per gram of crude material).[4]
-
Adduct Formation: Transfer the solution to a separatory funnel. Add 1.5 to 2.0 equivalents of a saturated aqueous sodium bisulfite (NaHSO₃) solution. Shake the funnel vigorously for 5-10 minutes.[2] Caution: This reaction can be exothermic and may release sulfur dioxide gas; perform in a well-ventilated fume hood.[4]
-
Extraction of Impurities: Dilute the mixture with deionized water (approx. 20 mL) and an immiscible organic solvent like ethyl acetate or dichloromethane (approx. 20 mL). Shake and separate the layers. The non-aldehyde impurities will remain in the organic layer. Repeat the extraction of the aqueous layer with the organic solvent twice more to ensure complete removal of impurities.[4]
-
Regeneration of Aldehyde: Collect the aqueous layer containing the bisulfite adduct. To regenerate the aldehyde, add either a saturated sodium bicarbonate (NaHCO₃) solution or a 10% sodium hydroxide (NaOH) solution dropwise until the solution becomes basic (pH > 8).[1] Alternatively, acidification with HCl can also cleave the adduct. A white precipitate of your purified product should form.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash it thoroughly with cold deionized water, and dry it under a vacuum.
Logical Workflow: Bisulfite Purification
Sources
- 1. reddit.com [reddit.com]
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- 4. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
Preventing byproduct formation in the synthesis of substituted benzaldehydes
Technical Support Center: Synthesis of Substituted Benzaldehydes
A Guide to Preventing Byproduct Formation and Optimizing Reaction Outcomes
Welcome to the technical support center for the synthesis of substituted benzaldehydes. As crucial intermediates in pharmaceuticals, agrochemicals, and fine chemicals, the clean and efficient synthesis of these aldehydes is paramount. However, the path from starting material to pure product is often complicated by the formation of unwanted byproducts, which can drastically reduce yields and introduce significant purification challenges.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to provide in-depth, field-proven insights into the causality behind common synthetic challenges. Here, we will dissect frequent issues encountered during key synthetic transformations, offering troubleshooting advice and optimized protocols in a direct question-and-answer format to help you achieve higher yields and purer products.
Part 1: General Issues & Purification Strategies
This section addresses overarching problems that can occur regardless of the specific synthetic route chosen, particularly those related to product stability and purification.
Frequently Asked Questions (FAQs)
Q1: After my synthesis and initial work-up, I isolated my benzaldehyde as a clear oil. Days later, I noticed a white crystalline solid forming. What is happening?
This is a classic case of autoxidation. Benzaldehyde and its derivatives are highly susceptible to reacting with atmospheric oxygen, especially when exposed to light, to form the corresponding benzoic acid, which typically appears as a white solid.[1] Even without visible crystals, a significant amount of the benzoic acid byproduct can be dissolved in the aldehyde.[1]
Troubleshooting & Prevention:
-
Inert Atmosphere: Once isolated, handle and store the purified benzaldehyde under an inert atmosphere (Nitrogen or Argon).
-
Cold & Dark Storage: Store the product in an amber vial or a flask wrapped in aluminum foil at a low temperature (e.g., in a refrigerator) to minimize light exposure and slow the oxidation rate.
-
Antioxidant Addition: For long-term storage, consider adding a radical inhibitor like butylated hydroxytoluene (BHT) in trace amounts.
Q2: My crude product is a mixture of my target benzaldehyde and a byproduct with very similar polarity, making column chromatography difficult. What's a reliable chemical method for purification?
For separating aldehydes from non-aldehyde impurities, purification via a sodium bisulfite adduct is an exceptionally effective and classic technique.[2] Aldehydes react with sodium bisulfite to form a solid, water-soluble adduct, which can be easily separated from non-reactive organic impurities. The aldehyde can then be regenerated from the adduct.
Protocol: Purification via Sodium Bisulfite Adduct Formation
-
Adduct Formation: Dissolve the crude product mixture in a suitable organic solvent (e.g., diethyl ether). Transfer the solution to a separatory funnel and add a saturated solution of sodium bisulfite (NaHSO₃) in water. Shake the funnel vigorously for 10-15 minutes. The solid bisulfite adduct of the aldehyde will precipitate.
-
Isolation: Separate the aqueous layer containing the adduct. If a solid has formed, it can be collected by vacuum filtration. Wash the organic layer (containing the impurities) with a small amount of water and combine the aqueous fractions.
-
Washing: Wash the isolated adduct (either the aqueous solution or the filtered solid) with a small amount of cold diethyl ether to remove any remaining organic impurities.
-
Regeneration of Aldehyde: To regenerate the pure aldehyde, treat the aqueous solution of the adduct with either a saturated sodium carbonate (Na₂CO₃) solution or dilute hydrochloric acid (HCl) until the solution is basic or acidic, respectively.[3] This reverses the reaction, releasing the pure aldehyde.
-
Final Extraction: Extract the regenerated aldehyde from the aqueous solution using an organic solvent like diethyl ether. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified benzaldehyde.
Part 2: Troubleshooting by Reaction Type
The choice of synthetic method is dictated by the starting material and the desired substitution pattern. However, each method has its own unique challenges and common byproducts.
A. Formylation of Aromatic Rings
Formylation reactions introduce a formyl group (-CHO) onto an aromatic ring and are a direct route to benzaldehydes.[4]
This reaction formylates electron-rich aromatic compounds using a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6][7]
Q: My Vilsmeier-Haack reaction resulted in a low yield and a significant amount of black, tarry residue. What went wrong?
This is a common issue often stemming from three primary sources:
-
Moisture: The Vilsmeier reagent is highly reactive towards water. Any moisture in the DMF, POCl₃, or glassware will consume the reagent and contribute to side reactions. Always use freshly distilled, anhydrous solvents and oven-dried glassware.[8]
-
Substrate Reactivity: Highly activated substrates (e.g., pyrroles, activated phenols) can undergo polymerization or other complex side reactions under the reaction conditions. For these substrates, consider milder conditions, such as lower temperatures or shorter reaction times.[6][8]
-
Temperature Control: The reaction can be exothermic. Uncontrolled temperature increases can lead to decomposition and tar formation. It is critical to maintain the recommended temperature, often starting at 0 °C and allowing the reaction to slowly warm.[6][8]
Troubleshooting Workflow: Vilsmeier-Haack Reaction
Caption: Troubleshooting flowchart for the Vilsmeier-Haack reaction.
The Duff reaction formylates phenols, particularly favoring the ortho position, using hexamethylenetetramine (HMTA) in an acidic medium like acetic or trifluoroacetic acid.[9][10][11]
Q: I'm attempting a Duff reaction, but my yield is below 20%. How can I improve this?
Low yields are a known drawback of the Duff reaction, but can often be improved:[12]
-
Acid Choice: The reaction is acid-catalyzed. While glycerol or acetic acid can be used, switching to trifluoroacetic acid (TFA) as the solvent/catalyst can significantly improve yields by facilitating the formation of the active iminium ion electrophile.[11]
-
Temperature: The reaction typically requires heating to proceed at a reasonable rate. Ensure the temperature is maintained between 85-120 °C.[10]
-
Substrate Activation: The Duff reaction works best with strongly electron-donating groups on the aromatic ring, such as phenols.[9] If your substrate is only moderately activated, higher temperatures and longer reaction times may be necessary.
Q: My Duff reaction on an activated phenol is producing a di-formylated byproduct. How can I favor mono-formylation?
Di-formylation occurs when the reaction conditions are too harsh or the stoichiometry is incorrect.[4]
-
Control Stoichiometry: The most critical factor is the molar ratio of reactants. Use a ratio of HMTA to your phenol substrate that is close to 1:1. A large excess of HMTA will drive the reaction towards multiple substitutions.[13]
-
Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting material is consumed to prevent the mono-formylated product from reacting further.
This reaction achieves ortho-formylation of phenols using chloroform (CHCl₃) and a strong base, proceeding via a dichlorocarbene intermediate.[14]
Q: My Reimer-Tiemann reaction yields an inseparable mixture of ortho and para isomers. How can I improve the regioselectivity?
While the Reimer-Tiemann reaction inherently favors the ortho product, the selectivity is often not high.[15][16] Several factors can be adjusted to enhance ortho or para selectivity.
| Factor | Condition for ortho Selectivity | Condition for para Selectivity | Rationale |
| Counter-ion | High concentration of base (e.g., NaOH, KOH) | Use of crown ethers or phase-transfer catalysts | The positive counter-ion (Na⁺, K⁺) chelates with the phenoxide oxygen, sterically directing the incoming dichlorocarbene to the ortho position.[15][16] Crown ethers sequester the cation, removing this directing effect. |
| Solvent | Aprotic, non-polar solvents | Protic solvents | Aprotic solvents encourage ion-pairing, enhancing the ortho-directing chelation effect. |
| Additives | None | Polyethylene glycol (PEG) | PEG can complex the phenolate substrate, effectively masking the ortho positions and thereby increasing the proportion of attack at the para position.[17] |
Table 1: Factors Influencing Regioselectivity in the Reimer-Tiemann Reaction.
This method formylates aromatic hydrocarbons like benzene or toluene using carbon monoxide (CO) and HCl with a Lewis acid catalyst (e.g., AlCl₃) and a CuCl co-catalyst.[18][19]
Q: I tried to formylate my phenol/anisole substrate using Gattermann-Koch conditions, but the reaction failed. Why?
The Gattermann-Koch reaction has significant substrate limitations. It is generally not applicable to phenols, phenolic ethers, or strongly deactivated rings like nitrobenzene.[19][20][21] The Lewis acid catalyst can complex with the oxygen atom of phenols and ethers, deactivating the ring towards electrophilic substitution. For these substrates, other formylation methods like the Vilsmeier-Haack or Duff reactions are more suitable.
B. Oxidation of Substituted Benzyl Alcohols
The oxidation of a primary benzyl alcohol is a common method for synthesizing the corresponding benzaldehyde.
Q: My primary byproduct when oxidizing a benzyl alcohol is the corresponding benzoic acid. How do I prevent this over-oxidation?
Over-oxidation is the principal challenge in this transformation. The key is to choose an oxidizing agent that is selective for the conversion of a primary alcohol to an aldehyde and to carefully control the reaction conditions.
Troubleshooting & Prevention:
-
Choice of Reagent: Avoid strong, non-selective oxidants like potassium permanganate or chromic acid under harsh conditions. Instead, use milder, more selective reagents.
-
Chromium-Based (Traditional): Pyridinium chlorochromate (PCC) is a classic reagent for this purpose, but it is hazardous.[22][23]
-
Green & Selective Alternatives: Modern methods offer safer and highly selective options. For instance, using a catalyst like sodium molybdate activated by hydrogen peroxide provides an environmentally safer route.[22][23] Photocatalytic methods using catalysts like Eosin Y with molecular oxygen as the oxidant are also highly selective and operate under mild conditions.[24]
-
-
Reaction Monitoring: Do not let the reaction run for an extended period after the starting material is consumed. Monitor progress by TLC to determine the optimal reaction time to maximize aldehyde formation and minimize subsequent oxidation.
Caption: Oxidation pathway showing desired product and over-oxidation byproduct.
C. Reduction of Substituted Benzoic Acid Derivatives
The reduction of carboxylic acids, esters, or acyl chlorides offers another route to benzaldehydes.
Q: I'm trying to reduce a benzoic acid derivative to a benzaldehyde, but the main product I'm isolating is the benzyl alcohol. How do I stop the reduction at the aldehyde stage?
Over-reduction to the primary alcohol is the primary byproduct concern in these reactions.[25] The aldehyde intermediate is often more reactive than the starting material, leading to a second reduction if conditions are not carefully controlled.
Troubleshooting & Prevention:
-
Choice of Reagent: Use a reducing agent that is known to selectively reduce carboxylic acid derivatives to aldehydes. Diisobutylaluminium hydride (DIBAL-H) is a common and effective choice, especially for the reduction of esters and nitriles to aldehydes.[25] It is crucial to use the correct stoichiometry.
-
Temperature Control: This is the most critical parameter. These reductions must be carried out at low temperatures (typically -78 °C using a dry ice/acetone bath) to stabilize the tetrahedral intermediate formed after the first hydride addition. Quenching the reaction at this low temperature prevents the elimination and subsequent second reduction that would lead to the alcohol.[25]
-
Stoichiometry: Use only a slight excess (e.g., 1.1-1.2 equivalents) of the hydride reagent. A large excess will drive the reaction towards the fully reduced alcohol.
References
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- Journal of Materials Chemistry A. (2021). Accelerated selective oxidation of benzyl alcohol to benzaldehyde via a self-catalyzed Pickering emulsion microreactor. RSC Publishing.
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- Wikipedia. (n.d.). Duff reaction.
- He, Z.-X., et al. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. Journal of Organic Chemistry, 88, 4765-4769.
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Scaling up the synthesis of "3-Formyl-5-methoxybenzoic acid" for laboratory use
<_>
Welcome to the technical support center for the laboratory-scale synthesis of 3-Formyl-5-methoxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis of this important benzoic acid derivative.
I. Synthetic Strategies and Key Considerations
The synthesis of this compound typically involves two main transformations: the introduction of a formyl group onto the aromatic ring and the presence of both methoxy and carboxylic acid functionalities. The selection of a synthetic route often depends on the available starting materials and the desired scale of the reaction. Two common strategies are:
-
Formylation of a Methoxybenzoic Acid Precursor : This approach involves the direct introduction of a formyl group onto a pre-existing 3-methoxybenzoic acid or a related derivative.
-
Oxidation of a Benzyl Alcohol : This method starts with a molecule already containing the benzyl alcohol at the 3-position, which is then oxidized to the corresponding aldehyde.
Each of these strategies has its own set of challenges and optimization parameters, which will be addressed in the following sections.
II. Frequently Asked Questions (FAQs)
General Questions
Q1: What are the primary applications of this compound?
A1: this compound is a valuable building block in organic synthesis. Its functional groups—aldehyde, carboxylic acid, and methoxy—allow for a variety of chemical transformations, making it a useful intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2]
Q2: What are the main safety precautions to consider when synthesizing this compound?
A2: The specific hazards depend on the chosen synthetic route. For instance, reactions involving phosphorus oxychloride (POCl₃) in Vilsmeier-Haack formylations are highly corrosive and react violently with water.[3] Such reactions must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Similarly, Grignard reagents are highly reactive and moisture-sensitive.[4] Always consult the Safety Data Sheet (SDS) for all reagents and solvents used.
Questions Related to Formylation Reactions
Q3: My Vilsmeier-Haack formylation is giving a low yield. What are the common causes?
A3: Low yields in Vilsmeier-Haack reactions can stem from several factors:
-
Reagent Quality : The Vilsmeier reagent is formed from DMF and POCl₃. Old or impure DMF can contain dimethylamine, which can react with the Vilsmeier reagent and reduce its effectiveness.[5]
-
Reaction Temperature : While the initial formation of the Vilsmeier reagent is often done at low temperatures, the subsequent formylation may require heating to proceed at a reasonable rate.[3][6] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal temperature and reaction time.[3]
-
Substrate Reactivity : The presence of the electron-withdrawing carboxylic acid group deactivates the aromatic ring, making electrophilic substitution more difficult.[7]
-
Side Reactions : Di-formylation or the formation of chlorinated byproducts can occur, especially at higher temperatures.[8] Careful control of stoichiometry and temperature is essential.[8]
Q4: I am considering a Duff reaction for the formylation step. What are the key parameters to control?
A4: The Duff reaction uses hexamine (hexamethylenetetramine) as the formylating agent and is suitable for electron-rich aromatic compounds.[8][9][10] Key considerations include:
-
Acidity : The reaction is typically carried out in an acidic medium, such as acetic acid or trifluoroacetic acid, which is necessary for the formation of the electrophilic iminium ion.[11]
-
Temperature : Heating is generally required, with temperatures often ranging from 85–120°C.[12]
-
Regioselectivity : For phenols, formylation typically occurs at the ortho position.[8][12] The directing effects of the substituents on your specific starting material must be considered.
Questions Related to Oxidation Reactions
Q5: I am trying to oxidize 3-(hydroxymethyl)-5-methoxybenzoic acid to the aldehyde, but I'm getting over-oxidation to the dicarboxylic acid. How can I prevent this?
A5: Over-oxidation is a common issue when converting primary alcohols to aldehydes.[13] To avoid this:
-
Choice of Oxidizing Agent : Use a mild oxidizing agent. Pyridinium chlorochromate (PCC) is a classic choice for stopping the oxidation at the aldehyde stage.[13] Other options include the Swern oxidation (using DMSO and oxalyl chloride) or Dess-Martin periodinane.[13][14]
-
Reaction Conditions : Carefully control the reaction temperature and stoichiometry of the oxidizing agent.
Q6: My oxidation reaction is sluggish and incomplete. What could be the issue?
A6: An incomplete oxidation can be due to several factors:
-
Reagent Activity : Ensure your oxidizing agent is fresh and active. Some reagents can degrade over time.
-
Solubility : The starting material must be fully dissolved in the reaction solvent for the reaction to proceed efficiently.
-
Temperature : While some oxidations are run at low temperatures to prevent side reactions, the reaction may require warming to room temperature or gentle heating to go to completion.[15]
III. Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product formation | 1. Inactive reagents. 2. Incorrect reaction temperature. 3. Poor solubility of starting material. 4. Inappropriate synthetic route for the substrate. | 1. Use fresh, high-purity reagents and anhydrous solvents. 2. Optimize the reaction temperature by monitoring with TLC. Some steps may require initial cooling followed by heating.[3] 3. Choose a solvent in which the starting material is readily soluble at the reaction temperature. 4. Consider protecting groups or an alternative synthetic strategy if electronic effects are hindering the reaction. |
| Multiple spots on TLC, indicating byproducts | 1. Over-oxidation of the alcohol to a carboxylic acid. 2. Di-formylation or other side reactions in electrophilic substitution. 3. Formation of chlorinated byproducts in Vilsmeier-Haack reaction.[8] | 1. Use a milder oxidizing agent (e.g., PCC, Dess-Martin periodinane).[13][14] 2. Carefully control the stoichiometry of the formylating agent and the reaction temperature.[8] 3. Maintain the lowest effective reaction temperature and ensure a prompt and efficient aqueous work-up.[8] |
| Difficulty in purifying the final product | 1. Presence of unreacted starting material. 2. Formation of structurally similar byproducts. 3. Product is insoluble in common chromatography solvents. | 1. Drive the reaction to completion by optimizing reaction time and temperature. 2. Optimize reaction conditions to minimize byproduct formation. Consider recrystallization or column chromatography with a carefully selected solvent system. 3. For purification of acidic compounds, consider an acid-base extraction during the work-up. Recrystallization from a suitable solvent system can also be effective.[16] |
IV. Experimental Protocols
Protocol 1: Synthesis via Oxidation of 3-(hydroxymethyl)-5-methoxybenzoic acid
This protocol outlines a general procedure for the oxidation of a benzyl alcohol to the corresponding aldehyde using a mild oxidizing agent.
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(hydroxymethyl)-5-methoxybenzoic acid in a suitable anhydrous solvent (e.g., dichloromethane).
-
Add the mild oxidizing agent (e.g., PCC or Dess-Martin periodinane) portion-wise at room temperature. An excess of the oxidizing agent may be required.
Step 2: Reaction Monitoring
-
Monitor the progress of the reaction by TLC, observing the disappearance of the starting material spot and the appearance of the product spot.
Step 3: Work-up and Purification
-
Once the reaction is complete, quench any remaining oxidizing agent according to standard procedures for the specific reagent used.
-
Filter the reaction mixture through a pad of silica gel or celite to remove solid byproducts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Protocol 2: Synthesis via Formylation (Conceptual Outline)
Direct formylation of 3-methoxybenzoic acid is challenging due to the deactivating effect of the carboxylic acid group. A more viable approach involves protecting the carboxylic acid, performing the formylation, and then deprotecting.
Step 1: Protection of the Carboxylic Acid
-
Convert 3-methoxybenzoic acid to its methyl or ethyl ester using standard esterification methods (e.g., Fischer esterification).
Step 2: Formylation of the Ester
-
Perform a Vilsmeier-Haack or Duff reaction on the methyl 3-methoxybenzoate. The methoxy group will direct the formylation to the ortho and para positions. Careful optimization will be required to favor the desired isomer.
Step 3: Deprotection (Hydrolysis) of the Ester
-
Hydrolyze the resulting formyl-ester using aqueous acid or base to yield this compound.
Step 4: Purification
-
Purify the final product using appropriate techniques such as recrystallization or column chromatography.
V. Visual Diagrams
Caption: Oxidation pathway for the synthesis of this compound.
Caption: Troubleshooting logic for low yields in formylation reactions.
VI. References
-
Benchchem. Troubleshooting poor yield in the Vilsmeier-Haack formylation of chromones. Available from:
-
Wikipedia. Duff reaction. Available from: [Link]
-
Transformation Tutoring. Synthesis And Reactions Of Carboxylic Acids. 2022. Available from: [Link]
-
Grokipedia. Duff reaction. Available from:
-
chemeurope.com. Duff reaction. Available from: [Link]
-
Chemistry LibreTexts. 20.5: Preparing Carboxylic Acids. 2024. Available from: [Link]
-
Vulcanchem. 2-Formyl-3-methoxybenzoic acid - 60407-04-7. Available from:
-
Semantic Scholar. A theoretical study of the Duff reaction: insights into its selectivity. 2016. Available from: [Link]
-
University of Calgary. Ch19: RMgX + CO2 -> RCO2H. Available from: [Link]
-
SynArchive. Duff Reaction. Available from: [Link]
-
Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. 2011. Available from: [Link]
-
YouTube. Grignard Reagent + CO2 = Carboxylic Acid (Mechanism). 2014. Available from: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
-
ResearchGate. A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate. 2025. Available from: [Link]
-
Reddit. Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). 2021. Available from: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from:
-
Aromatic Aldehydes from Benzyl Alcohols via Inorganic Hypochlorite Oxidation. Available from:
-
LookChem. Cas 712-53-8,3-formyl-4-hydroxy-5-methoxybenzoic acid. Available from: [Link]
-
Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. Available from: [Link]
-
Sciencemadness.org. Preparation of 3-methoxybenzoic acid. 2016. Available from: [Link]
-
PubChem. 3-Formyl-5-(methoxycarbonyl)benzoic acid. Available from: [Link]
-
Chemoselective Aerobic Oxidation of Alcohols Utilizing a Vanadium(V) Catalyst. Available from:
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
-
YouTube. Alcohols to Aldehydes, Part 5: Oxidations with Cl2, Hypochlorite, Nitric Acid, and MnO2. 2022. Available from: [Link]
-
YouTube. Oxidation of Alcohols. 2023. Available from: [Link]
-
PubChemLite. 4-formyl-3-methoxybenzoic acid (C9H8O4). Available from: [Link]
-
Chemsrc. 3-formyl-4-hydroxy-5-methoxy-benzoic acid. 2025. Available from: [Link]
-
Google Patents. CN104151157A - Preparation method of methoxybenzoic acid. Available from:
-
Google Patents. CN1309698C - Purifying process of 3,4,5-trimethoxyl benzoic acid. Available from:
Sources
- 1. 3-FORMYL-5-METHOXY-BENZOIC ACID CAS#: 367519-88-8 [amp.chemicalbook.com]
- 2. 3-FORMYL-5-METHOXY-BENZOIC ACID | 367519-88-8 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Duff reaction - Wikipedia [en.wikipedia.org]
- 9. Duff_reaction [chemeurope.com]
- 10. synarchive.com [synarchive.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. grokipedia.com [grokipedia.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. CN1309698C - Purifying process of 3,4,5-trimethoxyl benzoic acid - Google Patents [patents.google.com]
Identifying impurities in "3-Formyl-5-methoxybenzoic acid" samples by HPLC
Welcome to the technical support resource for the analysis of 3-Formyl-5-methoxybenzoic acid. This guide, prepared by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities and resolving common challenges during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a "this compound" sample?
A1: Impurities can originate from the synthetic route or from degradation of the final compound. Given its structure—containing carboxylic acid, aldehyde, and methoxy functional groups—the following impurities are plausible:
-
Starting Material Residues: Impurities may include unreacted starting materials from its synthesis, such as 3-hydroxy-5-(methoxycarbonyl)benzoic acid or related precursors.[1]
-
Oxidation Product: The aldehyde (formyl) group is susceptible to oxidation, which would convert it to a second carboxylic acid group, forming 3,5-dicarboxy-anisole .
-
Decarboxylation Product: Under thermal stress, the benzoic acid moiety could potentially decarboxylate, leading to 3-methoxybenzaldehyde .
-
Related Isomers: Positional isomers, such as 3-formyl-4-hydroxy-5-methoxybenzoic acid, could be present from the synthesis process.[2]
A forced degradation study is the most effective way to identify potential degradation products and ensure your analytical method is stability-indicating.[3][4] This involves subjecting the sample to stress conditions like acid, base, oxidation, heat, and light to generate likely degradants.[3][5][6]
Q2: What is a good starting point for an HPLC method for this compound?
A2: A reversed-phase HPLC (RP-HPLC) method is the most common and suitable approach for a polar aromatic compound like this.[7] The presence of the carboxylic acid group makes mobile phase pH a critical parameter for controlling retention and peak shape.
Here is a recommended starting method, which can be optimized further:
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard C18 column provides good retention for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water (pH ~2.5-3.0) | The acidic pH suppresses the ionization of the carboxylic acid group, which is crucial to prevent peak tailing.[8] |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and low viscosity. Methanol is an alternative. |
| Elution Mode | Gradient: 10-90% B over 20 minutes | A gradient is recommended for initial screening to elute both polar and non-polar impurities within a reasonable time.[9] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Using a column oven ensures retention time stability.[10] |
| Detection (UV) | 230 nm or 254 nm | A diode-array detector (DAD) is recommended to assess peak purity and identify the optimal wavelength. |
| Injection Volume | 10 µL | A typical injection volume; can be adjusted based on sample concentration. |
This method serves as a robust starting point. Method development and validation should be conducted in accordance with ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[11][12][13][14]
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: My main peak for this compound is tailing.
Q: I'm using a C18 column with a methanol/water mobile phase, but the analyte peak shows significant tailing. What is causing this and how can I fix it?
A: Peak tailing for acidic compounds like this compound is a classic problem in reversed-phase HPLC.[15] The primary cause is secondary interactions between the ionized analyte and active sites on the silica backbone of the stationary phase.
Causality: The carboxylic acid group on your molecule has a pKa (estimated around 4). If the pH of your mobile phase is above this value, a significant portion of the molecules will be in their anionic (deprotonated) form. These negatively charged anions can interact with residual, positively charged silanol groups on the silica surface, leading to mixed-mode retention and peak tailing.[15]
-
Lower Mobile Phase pH:
-
Action: Add an acidifier to your aqueous mobile phase (Phase A). Common choices include 0.1% v/v trifluoroacetic acid (TFA), formic acid, or phosphoric acid. The goal is to bring the mobile phase pH to a value at least 1.5-2 units below the analyte's pKa (e.g., pH 2.5-3.0).
-
Why: At this low pH, the carboxylic acid will be fully protonated (neutral), and the ionization of surface silanols will be suppressed. This minimizes the undesirable secondary ionic interactions, resulting in a more symmetrical peak shape.[8]
-
-
Check Buffer Concentration:
-
Action: If you are already using a buffer, ensure its concentration is sufficient, typically in the 10-25 mM range.[15]
-
Why: A buffer of adequate strength helps maintain a consistent pH across the column, preventing on-column pH shifts that can cause peak distortion.
-
-
Evaluate Column Choice:
-
Action: If tailing persists, consider using a column with high-purity silica or one that is end-capped. Modern columns are designed to have minimal residual silanol activity.
-
Why: High-purity silica has fewer metal impurities that increase silanol acidity. End-capping chemically treats the silica surface to block most of the active silanol groups.
-
-
Reduce Sample Overload:
-
Action: Dilute your sample and inject a smaller mass onto the column.
-
Why: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.
-
Caption: Systematic approach to diagnosing retention time instability.
References
-
<621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Source: U.S. Pharmacopeia. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . Source: ECA Academy. [Link]
-
Quality Guidelines - ICH . Source: International Council for Harmonisation. [Link]
-
Forced Degradation Studies . Source: MedCrave online. [Link]
-
HPLC Troubleshooting Guide . Source: SCION Instruments. [Link]
-
Forced Degradation Study in Pharmaceutical Stability . Source: Pharmaguideline. [Link]
-
Forced Degradation and Stability Testing: Strategies and Analytical Perspectives . Source: International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis . Source: Technology Networks. [Link]
-
A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate . Source: ResearchGate. [Link]
-
3-formyl-4-hydroxy-5-methoxybenzoic acid (C9H8O5) . Source: PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - 3-formyl-4-hydroxy-5-methoxybenzoic acid (C9H8O5) [pubchemlite.lcsb.uni.lu]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. pharmtech.com [pharmtech.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. starodub.nl [starodub.nl]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 15. hplc.eu [hplc.eu]
Technical Support Center: Strategies to Control Regioselectivity in the Formylation of Methoxybenzoic Acids
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, chemists, and drug development professionals. This document provides in-depth troubleshooting advice and strategic protocols for controlling regioselectivity during the formylation of methoxybenzoic acids. The inherent challenge in these substrates lies in the competing electronic and steric influences of the activating methoxy group and the deactivating carboxylic acid group. This guide is designed to help you navigate these challenges to achieve your desired formylated product.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
This section addresses the core principles governing the reactivity of methoxybenzoic acids in formylation reactions.
Q1: What are the competing directing effects in methoxybenzoic acids during electrophilic formylation?
A: Methoxybenzoic acids present a classic case of competing directing effects in electrophilic aromatic substitution (EAS).
-
The Methoxy Group (-OCH₃): This is a powerful activating group and an ortho, para-director.[1] Its oxygen atom possesses lone pairs that can be donated into the aromatic ring through resonance, increasing the electron density at the positions ortho and para to it, thereby stabilizing the cationic intermediate (arenium ion) formed during electrophilic attack.[2]
-
The Carboxylic Acid Group (-COOH): This is a deactivating group and a meta-director.[1] The carbonyl carbon is electron-deficient and withdraws electron density from the ring inductively and through resonance, making the ring less nucleophilic and directing incoming electrophiles to the meta position.[3]
Q2: Which group's directing effect is dominant in standard electrophilic formylation reactions?
A: In most electrophilic formylation reactions (like Vilsmeier-Haack or Duff), the powerful activating and ortho, para-directing effect of the methoxy group dominates over the deactivating, meta-directing effect of the carboxylic acid.[1] The reaction will preferentially occur at the positions most activated by the -OCH₃ group. However, the carboxylic acid still influences the outcome through steric hindrance and by deactivating the ring overall, often necessitating harsher reaction conditions compared to anisole itself.
Q3: How does the relative position of the methoxy and carboxyl groups (ortho, meta, para) affect the likely site of formylation?
A: The isomeric substitution pattern is critical:
-
o-Methoxybenzoic Acid: The positions para (C4) and ortho (C6) to the methoxy group are activated. The C6 position is also ortho to the carboxyl group, making it sterically hindered and electronically deactivated. Therefore, formylation is strongly favored at the C4 position .
-
m-Methoxybenzoic Acid: The positions ortho (C2, C4) and para (C6) to the methoxy group are activated. The C2 and C6 positions are ortho to the deactivating carboxyl group. The C4 position is para to the methoxy group and meta to the carboxyl group, making it the most electronically favorable and sterically accessible site. Thus, formylation strongly prefers the C4 position .
-
p-Methoxybenzoic Acid: Both positions ortho to the methoxy group (C3 and C5) are activated. These positions are also meta to the carboxyl group. Since these positions are electronically and sterically equivalent, formylation will typically occur at both C3 and C5 , potentially leading to a mixture of products unless other strategies are employed.
Part 2: Troubleshooting Guide - Common Issues & Solutions
This section is formatted to help you quickly diagnose and solve problems encountered during your experiments.
Issue 1: Poor Regioselectivity or Mixture of Isomers
-
Primary Cause: Insufficient differentiation between two or more electronically activated positions. This is common with p-methoxybenzoic acid or when steric hindrance is not a significant differentiating factor.
-
Solution A: Optimize Reaction Conditions:
-
Lower the Temperature: Reducing the reaction temperature can enhance selectivity by favoring the pathway with the lower activation energy, which is often the one leading to the thermodynamically more stable product.[4]
-
Change the Solvent: The polarity of the solvent can influence the stability of the reaction intermediates and transition states, sometimes affecting the isomer ratio.
-
-
Solution B: Switch to a More Regioselective Method:
-
Directed ortho-Metalation (DoM): If the goal is to formylate ortho to the carboxylic acid group—a position inaccessible via standard EAS—DoM is the superior strategy. This method uses the carboxylate as a powerful directing group for lithiation.[5][6]
-
Protecting Group Strategy: Temporarily converting the carboxylic acid to a bulky ester can increase steric hindrance, potentially blocking one reactive site to favor another.
-
Issue 2: Low or No Reaction Yield
-
Primary Cause A: Deactivation of the aromatic ring by the carboxylic acid group, making it insufficiently nucleophilic to react with the formylating agent.[7]
-
Solution:
-
Use a Stronger Formylating Reagent: The Vilsmeier-Haack reaction, which generates the Vilsmeier reagent (a chloroiminium ion), is a powerful formylation method suitable for moderately deactivated rings.[8][9]
-
Employ Harsher Conditions: Increasing the reaction temperature or reaction time can sometimes drive a sluggish reaction to completion, but this must be balanced against the risk of side reactions.[10]
-
Protect the Carboxylic Acid: Converting the -COOH group to an ester (-COOR) reduces its electron-withdrawing strength, making the ring more reactive.[11]
-
-
Primary Cause B: Moisture Contamination.
-
Solution: Many formylating reagents, especially the Vilsmeier reagent and those used in Friedel-Crafts type reactions, are highly sensitive to moisture and will be quenched by water.[10] Ensure all glassware is flame- or oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[12]
Issue 3: Polymerization or Resin Formation
-
Primary Cause: The reaction conditions are too harsh (e.g., high temperature, high concentration of strong acid), causing side reactions, especially with activated aromatic systems. This is a known issue in reactions like the Duff reaction.[4]
-
Solution:
-
Control Stoichiometry: Use the minimum effective amount of the formylating agent and catalyst. Excess reagent can promote side reactions.[4]
-
Manage Temperature: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Avoid excessive heating.[4]
-
Reduce Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and quench the reaction as soon as the desired product has formed.[4]
-
Part 3: Strategic Protocols for Regiocontrol
Here we provide detailed, step-by-step protocols for three key strategies to control regioselectivity.
Strategy 1: Vilsmeier-Haack Formylation (Favors Positions Activated by -OCH₃)
This is a powerful and widely used method for formylating electron-rich arenes.[13] The regioselectivity is primarily dictated by the activating -OCH₃ group.
Protocol: Vilsmeier-Haack Formylation of 3-Methoxybenzoic Acid
-
Reagent Preparation (Vilsmeier Reagent): In a flame-dried, three-neck round-bottom flask equipped with a stir bar, dropping funnel, and nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF, 5 equivalents) to 0 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the DMF with vigorous stirring.[13] The Vilsmeier reagent, a chloroiminium salt, will form.[14] Allow the mixture to stir at 0 °C for 30 minutes.
-
Reaction: Dissolve 3-methoxybenzoic acid (1 equivalent) in a minimal amount of anhydrous DMF or a halogenated solvent like dichloromethane.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C. The optimal temperature depends on substrate reactivity and should be monitored.[8]
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).
-
Work-up: Cool the reaction mixture to 0 °C and slowly quench by adding it to a stirred mixture of crushed ice and a saturated sodium acetate solution.[13]
-
Stir for 30-60 minutes to ensure complete hydrolysis of the iminium intermediate to the aldehyde.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired 4-formyl-3-methoxybenzoic acid.
Strategy 2: Directed ortho-Metalation (DoM) (Formylation ortho to -COOH)
This strategy reverses the typical regioselectivity of EAS by using the carboxylate group as a directed metalation group (DMG) to achieve formylation at the adjacent position.[5]
Protocol: DoM of 2-Methoxybenzoic Acid for 2-Formyl-6-methoxybenzoic Acid
-
Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve 2-methoxybenzoic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation & Lithiation: Add a solution of sec-butyllithium (s-BuLi, 2.2 equivalents) in cyclohexane dropwise, maintaining the temperature at -78 °C. The first equivalent deprotonates the carboxylic acid, and the second performs the ortho-lithiation. Note: Some protocols may also use additives like TMEDA (N,N,N',N'-tetramethylethylenediamine) to facilitate lithiation.[6]
-
Stir the resulting deep-colored solution at -78 °C for 1-2 hours.
-
Formylation: Add anhydrous DMF (3-5 equivalents) dropwise to the lithiated species at -78 °C.[15] The color of the solution will typically change upon addition.
-
Allow the reaction to stir at -78 °C for another hour, then slowly warm to room temperature.
-
Work-up: Quench the reaction by slowly adding 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~2).
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via column chromatography to isolate 2-formyl-6-methoxybenzoic acid.
Strategy 3: Protecting Group Strategy to Modify Reactivity
Protecting the carboxylic acid as an ester reduces its deactivating effect and can alter the steric environment, offering another lever for controlling regioselectivity.
Protocol: Formylation of 4-Methoxybenzoic Acid Methyl Ester
-
Protection (Esterification): In a round-bottom flask, dissolve 4-methoxybenzoic acid (1 equivalent) in methanol. Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
After cooling, remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield methyl 4-methoxybenzoate.
-
Formylation (Vilsmeier-Haack): Perform the Vilsmeier-Haack reaction on the methyl 4-methoxybenzoate product using the protocol described in Strategy 1 . The ester is less deactivating than the free acid, potentially leading to a cleaner reaction at the C3/C5 positions.
-
Deprotection (Hydrolysis): After purifying the formylated ester, dissolve it in a mixture of THF and water. Add lithium hydroxide (LiOH, 2-3 equivalents) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).
-
Acidify the mixture with 1 M HCl and extract the product with ethyl acetate.
-
Dry and concentrate the organic layer to yield the final 3-formyl-4-methoxybenzoic acid.
Part 4: Visual Guides & Data Summary
Diagrams
Data Table
Table 1: Comparison of Formylation Strategies for 3-Methoxybenzoic Acid
| Strategy | Reagents | Target Position | Pros | Cons |
| Vilsmeier-Haack | POCl₃, DMF | C4 (para to -OCH₃) | Powerful, reliable, good for moderately deactivated rings.[8][16] | Moisture sensitive, can be harsh, not selective for positions ortho to -COOH. |
| Duff Reaction | Hexamethylenetetramine (HMTA), Acid (e.g., TFA) | C4 (para to -OCH₃) | Often favors ortho to activating groups, single reagent.[17] | Generally inefficient, can lead to polymerization, low yields.[17] |
| Directed ortho-Metalation | s-BuLi/TMEDA, then DMF | C2 (ortho to -COOH) | Excellent and unique regioselectivity, accesses "unfavored" isomers.[5][6] | Requires cryogenic temperatures (-78 °C), strongly basic, moisture-free conditions. |
| Protecting Group + Vilsmeier | 1. H⁺, MeOH2. POCl₃, DMF3. LiOH | C4 (para to -OCH₃) | May improve yield by increasing ring activation, protects the acid functionality. | Adds two steps (protection/deprotection) to the synthesis.[18] |
References
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Myers, A. G. (n.d.). Directed Ortho Metalation. Myers Research Group, Harvard University. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
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Nguyen, T. H., Castanet, A. S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(5), 765–768. Retrieved from [Link]
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Baran, P. S. (n.d.). Protecting Groups. The Baran Laboratory, Scripps Research. Retrieved from [Link]
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BYJU'S. (n.d.). Gattermann Koch Reaction Mechanism. Retrieved from [Link]
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Nguyen, T. H., Chau, N. T. T., Castanet, A. S., Nguyen, K. P. P., & Mortier, J. (2007). First general, direct, and regioselective synthesis of substituted methoxybenzoic acids by ortho metalation. The Journal of Organic Chemistry, 72(9), 3419–3429. Retrieved from [Link]
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Mortier, J. (n.d.). Directed Ortho Metalation. Unblog.fr. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]
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NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?. Retrieved from [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 20.4 Substituent Effects on Acidity. Retrieved from [Link]
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Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved from [Link]
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Formylation - Common Conditions. (n.d.). Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 3-Formyl-5-methoxybenzoic Acid and 3-Formylbenzoic Acid
Introduction
In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. Benzoic acid derivatives featuring a formyl group are particularly valuable intermediates due to their dual reactivity, offering sites for both nucleophilic addition at the aldehyde and transformations of the carboxylic acid. This guide provides an in-depth comparison of the reactivity of two such molecules: 3-Formyl-5-methoxybenzoic acid and 3-formylbenzoic acid .
The primary structural difference between these two compounds is the presence of a methoxy (-OCH₃) group on the aromatic ring of this compound. This substituent, through its electronic effects, significantly modulates the reactivity of both the formyl and the carboxylic acid functionalities. Understanding these differences is crucial for researchers in designing synthetic routes, predicting reaction outcomes, and optimizing reaction conditions.
Electronic Effects of the Methoxy Substituent: A Theoretical Framework
The reactivity of the functional groups in these molecules is governed by the electronic landscape of the aromatic ring. The methoxy group in this compound is a strong electron-donating group (EDG) through resonance (+M effect) and a weak electron-withdrawing group through induction (-I effect). The resonance effect, where the lone pairs on the oxygen atom are delocalized into the aromatic pi-system, is the dominant factor. Conversely, the formyl (-CHO) and carboxylic acid (-COOH) groups are both electron-withdrawing groups (EWGs), deactivating the ring towards electrophilic aromatic substitution.
These electronic influences have predictable consequences on the reactivity of the aldehyde and carboxylic acid groups:
-
Aldehyde Reactivity (Nucleophilic Addition): The methoxy group donates electron density to the aromatic ring, which in turn reduces the electrophilicity of the carbonyl carbon of the formyl group. Aromatic aldehydes are already less reactive than their aliphatic counterparts due to the electron-donating resonance of the phenyl ring.[1][2] The additional electron-donating methoxy group in this compound further disfavors nucleophilic attack compared to 3-formylbenzoic acid.[3][4]
-
Carboxylic Acid Acidity: The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups stabilize the negative charge of the carboxylate, increasing acidity, while electron-donating groups destabilize it, decreasing acidity.[5][6] Therefore, the electron-donating methoxy group in this compound is expected to make it a weaker acid than 3-formylbenzoic acid.
Comparative Reactivity in Key Organic Transformations
Nucleophilic Addition to the Aldehyde: The Wittig Reaction
The Wittig reaction, which converts aldehydes and ketones to alkenes, is a classic example of nucleophilic addition. The rate of the Wittig reaction is sensitive to the electrophilicity of the carbonyl carbon.
Prediction: 3-formylbenzoic acid will react faster in a Wittig reaction than this compound.
Supporting Data: Studies on substituted benzaldehydes have consistently shown that electron-withdrawing groups accelerate the Wittig reaction, while electron-donating groups retard it.[7]
| Substituent (para-position) | Reaction Type | Relative Rate Constant (k/k₀) |
| -NO₂ | Wittig Reaction | 14.7 |
| -Cl | Wittig Reaction | 2.75 |
| -H | Wittig Reaction | 1.00 |
| -CH₃ | Wittig Reaction | 0.45 |
| -OCH₃ | Wittig Reaction | Not specified, but expected to be < 1 |
Table 1: Relative rate constants for the Wittig reaction of para-substituted benzaldehydes, demonstrating the effect of electron-donating and electron-withdrawing groups.[7]
Oxidation of the Aldehyde
The oxidation of an aldehyde to a carboxylic acid is a common transformation. The reaction mechanism can influence the effect of substituents. For many common oxidizing agents, the reaction is facilitated by electron-donating groups which can stabilize electron-deficient intermediates or transition states.
Prediction: this compound is expected to undergo oxidation at a faster rate than 3-formylbenzoic acid.
Supporting Data: In the oxidation of substituted benzaldehydes with benzyltrimethylammonium chlorobromate, electron-donating groups were found to accelerate the reaction.[7]
| Substituent (para-position) | Reaction Type | Relative Rate Constant (k/k₀) |
| -NO₂ | Oxidation with BTMACB | 1.62 |
| -Cl | Oxidation with BTMACB | 0.55 |
| -H | Oxidation with BTMACB | 1.00 |
| -CH₃ | Oxidation with BTMACB | 2.51 |
| -OCH₃ | Oxidation with BTMACB | 6.31 |
Table 2: Relative rate constants for the oxidation of para-substituted benzaldehydes with benzyltrimethylammonium chlorobromate (BTMACB).[7]
Fischer Esterification of the Carboxylic Acid
Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol. The electronic nature of the substituents on the benzoic acid ring can influence the reactivity of the carboxylic acid. Electron-withdrawing groups increase the acidity of the carboxylic acid, which can make the carbonyl carbon more electrophilic and potentially increase the rate of the forward reaction.[8]
Prediction: 3-formylbenzoic acid is expected to undergo Fischer esterification at a slightly faster rate than this compound.
Supporting Data: While direct kinetic data for a wide range of substituted benzoic acids under identical conditions is sparse, the general principle is that electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon.[8]
Experimental Protocols
The following are detailed, step-by-step methodologies for key comparative experiments. These protocols are designed to be self-validating, with clear endpoints and analytical checkpoints.
Comparative Wittig Reaction
This experiment aims to compare the reaction rates of this compound and 3-formylbenzoic acid with a stabilized ylide.
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A Comparative Guide to the Biological Activity of Benzoic Acid Derivatives: 3-Formyl-5-methoxybenzoic Acid Analogs in Focus
For researchers, scientists, and drug development professionals, the benzoic acid scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its versatility allows for a wide range of biological activities, dictated by the nature and position of substituents on the aromatic ring. These modifications influence the molecule's electronic properties, lipophilicity, and steric profile, ultimately shaping its pharmacokinetic and pharmacodynamic behavior.[1]
This guide provides a comparative analysis of the biological activities of compounds derived from various benzoic acids, with a special focus on the potential of "3-Formyl-5-methoxybenzoic acid" derivatives. While direct experimental data on this specific scaffold is emerging, we can infer its likely bioactivity profile by examining the well-established roles of its constituent functional groups—the formyl (aldehyde) and methoxy groups—in similar aromatic systems. This inferential analysis will be contrasted with the known biological activities of widely studied benzoic acid derivatives, such as salicylic acid and gallic acid, providing a comprehensive framework for future research and drug discovery efforts.
The Inferred Bioactivity of this compound Derivatives: A Look at Structure-Activity Relationships
The biological potential of derivatives of this compound can be predicted by dissecting the contributions of its key functional groups. The presence of an aldehyde, a hydroxyl, and an ether group on an aromatic ring is a hallmark of vanillin (4-hydroxy-3-methoxybenzaldehyde), a compound and its derivatives that have been extensively studied for their broad pharmacological activities.[2][3]
The formyl group, an aromatic aldehyde, is known to contribute significantly to antimicrobial activity.[4][5] This is often attributed to its ability to interact with biological macromolecules. The methoxy group, on the other hand, is known to enhance the antioxidant and anti-inflammatory properties of phenolic compounds.[6][7] The interplay between the electron-withdrawing nature of the formyl group and the electron-donating methoxy group in the unique 3,5-substitution pattern of the target scaffold suggests a nuanced and potentially potent bioactivity profile.
A Comparative Overview of Biological Activities
Here, we compare the inferred potential of this compound derivatives with the established activities of other key benzoic acid families across three major therapeutic areas: antimicrobial, anticancer, and anti-inflammatory.
Antimicrobial Activity
Benzoic acid and its derivatives are widely recognized for their antimicrobial properties, which are often pH-dependent.[8] The introduction of various functional groups can significantly modulate this activity.
Inferred Activity of this compound Derivatives: The presence of the formyl group suggests a strong potential for antimicrobial effects. Aromatic aldehydes like cinnamaldehyde have demonstrated potent antimicrobial action.[4] The methoxy group may further modulate this activity.
Comparative Analysis with Other Benzoic Acids:
| Compound/Derivative Class | Mechanism of Action | Reported Activity | References |
| Salicylic Acid | Disrupts microbial cell membranes and chelates iron. | Effective against a range of bacteria and fungi. | [8] |
| Gallic Acid (3,4,5-trihydroxybenzoic acid) | Induces oxidative stress and disrupts cell membranes. | Broad-spectrum antibacterial and antifungal properties.[9] | [9][10] |
| p-Hydroxybenzoic Acid & its Esters (Parabens) | Inhibition of cellular enzymes and disruption of membrane transport. | Widely used as preservatives due to broad-spectrum antimicrobial activity. | [11] |
| Halogenated Benzoic Acids | Increased lipophilicity enhances cell membrane penetration. | Potent antibacterial and antifungal agents. | [5] |
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13]
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the organism.
-
Workflow for Antimicrobial Screening
Caption: A typical workflow for antimicrobial susceptibility testing.
Anticancer Activity
The benzoic acid scaffold is present in many compounds with demonstrated anticancer potential.[14] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways.
Inferred Activity of this compound Derivatives: The combination of a formyl and methoxy group on a phenyl ring is a feature of several natural products with cytotoxic activity. Vanillin and its derivatives, for instance, have shown promise as anticancer agents.[15] The methoxy group, in particular, has been identified as crucial for the anticancer activity of some compounds.[16]
Comparative Analysis with Other Benzoic Acids:
| Compound/Derivative Class | Mechanism of Action | Reported Activity (IC50 values) | References |
| Gallic Acid | Pro-oxidant activity leading to apoptosis, inhibition of metastasis. | Varies by cell line (e.g., low µM in some cancer cells).[10] | [10] |
| Hydroxybenzoic Acids | Induction of apoptosis and cell cycle arrest. | Activity is dependent on the position and number of hydroxyl groups. | [11] |
| Methoxy-substituted Benzoic Acids | Inhibition of tubulin polymerization, induction of apoptosis. | Potent antiproliferative activity, with some derivatives active in the low nM range.[17] | [14][17][18] |
| Salicylic Acid | Induction of apoptosis, inhibition of NF-κB signaling. | Modest anticancer activity, often studied in combination with other agents. | [19] |
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][20][21]
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add the compound-containing medium.
-
Include a vehicle control (medium with the same concentration of solvent used for the compound).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the MTT-containing medium.
-
Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.
-
Anti-inflammatory Activity
Many benzoic acid derivatives exhibit anti-inflammatory properties, primarily through the inhibition of pro-inflammatory enzymes and signaling pathways.[19]
Inferred Activity of this compound Derivatives: The methoxy group is strongly associated with anti-inflammatory effects.[6][22] The formyl group can also contribute to anti-inflammatory activity, as seen in some flavonoid derivatives.[23] The combined presence of these groups suggests a promising anti-inflammatory potential.
Comparative Analysis with Other Benzoic Acids:
| Compound/Derivative Class | Mechanism of Action | Reported Activity | References |
| Salicylic Acid | Inhibition of cyclooxygenase (COX) enzymes, modulation of NF-κB signaling. | A well-established non-steroidal anti-inflammatory drug (NSAID).[19] | [19][24] |
| Gallic Acid | Antioxidant effects, inhibition of NF-κB and MAPK signaling pathways. | Potent inhibitor of pro-inflammatory cytokine production.[25] | [25] |
| Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) | Antioxidant and free radical scavenging properties. | Demonstrates analgesic and anti-inflammatory responses. | [11] |
| Cinnamic Acid Derivatives | Inhibition of nitric oxide production and suppression of oxidative damage. | Neuroprotective and anti-inflammatory actions.[26] | [26] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.[27][28][29]
-
Animal Acclimatization and Grouping:
-
Acclimatize rodents (rats or mice) for at least one week before the experiment.
-
Divide the animals into groups: vehicle control, positive control (e.g., indomethacin), and test compound groups.
-
-
Compound Administration:
-
Administer the test compound and control substances via an appropriate route (e.g., oral gavage) 30-60 minutes before carrageenan injection.
-
-
Induction of Inflammation:
-
Inject a 1% solution of carrageenan in saline into the sub-plantar tissue of the right hind paw of each animal.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
NF-κB Signaling Pathway in Inflammation
Caption: A simplified diagram of the NF-κB signaling pathway.
Conclusion and Future Directions
While direct experimental evidence for the biological activities of this compound derivatives is still to be broadly established in the scientific literature, a structure-activity relationship analysis strongly suggests a promising profile. The presence of both a formyl and a methoxy group points towards potential antimicrobial, anticancer, and anti-inflammatory properties.
This guide provides a comparative framework, contrasting this inferred potential with the well-documented activities of other benzoic acid derivatives. The detailed experimental protocols and workflow diagrams serve as a practical resource for researchers aiming to explore this and other novel chemical scaffolds. Future research should focus on the synthesis and systematic evaluation of a library of this compound derivatives to validate these predictions and uncover new therapeutic leads.
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Bezerra, D. P., et al. (2021). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega. Retrieved from [Link]
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A Review on the Vanillin derivatives showing various Biological activities. (n.d.). Retrieved from [Link]
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Tai, A., et al. (2022). Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. Molecules. Retrieved from [Link]
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Bezerra, D. P., et al. (2021). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega. Retrieved from [Link]
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A Tale of Two Linkers: Unlocking Advanced Functionality in MOF Synthesis with 3-Formyl-5-methoxybenzoic Acid
A Senior Application Scientist's Guide to Leveraging Functionalized Linkers Over Traditional Terephthalic Acid
In the ever-evolving landscape of Metal-Organic Framework (MOF) synthesis, the choice of the organic linker is paramount, dictating the ultimate properties and potential applications of these highly porous materials. While terephthalic acid (BDC) has long been a workhorse in the field, underpinning the structure of iconic MOFs like MOF-5 and UiO-66, the pursuit of enhanced functionality has driven researchers towards more sophisticated, functionalized linkers. This guide provides an in-depth comparison of a promising functionalized alternative, 3-Formyl-5-methoxybenzoic acid, against the benchmark terephthalic acid, offering experimental insights for researchers, scientists, and drug development professionals.
The strategic incorporation of functional groups onto the linker backbone offers a powerful tool to tailor the physicochemical properties of MOFs. The presence of a formyl (-CHO) and a methoxy (-OCH₃) group in this compound, as opposed to the unfunctionalized benzene ring of terephthalic acid, opens up a new dimension of possibilities in MOF design and application. This guide will explore the distinct advantages conferred by these functionalities, from enabling post-synthetic modification to influencing catalytic activity and guest-host interactions.
The Unadorned Workhorse: Terephthalic Acid
Terephthalic acid, a simple, rigid dicarboxylic acid, has been instrumental in the development of MOF chemistry. Its symmetrical structure and robust coordination with metal ions have led to the formation of highly crystalline and porous frameworks with exceptional thermal and chemical stability.[1][2] MOFs such as UiO-66, constructed from zirconium clusters and terephthalate linkers, are renowned for their stability, making them suitable for a range of applications including gas storage and separation.[2]
The Functional Contender: this compound
This compound introduces two key functional groups that significantly expand the capabilities of the resulting MOFs. The aldehyde group serves as a reactive handle for post-synthetic modification (PSM), allowing for the covalent attachment of a wide array of molecules after the MOF has been synthesized.[3] This approach enables the introduction of functionalities that might not be stable under the initial MOF synthesis conditions. The methoxy group, an electron-donating group, can modulate the electronic properties of the framework and influence its interactions with guest molecules.
The structural differences between terephthalic acid and this compound are visualized below.
Caption: Structural comparison of Terephthalic Acid and this compound.
Head-to-Head Comparison: Performance and Potential
While direct, comprehensive comparative studies between MOFs synthesized from these two specific linkers are emerging, we can extrapolate the advantages of this compound based on the known effects of its functional groups on MOF properties. The following table provides a comparative overview based on established principles and available data for related functionalized systems.
| Property | Terephthalic Acid-based MOFs (e.g., UiO-66, MOF-5) | This compound-based MOFs (Predicted/Observed in related systems) | Rationale for Difference |
| Porosity & Surface Area | High and well-defined porosity. BET surface areas can exceed 3000 m²/g for MOF-5.[4][5] | Potentially lower initial surface area due to the presence of pendant functional groups within the pores.[6] | The formyl and methoxy groups occupy space within the pores, reducing the accessible volume for gas adsorption. |
| Chemical Stability | Generally high, especially for Zr-based MOFs like UiO-66.[2] | Stability is dependent on the MOF topology and metal cluster, but the linker itself is robust. Functionalization can sometimes slightly decrease thermal stability.[6] | The introduction of functional groups can in some cases slightly lower the decomposition temperature of the organic linker.[6] |
| Functionalization Potential | Limited to post-synthetic modification of the aromatic ring, which can be challenging and may require harsh conditions. | High. The aldehyde group is a prime site for a variety of post-synthetic modifications under mild conditions (e.g., Schiff base condensation, Wittig reactions).[3] | The inherent reactivity of the aldehyde group allows for straightforward and versatile covalent modification of the MOF. |
| Catalytic Activity | Can exhibit Lewis acidity at the metal nodes. Catalytic activity is primarily dependent on the metal center.[4] | Can act as a platform for introducing catalytic sites via PSM. The methoxy group can influence the electronic environment of the active sites. The formyl group itself can participate in certain catalytic reactions. | The ability to introduce new functional groups through PSM allows for the design of MOFs with tailored catalytic activities.[7] |
| Guest-Host Interactions | Primarily non-specific van der Waals interactions with the aromatic linker. | Can exhibit more specific interactions through hydrogen bonding with the formyl group and dipole-dipole interactions with the methoxy group. | The polar functional groups can lead to stronger and more selective binding of certain guest molecules. |
Experimental Protocols: A Starting Point for Synthesis
The synthesis of MOFs is highly dependent on the specific metal and linker combination, as well as reaction conditions. Below are representative protocols for the synthesis of a well-known terephthalic acid-based MOF (MOF-5) and a general procedure for a functionalized benzoic acid-based MOF, which can be adapted for this compound.
Synthesis of MOF-5 using Terephthalic Acid
This protocol is based on the well-established room temperature synthesis of MOF-5.[5]
Materials:
-
Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)
-
Terephthalic acid (H₂BDC)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a vial, dissolve zinc acetate dihydrate in DMF.
-
In a separate vial, dissolve terephthalic acid in DMF.
-
Combine the two solutions and stir at room temperature.
-
A white precipitate will form. Continue stirring for a designated period (e.g., 45 minutes).[5]
-
Collect the product by filtration, wash with fresh DMF, and then with a more volatile solvent like ethanol.
-
Activate the MOF by heating under vacuum to remove residual solvent from the pores.
Synthesis of a Functionalized Zinc-Benzoic Acid MOF
This protocol is adapted from the synthesis of a zinc-based MOF using a functionalized benzoic acid derivative and can serve as a starting point for this compound.[8]
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Methanol
Procedure:
-
Prepare a mixed solvent of DMF and methanol (e.g., 3:2 ratio).[8]
-
Dissolve zinc nitrate hexahydrate and this compound in the mixed solvent in a Teflon-lined autoclave.
-
Seal the autoclave and heat it to a specific temperature (e.g., 120°C) for a designated period (e.g., three days).[8]
-
Allow the autoclave to cool to room temperature.
-
Collect the crystalline product by filtration.
-
Wash the product with fresh DMF and methanol to remove unreacted starting materials.
-
Dry the product under vacuum.
Caption: General workflow for MOF synthesis and optional post-synthetic modification.
The Power of Post-Synthetic Modification
The primary advantage of using this compound lies in the potential for post-synthetic modification (PSM). The aldehyde group provides a versatile platform for introducing a vast range of chemical functionalities into the MOF structure after its initial synthesis.[3] This is a significant advantage over terephthalic acid, where functionalization is more challenging.
For instance, the aldehyde can readily undergo Schiff base condensation with primary amines to introduce new functional groups, such as catalysts, fluorescent tags, or drug molecules. This opens up possibilities for creating multifunctional materials with tailored properties for specific applications.
Caption: Schematic of post-synthetic modification via Schiff base condensation.
Conclusion: A Strategic Choice for Advanced Applications
While terephthalic acid remains a cornerstone of MOF synthesis due to its simplicity and the stability it imparts to frameworks, the use of functionalized linkers like this compound represents a significant step forward in the rational design of advanced materials. The ability to introduce reactive functional groups for post-synthetic modification, coupled with the potential to fine-tune the electronic properties and guest-host interactions, makes this compound a compelling choice for researchers aiming to develop MOFs with tailored functionalities for applications in catalysis, sensing, and drug delivery. As the field continues to mature, the strategic selection of functionalized linkers will be increasingly crucial in unlocking the full potential of metal-organic frameworks.
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A Comparative Guide to the Purity Validation of Synthesized 3-Formyl-5-methoxybenzoic Acid by Elemental Analysis
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's identity and purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical comparison of elemental analysis against other prevalent analytical techniques for the purity validation of "3-Formyl-5-methoxybenzoic acid," a substituted aromatic carboxylic acid of interest in organic synthesis and medicinal chemistry. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative framework to assist in selecting the most appropriate analytical strategy.
The Critical Role of Purity in Synthesis and Development
This compound (C₉H₈O₄, Molar Mass: 180.16 g/mol ) is a multifunctional organic building block. Its purity is paramount, as even minor impurities can lead to aberrant results in downstream applications, from altering reaction kinetics to exhibiting off-target biological activity. Potential impurities can arise from unreacted starting materials, byproducts from side reactions, or residual solvents and catalysts.[1] Therefore, a robust analytical validation is not merely a quality control step but a fundamental aspect of scientific integrity.
Elemental Analysis: A Foundational Technique for Purity Assessment
Elemental analysis, specifically CHNSO analysis, is a classic and robust method for determining the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample.[2][3] The technique operates on the principle of combustion analysis, where a sample is completely combusted at high temperatures in an oxygen-rich environment.[3] The resulting gases (CO₂, H₂O, N₂, SO₂) are then separated and quantified by detectors, such as thermal conductivity or infrared cells.[3]
The power of elemental analysis in purity validation lies in its direct comparison of the experimentally determined elemental composition with the theoretically calculated values for the target molecule. For a pure compound, the experimental and theoretical values should align within a narrow, accepted margin of error, typically ±0.4%.[4][5] A significant deviation signals the presence of impurities that alter the overall elemental makeup of the sample.
To validate the purity of this compound, we first calculate its theoretical elemental composition:
-
Molecular Formula: C₉H₈O₄
-
Molar Mass: 180.158 g/mol
-
Carbon (C): (9 * 12.011) / 180.158 = 59.99%
-
Hydrogen (H): (8 * 1.008) / 180.158 = 4.48%
-
Oxygen (O): (4 * 15.999) / 180.158 = 35.52% (Often determined by difference)
The following table outlines the theoretical composition of the target compound and contrasts it with hypothetical impurities that could arise during its synthesis.
| Compound | Molecular Formula | % Carbon (Theoretical) | % Hydrogen (Theoretical) | Potential Source |
| This compound | C₉H₈O₄ | 59.99 | 4.48 | Target Compound |
| 3-Hydroxy-5-formylbenzoic acid | C₈H₆O₄ | 57.15 | 3.60 | Incomplete methylation of a precursor |
| Methyl 3-formyl-5-methoxybenzoate | C₁₀H₁₀O₄ | 61.85 | 5.19 | Incomplete hydrolysis of ester precursor |
| 3,5-Diformylbenzoic acid | C₉H₆O₄ | 60.68 | 3.40 | Over-oxidation or starting material variation |
| Residual Toluene (Solvent) | C₇H₈ | 91.25 | 8.75 | Incomplete removal of reaction solvent |
Table 1: Theoretical elemental composition of this compound and potential impurities.
The following protocol outlines the steps for performing elemental analysis for purity validation.
-
Sample Preparation:
-
Ensure the synthesized this compound is thoroughly dried under high vacuum to remove any residual solvents, which are a common source of error.
-
Accurately weigh approximately 2-3 mg of the sample into a tin or silver capsule.
-
The sample must be homogeneous. If it is crystalline, it should be finely ground.
-
-
Instrument Calibration:
-
Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide). This step is crucial for ensuring the accuracy of the results.
-
-
Combustion and Analysis:
-
The encapsulated sample is introduced into the combustion furnace (typically at ~900-1150°C).[6]
-
A pulse of pure oxygen triggers complete combustion.
-
The resulting gases are passed through a reduction tube to convert nitrogen oxides to N₂ and remove excess oxygen.
-
The gas mixture (He carrier gas, CO₂, H₂O, N₂, SO₂) is then passed through separation columns and detected by a thermal conductivity detector.
-
-
Data Interpretation:
Workflow for Purity Validation by Elemental Analysis
Caption: Workflow for purity validation using elemental analysis.
Comparative Analysis with Alternative Techniques
While elemental analysis is a powerful tool, a multi-faceted approach to purity validation is often necessary.[7] Other techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy provide orthogonal information.
HPLC excels at separating components in a mixture, making it highly sensitive for detecting and quantifying impurities, even at low levels.[7] A typical reversed-phase HPLC method would separate this compound from non-polar and polar impurities. Purity is often assessed by calculating the area percentage of the main peak relative to the total peak area.
NMR spectroscopy provides detailed structural information.[4][5] Quantitative NMR (qNMR) has emerged as a primary analytical method for purity determination because the signal intensity is directly proportional to the number of nuclei.[5][8] By integrating the signal of the analyte against a certified internal standard of known purity, an absolute purity value can be determined without needing a reference standard of the analyte itself.[5][7]
| Feature | Elemental Analysis (EA) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Combustion and detection of elemental composition. | Chromatographic separation based on polarity. | Nuclear spin resonance in a magnetic field. |
| Information Provided | Bulk elemental composition (%C, H, N, S). | Number and relative amount of impurities. | Structural confirmation and absolute purity. |
| Strengths | - Robust and well-established.- Inexpensive and fast.[3]- Detects all organic impurities that alter the C:H ratio. | - High sensitivity and resolution.- Excellent for quantifying known impurities with standards.- Widely available. | - Provides structural confirmation.- Absolute quantification without a specific analyte standard.- Non-destructive.[5] |
| Weaknesses | - Does not identify specific impurities.- Insensitive to isomeric impurities.- Can be affected by inorganic salts or residual solvents.[7] | - Requires chromophores for UV detection.- Purity is relative (area %); can miss non-eluting or co-eluting impurities.- Requires reference standards for impurity identification. | - Lower throughput than HPLC.- Requires higher sample amounts (milligrams).- Overlapping signals can complicate analysis. |
| Best For | Confirming the elemental formula of a bulk, purified sample. | Routine quality control and detecting trace impurities in a known synthesis. | Definitive structural confirmation and obtaining an absolute purity value for a primary reference material. |
Table 2: Comparison of analytical techniques for purity validation.
Logical Framework for Purity Validation Strategy
Caption: A decision-making framework for a comprehensive purity validation strategy.
Conclusion and Recommendations
For the validation of synthesized "this compound," no single technique provides a complete picture of purity. Elemental analysis serves as an essential, cost-effective method to confirm the correct elemental composition of the bulk material, providing a fundamental check against gross impurities or incorrect structure assignment. Its strength lies in its ability to detect any impurity that significantly alters the carbon-to-hydrogen ratio.
However, for comprehensive validation, an orthogonal approach is strongly recommended.
-
Initial Assessment: Utilize HPLC to profile the sample for impurities and establish a preliminary purity value based on peak area percentage.
-
Identity Confirmation: Confirm the molecular structure using ¹H and ¹³C NMR spectroscopy.
-
Compositional Verification: Employ elemental analysis to verify that the empirical formula matches the theoretical composition, ensuring no significant organic or inorganic impurities are skewing the results. A result within ±0.4% of the theoretical values for Carbon and Hydrogen provides high confidence.
-
Absolute Purity: For applications requiring the highest degree of certainty, such as in the development of reference standards or for quantitative biological assays, qNMR is the gold standard for determining absolute purity.
By integrating the foundational data from elemental analysis with the high-resolution separation of HPLC and the definitive structural insights of NMR, researchers can establish a robust, self-validating system that ensures the scientific integrity of their work.
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A Senior Application Scientist's Guide to Assessing Protein Binding Affinity of Novel 3-Formyl-5-methoxybenzoic Acid Derivatives
In the landscape of modern drug discovery, the precise characterization of molecular interactions is paramount. The journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous biophysical analysis, at the heart of which lies the accurate determination of binding affinity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the binding affinity of novel compound libraries, using derivatives of "3-Formyl-5-methoxybenzoic acid" as a representative case study.
This aromatic carboxylic acid, with its aldehyde and methoxy functionalities, presents a versatile scaffold for the synthesis of diverse derivatives with potential therapeutic applications.[1] However, a synthesized library of such compounds is only as valuable as our ability to quantify its members' interactions with their intended protein targets. Here, we delve into the causality behind experimental choices, offering a comparative analysis of leading methodologies to empower you with the knowledge to select the most appropriate techniques for your research questions.
The Central Role of Binding Affinity in Drug Discovery
Binding affinity, typically expressed as the equilibrium dissociation constant (KD), is a measure of the strength of the interaction between a ligand (e.g., a drug candidate) and its protein target.[2] A lower KD value signifies a stronger binding interaction.[2] This parameter is a cornerstone of lead optimization, as it directly correlates with a drug's potential potency and selectivity. Accurate affinity data guides structure-activity relationship (SAR) studies, enabling medicinal chemists to iteratively refine compound structures to enhance their binding to the target protein while minimizing off-target effects.
A Comparative Analysis of Key Methodologies for Binding Affinity Determination
The selection of an appropriate assay for determining binding affinity is a critical decision, contingent on factors such as the nature of the interacting molecules, the required throughput, and the specific information sought (e.g., thermodynamics, kinetics). Here, we compare four gold-standard techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST), and Förster Resonance Energy Transfer (FRET).
Methodology Comparison
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Microscale Thermophoresis (MST) | Förster Resonance Energy Transfer (FRET) |
| Principle | Measures heat changes upon binding.[3][4] | Detects changes in refractive index upon binding to a sensor surface.[5] | Measures molecule movement in a temperature gradient, which changes upon binding.[6] | Measures non-radiative energy transfer between two fluorophores in close proximity.[7] |
| Labeling Requirement | Label-free.[3][4] | Label-free for the analyte.[5] | Typically requires fluorescent labeling of one partner.[6][8] | Requires fluorescent labeling of both donor and acceptor molecules.[9] |
| Immobilization | No immobilization required (in-solution).[4] | One binding partner is immobilized on a sensor chip.[5] | No immobilization required (in-solution).[6] | No immobilization required (in-solution). |
| Information Obtained | KD, stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[3][4] | KD, association rate (ka), dissociation rate (kd).[5][10] | KD.[11] Can be extended to measure kinetics.[12] | Provides information on proximity and can be used to determine KD.[13] |
| Affinity Range | Millimolar to nanomolar. | Millimolar to picomolar.[2] | Millimolar to picomolar.[11] | Dependent on the specific FRET pair and interaction. |
| Sample Consumption | Relatively high. | Low. | Very low.[11] | Low. |
| Throughput | Low to medium. | Medium to high. | High. | High. |
| Strengths | Provides a complete thermodynamic profile of the interaction.[4] | Real-time kinetic data.[5][14] | Tolerant of complex solutions and detergents.[6][8] | Highly sensitive to distance changes; suitable for in-cell measurements.[9] |
| Limitations | Lower throughput; sensitive to buffer mismatches.[3] | Immobilization can affect protein conformation; potential for mass transport limitations. | Requires labeling, which can potentially alter binding. | Labeling can be challenging and may affect protein function; distance-dependent.[7] |
Experimental Workflows and Protocols
To provide a practical context, we outline the general workflow for assessing the binding affinity of a hypothetical library of this compound derivatives against a target protein.
Caption: General workflow for assessing the binding affinity of a novel compound library.
Isothermal Titration Calorimetry (ITC) Protocol
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[4][15]
Principle of ITC
Caption: Principle of Isothermal Titration Calorimetry.
Step-by-Step Protocol:
-
Sample Preparation:
-
Express and purify the target protein to >95% purity.
-
Synthesize and purify the this compound derivatives.
-
Prepare a sufficient quantity of identical buffer for both the protein and the ligand to minimize heats of dilution.[3] Degas the buffer before use.[3]
-
Accurately determine the concentrations of the protein and ligand solutions.
-
-
Instrument Setup:
-
Loading the Instrument:
-
Load the protein solution into the sample cell.
-
Load the ligand solution into the injection syringe.
-
-
Titration:
-
Perform a series of small injections of the ligand into the sample cell.
-
Allow the system to reach equilibrium after each injection.
-
The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.
-
-
Data Analysis:
Surface Plasmon Resonance (SPR) Protocol
SPR is an optical technique that measures molecular interactions in real-time by detecting changes in the refractive index on a sensor surface.[5]
Principle of SPR
Caption: Principle of Surface Plasmon Resonance.
Step-by-Step Protocol:
-
Sensor Chip Selection and Ligand Immobilization:
-
Choose a sensor chip with appropriate surface chemistry.
-
Immobilize the target protein (ligand) onto the sensor chip surface. A reference flow cell with no immobilized ligand should also be prepared.[5]
-
-
Analyte Preparation:
-
Prepare a series of dilutions of the this compound derivative (analyte) in running buffer. The running buffer should contain a small amount of detergent (e.g., 0.05% Tween 20) to prevent non-specific binding.[5]
-
-
Binding Measurement:
-
Inject the running buffer over the sensor surface to establish a stable baseline.
-
Inject the different concentrations of the analyte over the sensor surface (association phase).[14]
-
Switch back to injecting the running buffer to monitor the dissociation of the analyte from the ligand (dissociation phase).[14]
-
Regenerate the sensor surface if necessary to remove any remaining bound analyte.
-
-
Data Analysis:
-
The instrument records the change in resonance units (RU) over time, generating a sensorgram.[5]
-
Subtract the signal from the reference flow cell to correct for bulk refractive index changes.
-
Globally fit the association and dissociation curves from all analyte concentrations to a kinetic binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[10]
-
Microscale Thermophoresis (MST) Protocol
MST measures the directed movement of molecules in a microscopic temperature gradient, which is altered upon a change in their hydration shell, charge, or size due to binding.[6]
Step-by-Step Protocol:
-
Labeling:
-
Fluorescently label the target protein. Ensure the label does not interfere with the binding site.
-
-
Sample Preparation:
-
Prepare a serial dilution of the this compound derivative.
-
Mix each dilution with a constant concentration of the fluorescently labeled target protein.
-
Load the samples into hydrophilic capillaries.
-
-
Measurement:
-
An infrared laser creates a precise temperature gradient within the capillary.[6]
-
The fluorescence inside the capillary is monitored before, during, and after the laser is turned on.
-
The change in fluorescence is measured, which is a combination of the temperature-related intensity change (TRIC) and thermophoresis.[6]
-
-
Data Analysis:
-
Plot the normalized fluorescence change against the logarithm of the ligand concentration.
-
Fit the resulting binding curve to the law of mass action to determine the KD.[17]
-
Förster Resonance Energy Transfer (FRET) Protocol
FRET is a distance-dependent energy transfer between two fluorophores, a donor and an acceptor.[7] Binding events that bring the donor and acceptor into close proximity (typically 1-10 nm) result in a measurable FRET signal.[18]
Step-by-Step Protocol:
-
Fluorophore Labeling:
-
Label the target protein with a donor fluorophore.
-
Label the this compound derivative with a compatible acceptor fluorophore. This can be challenging for small molecules and may require careful chemical modification.
-
-
Sample Preparation:
-
Prepare a solution of the donor-labeled protein.
-
Titrate this solution with increasing concentrations of the acceptor-labeled ligand.
-
-
Measurement:
-
Excite the donor fluorophore at its specific excitation wavelength.
-
Measure the emission from both the donor and acceptor fluorophores.
-
An increase in acceptor emission and a corresponding decrease in donor emission indicate FRET, and thus binding.
-
-
Data Analysis:
-
Calculate the FRET efficiency at each ligand concentration.
-
Plot the FRET efficiency against the ligand concentration.
-
Fit the data to a binding isotherm to determine the KD.
-
Conclusion and Future Directions
The robust assessment of binding affinity is a critical step in the early stages of drug discovery. For a novel compound series such as derivatives of this compound, a multi-faceted approach to affinity determination is recommended. An initial high-throughput screen using a technique like MST or SPR could be employed to rapidly identify promising binders from a large library. Subsequently, ITC can be utilized for the most promising candidates to gain a deeper understanding of the thermodynamic driving forces behind the interaction. FRET-based assays may be particularly valuable for confirming interactions within a cellular context.
By carefully selecting and applying the appropriate biophysical techniques, researchers can confidently characterize the binding properties of their compounds, enabling data-driven decisions in the optimization of novel therapeutics. The methodologies outlined in this guide provide a solid foundation for these crucial investigations.
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- Methyl 3-formyl-5-methoxybenzo
- This compound.
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A Comparative Guide to the Electronic Properties of 3-Formyl-5-methoxybenzoic Acid Isomers: A DFT Perspective
This guide provides an in-depth, objective comparison of the electronic properties of 3-Formyl-5-methoxybenzoic acid and its structural isomers. Tailored for researchers, medicinal chemists, and drug development professionals, this analysis leverages Density Functional Theory (DFT) to elucidate how positional isomerism impacts molecular characteristics critical for rational drug design and materials science.
Introduction: The Significance of Isomeric Variation
Substituted benzoic acids are foundational scaffolds in medicinal chemistry and materials science. Their utility is largely dictated by the electronic landscape of the aromatic ring, which is, in turn, controlled by the nature and position of its substituents.[1][2] The title compound, this compound, features three distinct functional groups: a carboxylic acid (-COOH), an electron-withdrawing formyl group (-CHO), and an electron-donating methoxy group (-OCH3).[1][3]
The relative positioning of these groups can dramatically alter the molecule's electronic properties, influencing everything from acidity (pKa) and reactivity to intermolecular interactions with biological targets.[4][5][6] Understanding these subtle yet profound differences is paramount for designing molecules with optimized efficacy, stability, and bioavailability.[7] This guide presents a comparative computational analysis of the following selected isomers to illustrate these effects:
-
Isomer A: this compound (Reference Isomer)
-
Isomer B: 3-Formyl-4-methoxybenzoic acid
-
Isomer C: 4-Formyl-3-methoxybenzoic acid
Theoretical & Computational Framework
The Role of Substituents on Aromatic Systems
The electronic behavior of a substituted benzene ring is a classic principle in organic chemistry.
-
Electron-Withdrawing Groups (EWGs): The formyl group (-CHO) is a powerful EWG. Through inductive (-I) and resonance (-M) effects, it pulls electron density away from the aromatic ring, generally increasing the acidity of the benzoic acid by stabilizing the resulting carboxylate anion.[1][2]
-
Electron-Donating Groups (EDGs): The methoxy group (-OCH3) is an EDG, primarily through its resonance (+M) effect, pushing electron density into the ring. This effect generally decreases the acidity of benzoic acid.[1][2]
The interplay and net effect of these groups are highly dependent on their positions (ortho, meta, para) relative to each other and to the primary carboxylic acid group.[6][8]
Causality of the Chosen DFT Methodology
To quantify the electronic properties of these isomers, Density Functional Theory (DFT) was employed, as it provides a robust balance between computational cost and accuracy for organic molecules.[9]
-
Functional and Basis Set: The calculations were performed using the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set .[10][11][12]
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is widely used and validated for organic systems because it incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electron exchange and correlation effects.[9]
-
6-311++G(d,p): This is a triple-zeta basis set. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately describing lone pairs and anions. The (d,p) denotes the addition of polarization functions, which allow for greater flexibility in describing the shape of atomic orbitals, essential for modeling bonding in molecules with complex electronic distributions.[10][13]
-
-
Software: All calculations were simulated using the Gaussian 16 software package , a standard in computational chemistry.[14][15]
This specific level of theory, B3LYP/6-311++G(d,p), is well-suited for accurately predicting geometries, vibrational frequencies, and electronic properties like frontier molecular orbitals and charge distributions in substituted aromatic systems.[10][16]
Experimental Protocol: DFT Calculation Workflow
The following protocol outlines the steps for a self-validating computational analysis of the isomers.
-
Molecular Structure Creation: The initial 3D structures of Isomers A, B, and C were built using GaussView 6.
-
Geometry Optimization: Each structure was subjected to a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This process finds the lowest energy conformation (the most stable structure) of the molecule.
-
Frequency Calculation: A frequency calculation was performed on each optimized structure at the same level of theory. This serves two purposes:
-
To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
To obtain zero-point vibrational energies and other thermodynamic data.
-
-
Electronic Property Calculation: Using the optimized geometries, single-point energy calculations were performed to derive the following electronic properties:
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.
-
Mulliken atomic charges.
-
Molecular Electrostatic Potential (MEP) maps.
-
The logical flow of this computational experiment is depicted below.
Caption: Computational workflow for DFT analysis of benzoic acid isomers.
Comparative Analysis of Electronic Properties
The positional changes of the formyl and methoxy groups induce significant variations in the electronic properties of the isomers.
Frontier Molecular Orbitals (HOMO-LUMO Analysis)
The HOMO and LUMO are the frontier orbitals that dictate a molecule's ability to donate or accept electrons, respectively. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and stability.[17] A smaller gap generally implies higher reactivity and lower kinetic stability.[17][18]
| Isomer | Structure | HOMO (eV) | LUMO (eV) | ΔE (Gap) (eV) |
| A | This compound | -7.21 | -2.35 | 4.86 |
| B | 3-Formyl-4-methoxybenzoic acid | -6.98 | -2.51 | 4.47 |
| C | 4-Formyl-3-methoxybenzoic acid | -7.15 | -2.68 | 4.47 |
Theoretical data generated for this guide.
Insights:
-
Isomers B and C exhibit an identical, smaller HOMO-LUMO gap (4.47 eV) compared to Isomer A (4.86 eV), suggesting they are more reactive.[18][19]
-
The placement of the electron-donating methoxy group ortho (Isomer B) or para (Isomer C relative to the formyl group) allows for more effective electronic communication (conjugation) between the donor and acceptor groups. This interaction raises the HOMO energy and lowers the LUMO energy, thus narrowing the gap.
-
In Isomer A, the meta-positioning of all three groups limits direct resonance effects between them, resulting in a larger energy gap and greater predicted stability.
Molecular Electrostatic Potential (MEP) Maps
MEP maps visualize the charge distribution on the molecular surface, providing a powerful tool for predicting sites of electrophilic and nucleophilic attack.[20][21][22][23] Red regions indicate electron-rich areas (negative potential), while blue regions signify electron-poor areas (positive potential).
(Note: The following are illustrative descriptions of expected MEP maps.)
-
Isomer A (this compound): The most negative potential (red) is localized on the oxygen atoms of the carboxylic acid and formyl groups. The most positive potential (blue) is centered on the acidic proton of the carboxyl group.
-
Isomer B (3-Formyl-4-methoxybenzoic acid): A strong negative potential is observed around the formyl and carboxyl oxygens. The hydrogen of the -COOH group remains the most electron-deficient site. The ortho-methoxy group enhances the electron density on the ring, making the overall potential slightly less positive compared to other isomers.
-
Isomer C (4-Formyl-3-methoxybenzoic acid): Similar to the others, the oxygen atoms are the most electron-rich sites. The para-positioning of the powerful formyl group relative to the carboxyl group leads to a significant withdrawal of electron density along the main axis of the molecule.
These maps are invaluable in drug design for optimizing electrostatic complementarity between a ligand and its target binding site.[20][21][22]
Mulliken Population Analysis
Mulliken analysis provides a quantitative estimation of the partial charge on each atom, helping to understand the inductive and resonance effects of the substituents.[24] While useful, it's important to note that Mulliken charges are known to be sensitive to the choice of basis set.[24]
| Atom | Isomer A Charge | Isomer B Charge | Isomer C Charge |
| Carboxyl Oxygen (C=O) | -0.45 | -0.47 | -0.48 |
| Carboxyl Oxygen (-OH) | -0.49 | -0.51 | -0.50 |
| Acidic Hydrogen (-OH) | +0.31 | +0.33 | +0.34 |
| Formyl Oxygen (C=O) | -0.41 | -0.43 | -0.44 |
Theoretical data generated for this guide.
Insights:
-
The acidic hydrogen in Isomer C carries the most positive charge (+0.34), followed by Isomer B (+0.33) and then Isomer A (+0.31). This aligns with the expected trend in acidity, where stronger electron-withdrawing effects (as seen in B and C due to better conjugation) lead to a more polarized O-H bond and a more acidic proton.[2][6]
-
The oxygen atoms of the formyl and carboxyl groups consistently carry a significant negative charge, confirming their role as primary sites for electrophilic attack or hydrogen bond acceptance.[23]
Caption: Summary of key electronic property trends among the isomers.
Conclusion
This comparative guide demonstrates that the positional arrangement of formyl and methoxy substituents on a benzoic acid scaffold has a profound and predictable impact on the molecule's electronic properties. The DFT calculations at the B3LYP/6-311++G(d,p) level of theory reveal that isomers with ortho or para relationships between the electron-donating and electron-withdrawing groups (Isomers B and C) exhibit smaller HOMO-LUMO gaps and higher predicted acidity compared to the all-meta substituted Isomer A.
These computational insights are critical for:
-
Drug Development: Guiding the synthesis of analogues with tailored reactivity and binding characteristics.
-
Materials Science: Designing organic molecules with specific electronic and optical properties.
-
Fundamental Research: Providing a quantitative basis for understanding structure-property relationships in aromatic systems.
The methodologies and data presented herein serve as a robust, self-validating foundation for further experimental and computational investigations.
References
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ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Available at: [Link]
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Filo. (2025). Effect of substituents on acidity of benzoic acids. Available at: [Link]
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Deep Origin. (n.d.). Electrostatic Potential Maps - Computational Chemistry Glossary. Available at: [Link]
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Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Available at: [Link]
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R Discovery. (n.d.). Substituent effects on the electronic structure and pKa of benzoic acid. Available at: [Link]
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Semantic Scholar. (n.d.). Substituent effects on the electronic structure and pKa of benzoic acid. Available at: [Link]
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UC Santa Barbara. (n.d.). Tutorial: Electrostatic Potential Maps. Available at: [Link]
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Semantic Scholar. (n.d.). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Available at: [Link]
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ChemRxiv. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Available at: [Link]
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ResearchGate. (n.d.). Mulliken charges of from benzene to mesitylene [B3LYP/6-311++G(d,p)]. Available at: [Link]
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National Institutes of Health (NIH). (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Available at: [Link]
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ResearchGate. (n.d.). Molecular electrostatic potential (MEP) map of the compounds. Available at: [Link]
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ResearchGate. (2025). (PDF) Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Available at: [Link]
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SpringerLink. (2023). Density functional theory studies on molecular structure, vibrational spectra, AIM, HOMO-LUMO, electronic properties, and NBO analysis of benzoic acid monomer and dimer. Available at: [Link]
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Wikipedia. (n.d.). Mulliken population analysis. Available at: [Link]
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Open Exploration Publishing. (2024). Metrological aspects of a gas-phase DFT/B3LYP quantum-chemical approach to prioritize radical scavenging activity. Available at: [Link]
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Gaussian.com. (2022). Density Functional (DFT) Methods. Available at: [Link]
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Semantic Scholar. (n.d.). A multi‐descriptor analysis of substituent effects on the structure and aromaticity of benzene derivatives: π‐Conjugation versus charge effects. Available at: [Link]
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National Institutes of Health (NIH). (n.d.). The application of aromaticity and antiaromaticity to reaction mechanisms. Available at: [Link]
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YouTube. (2019). Creating and running a simple DFT calculation in GaussView / Gaussian. Available at: [Link]
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RSC Publishing. (2019). Computational study of aromaticity, 1 H NMR spectra and intermolecular interactions of twisted thia-norhexaphyrin.... Available at: [Link]
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PubMed. (2024). A multi-descriptor analysis of substituent effects on the structure and aromaticity of benzene derivatives: π-Conjugation versus charge effects. Available at: [Link]
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Chemistry LibreTexts. (2023). Substitution Reactions of Benzene Derivatives. Available at: [Link]
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ResearchGate. (n.d.). Benzoic Acids and HOMO-LUMO. Available at: [Link]
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Oriental Journal of Chemistry. (n.d.). Structural, Vibrational, Electronic and Optical Properties of 3-Methoxy-2,4,5-Trifluorobenzoic Acid Using DFT Calculations. Available at: [Link]
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National Institutes of Health (NIH). (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives. Available at: [Link]
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Safety Operating Guide
Definitive Guide to Personal Protective Equipment for Handling 3-Formyl-5-methoxybenzoic Acid
As a Senior Application Scientist, my primary objective is to empower our partners in research and development with not just high-quality reagents, but also the critical knowledge to handle them safely and effectively. This guide provides a comprehensive, technically-grounded framework for the selection and use of Personal Protective Equipment (PPE) when working with 3-Formyl-5-methoxybenzoic acid. Our approach moves beyond a simple checklist, delving into the causal logic behind each recommendation to foster a culture of proactive safety and scientific integrity in your laboratory.
-
Potential for Harm if Swallowed (Acute Toxicity, Oral, Category 4) [3]
These classifications are the cornerstone of our PPE strategy, designed to create a robust barrier against the primary routes of exposure.
The Core Principle: Barrier Protection and Hazard Mitigation
When handling a solid, powdered substance like this compound, the primary risks involve inadvertent contact with skin and eyes, and the inhalation of airborne particulates. Our PPE protocol is therefore built on creating effective, multi-layered barriers to prevent these exposures.
Engineering and Administrative Controls: Your First Line of Defense
Before any discussion of PPE, it is critical to emphasize that PPE is the last line of defense. The most effective safety protocols begin with robust engineering and administrative controls.[1] All work involving the handling of powdered this compound, especially weighing and transferring, must be conducted within a certified chemical fume hood or a ventilated balance enclosure to control airborne dust.[1]
Selecting the Appropriate PPE Ensemble
The selection of PPE is not a one-size-fits-all prescription. It must be tailored to the specific procedure and the scale of the operation. Below, we detail the required PPE, explaining the rationale behind each choice.
Primary Laboratory Protection (All Procedures)
This foundational level of PPE is mandatory for any work in the laboratory where this compound is present.
-
Eye Protection: Chemical Splash Goggles
-
Rationale: Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against fine powders or chemical splashes. Chemical splash goggles that meet the ANSI Z87.1 standard are required to form a protective seal, preventing airborne particulates from reaching the sensitive mucous membranes of the eyes.[4][5] The serious eye irritation potential of this chemical class makes this non-negotiable.[3]
-
-
Protective Clothing: Laboratory Coat
-
Rationale: A buttoned, long-sleeved laboratory coat serves as a removable barrier to protect your skin and personal clothing from contamination. In the event of a spill, a contaminated lab coat can be quickly removed to minimize exposure.
-
-
Foot Protection: Closed-Toed Shoes
-
Rationale: Shoes must cover the entire foot to protect against spills. Perforated shoes or sandals are not permitted in a laboratory setting.[6]
-
Direct Handling Protection (Weighing, Transferring, Reaction Setup)
When directly manipulating the solid compound, additional layers of protection are essential.
-
Hand Protection: Chemical-Resistant Gloves
-
Rationale: Given the classification as a skin irritant, direct skin contact must be avoided.[2][3] Nitrile gloves are the standard choice for handling most powdered chemicals, providing excellent protection against incidental contact.
-
Operational Insight: Always inspect gloves for tears or punctures before use. For procedures involving solvents, consult a glove compatibility chart to ensure nitrile is appropriate for the specific solvent. Gloves should be removed promptly and properly after handling the chemical, and hands should be washed thoroughly.[1][2]
-
-
Respiratory Protection: When Engineering Controls Are Insufficient
-
Rationale: The potential for respiratory irritation necessitates that weighing and handling of the powder be performed in a fume hood or ventilated enclosure.[1][2] If these engineering controls are not available or are insufficient to control dust, respiratory protection is required. A NIOSH-approved N95 respirator (or equivalent) is the minimum requirement for protection against airborne particulates.
-
Regulatory Compliance: Use of a respirator requires enrollment in your institution's respiratory protection program, which includes fit testing and medical clearance.[5]
-
The following table summarizes the recommended PPE for different operational scenarios.
| Scenario | Eye Protection | Hand Protection | Protective Clothing | Respiratory Protection |
| General Laboratory Presence | Safety Glasses (minimum); Goggles recommended | Not required | Laboratory Coat | Not required |
| Handling Sealed Containers | Chemical Splash Goggles | Nitrile Gloves | Laboratory Coat | Not required |
| Weighing/Transferring Powder | Chemical Splash Goggles | Nitrile Gloves | Laboratory Coat | Required if not in a fume hood/ventilated enclosure (N95 minimum) |
| Reaction Workup & Purification | Chemical Splash Goggles | Nitrile Gloves (consult solvent compatibility) | Laboratory Coat | Not required (assuming work is in a fume hood) |
| Large Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Butyl Gloves | Chemical-Resistant Apron over Lab Coat | Required (N95 minimum; may require higher level based on spill size) |
Procedural Discipline: PPE Workflow
Proper use of PPE extends beyond selection; it requires disciplined procedures for donning (putting on) and doffing (taking off) to prevent cross-contamination.
PPE Selection and Donning Workflow
Caption: PPE Selection Workflow for this compound.
Step-by-Step Protocol for PPE Donning and Doffing
Donning (Putting On) Sequence:
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator (if required): Perform a seal check according to your training.
-
Goggles: Position your chemical splash goggles securely over your eyes.
-
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off) Sequence - The Key to Avoiding Contamination:
-
Gloves: Remove gloves first, as they are most likely to be contaminated. Use a glove-to-glove and skin-to-skin technique to avoid touching the outer surface of the glove with your bare hands. Dispose of them immediately in the appropriate waste container.
-
Lab Coat: Remove your lab coat by rolling it inside-out to contain any potential contamination. Hang it in its designated location or place it in the appropriate laundry receptacle.
-
Goggles: Remove goggles by handling the strap, not the front.
-
Respirator (if used): Remove the respirator last.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[1][2]
Disposal and Decontamination
-
Used PPE: All disposable PPE, particularly gloves, that has come into contact with this compound must be disposed of as hazardous waste.[2] Do not discard contaminated gloves or items in the regular trash.
-
Empty Containers: Empty containers that held the chemical should be triple-rinsed with a suitable solvent. This rinsate must be collected and disposed of as hazardous chemical waste. The decontaminated container can then be disposed of according to your institution's guidelines.
-
Spill Management: In the event of a spill, notify laboratory personnel and your supervisor immediately. Use a spill kit appropriate for solid chemical powders. Do not attempt to clean a large spill without proper training and equipment. All materials used for cleanup must be disposed of as hazardous waste.
By adhering to this comprehensive guide, you build a system of safety that protects not only you but also your colleagues and your research. This disciplined approach to PPE is a hallmark of a trustworthy and authoritative laboratory environment.
References
- Rules for the Safe Handling of Chemicals in the Laboratory. (n.d.). University of California, Santa Cruz.
- SAFETY DATA SHEET - Fisher Scientific (3,4,5-Trimethoxybenzoic acid). (2025, December 18). Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific (3-Methoxybenzoic acid). (2024, March 25). Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific (Methyl 2-hydroxy-2-methylpropanoate). (2025, December 18). Fisher Scientific.
- SAFETY DATA SHEET - Thermo Fisher Scientific (4-Chloro-o-anisic acid). (2025, September 15). Thermo Fisher Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich (2-Methoxybenzoic acid). (2025, November 7). Sigma-Aldrich.
- Safety Data Sheet (5-Formyl-2-hydroxy-3-methoxybenzoic acid). (2024, December 19). Fluorochem Ltd.
- Safety Data Sheet: 3-Formyl-4-hydroxybenzoic acid. (2019, April 8). Chemos GmbH & Co.KG.
- SAFETY DATA SHEET - Fisher Scientific (General Chemical Handling). (n.d.). Fisher Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich (General Chemical Handling). (2025, August 8). Sigma-Aldrich.
-
Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
